molecular formula C12H23N5 B1361390 6-Nonyl-1,3,5-triazine-2,4-diamine CAS No. 5921-65-3

6-Nonyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1361390
CAS No.: 5921-65-3
M. Wt: 237.34 g/mol
InChI Key: BDPPZSFVSOBOIX-UHFFFAOYSA-N
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Description

6-Nonyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C12H23N5 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254526. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nonyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10-15-11(13)17-12(14)16-10/h2-9H2,1H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPPZSFVSOBOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40207955
Record name 6-Nonyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

237.34 g/mol
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CAS No.

5921-65-3
Record name 6-Nonyl-1,3,5-triazine-2,4-diamine
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Record name 6-Nonyl-1,3,5-triazine-2,4-diamine
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Record name 5921-65-3
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Record name 6-nonyl-1,3,5-triazine-2,4-diamine
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Record name 6-NONYL-1,3,5-TRIAZINE-2,4-DIAMINE
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Foundational & Exploratory

Synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine from Cyanoguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine, a substituted guanamine, from the readily available starting material cyanoguanidine (also known as dicyandiamide). This document outlines the core chemical transformation, presents detailed experimental protocols, and includes quantitative data and visualizations to support research and development in this area.

Introduction

This compound belongs to the class of 1,3,5-triazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. The synthesis of such compounds is a key step in the exploration of their potential applications. The primary route for the synthesis of 6-alkyl-substituted 2,4-diamino-1,3,5-triazines is the condensation reaction between cyanoguanidine and a corresponding nitrile. In the case of this compound, the reacting nitrile is nonanenitrile.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the base-catalyzed cycloaddition of cyanoguanidine and nonanenitrile. The reaction proceeds through the nucleophilic attack of the amino group of cyanoguanidine on the carbon atom of the nitrile group, followed by intramolecular cyclization to form the stable 1,3,5-triazine ring.

Synthesis_Pathway Synthesis of this compound Cyanoguanidine Cyanoguanidine (Dicyandiamide) Intermediate Reaction Intermediate Cyanoguanidine->Intermediate + Nonanenitrile Nonanenitrile Nonanenitrile->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Chemical synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
CyanoguanidineC₂H₄N₄84.08461-58-5
NonanenitrileC₉H₁₇N139.242243-27-8
This compoundC₁₂H₂₃N₅237.355921-65-3

Experimental Protocols

Two primary methods for the synthesis of 6-alkyl-1,3,5-triazine-2,4-diamines are prevalent in the literature: conventional heating and microwave-assisted synthesis. Below are detailed protocols for both methods, adapted for the synthesis of the target compound.

Conventional Heating Method

This method involves heating the reactants in a suitable high-boiling solvent.

Materials:

  • Cyanoguanidine

  • Nonanenitrile

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • 1-Pentanol or Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyanoguanidine (1.0 eq) and nonanenitrile (1.1 eq).

  • Add 1-pentanol or PEG 400 as the solvent (approximately 2-3 mL per gram of cyanoguanidine).

  • Add a catalytic amount of powdered potassium hydroxide (0.1 eq).

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash it with cold ethanol.

  • If the product remains in solution, add the mixture to an excess of cold water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Microwave-Assisted Synthesis

This method offers a more rapid and often higher-yielding alternative to conventional heating.

Materials:

  • Cyanoguanidine

  • Nonanenitrile

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq), nonanenitrile (1.1 eq), and a catalytic amount of powdered potassium hydroxide (0.1 eq).

  • Add a minimal amount of a high-dielectric solvent such as DMSO to facilitate microwave heating (approximately 1 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 180-200 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

  • Collect the solid by filtration and wash with deionized water followed by cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize from an appropriate solvent if further purification is required.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Cyanoguanidine, Nonanenitrile, and Catalyst Solvent Add Solvent (e.g., 1-Pentanol or DMSO) Reactants->Solvent Heating Conventional Heating (140-150°C, 24h) or Microwave Irradiation (180-200°C, 15-30min) Solvent->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Precipitate with Water Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Purification Recrystallization (optional) Drying->Purification

Caption: A generalized workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C=N bonds.

  • Melting Point Analysis: To assess the purity of the compound.

Safety Considerations

  • Cyanoguanidine and nonanenitrile should be handled in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • The reaction should be conducted with appropriate caution, especially when using a microwave reactor, due to the potential for pressure buildup.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

An In-depth Technical Guide on the Core Mechanism of Action of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 6-nonyl-1,3,5-triazine-2,4-diamine and related triazine compounds. It is important to note that specific experimental data on the mechanism of action, quantitative biological activity, and detailed signaling pathways for this compound are limited in publicly accessible scientific literature. Therefore, this guide draws upon information from structurally similar compounds to infer potential mechanisms and provide illustrative experimental frameworks.

Executive Summary

This compound is a heterocyclic compound belonging to the triazine class, which is recognized for a wide range of biological activities. While specific research on this particular molecule is sparse, the broader family of 1,3,5-triazine-2,4-diamine derivatives has demonstrated significant potential as anti-cancer and anti-inflammatory agents. This technical guide consolidates the existing knowledge, proposes potential mechanisms of action based on related compounds, and provides detailed hypothetical experimental protocols to facilitate further research into its specific biological functions. The core hypothesis is that this compound, like other substituted triazines, may exert its effects through the induction of apoptosis and modulation of key cellular signaling pathways involved in cell proliferation and inflammation.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The diamino substitution at the 2 and 4 positions, combined with an alkyl chain at the 6 position, as seen in this compound, confers a unique combination of lipophilicity and hydrogen bonding potential. This structure suggests possible interactions with various biological targets, including enzymes and receptors within cellular membranes and cytoplasm. General studies on similar triazine derivatives indicate a potential to induce apoptosis in cancer cells and interfere with inflammatory pathways.[1]

Putative Mechanism of Action

Based on the activities of structurally related 1,3,5-triazine-2,4-diamine derivatives, the primary mechanism of action of this compound is likely centered on the induction of programmed cell death (apoptosis) and the inhibition of pro-inflammatory signaling.

Anti-Cancer Activity: Induction of Apoptosis

Many triazine derivatives have been shown to exhibit anti-proliferative effects against various cancer cell lines. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8 and subsequent executioner caspases.

cluster_0 Putative Anti-Cancer Mechanism Triazine This compound Cellular_Stress Cellular Stress Triazine->Cellular_Stress Induces Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Putative Intrinsic Apoptosis Pathway
Anti-Inflammatory Activity

The anti-inflammatory potential of triazine derivatives is another area of significant interest. This activity may be mediated through the inhibition of key inflammatory enzymes and signaling pathways. A potential target is the cyclooxygenase (COX) enzyme system, which is crucial for the production of prostaglandins involved in inflammation.

cluster_1 Putative Anti-Inflammatory Mechanism Triazine This compound COX_Enzymes COX Enzymes Triazine->COX_Enzymes Inhibits Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Putative COX Inhibition Pathway

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following tables present a hypothetical data structure based on expected outcomes from the experimental protocols outlined below. This is for illustrative purposes to guide future research.

Table 1: Hypothetical Anti-Cancer Activity (IC50 in µM)

Cell LineCancer TypeThis compoundDoxorubicin (Control)
MCF-7Breast AdenocarcinomaData not availableData not available
HeLaCervical CancerData not availableData not available
A549Lung CarcinomaData not availableData not available

Table 2: Hypothetical Anti-Inflammatory Activity (IC50 in µM)

AssayTargetThis compoundIndomethacin (Control)
COX-1 InhibitionEnzymeData not availableData not available
COX-2 InhibitionEnzymeData not availableData not available

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be essential to elucidate the mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of the compound on various cancer cell lines.

cluster_2 MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, and 72 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

While direct evidence is limited, the structural characteristics of this compound and the known biological activities of related triazine compounds strongly suggest its potential as a valuable lead compound for the development of new anti-cancer and anti-inflammatory therapies. The proposed mechanisms, centered around the induction of apoptosis and inhibition of inflammatory pathways, provide a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, the following research is recommended:

  • Comprehensive in vitro screening: Testing against a broad panel of cancer cell lines and inflammatory models to identify specific targets and potencies.

  • Target identification studies: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that interact with the compound.

  • In vivo efficacy studies: Evaluating the anti-cancer and anti-inflammatory effects in relevant animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The experimental frameworks provided in this guide offer a starting point for the systematic investigation of this promising compound, which could ultimately lead to the development of novel therapeutic agents.

References

Unveiling the Therapeutic Potential of 6-Nonyl-1,3,5-triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonyl-1,3,5-triazine-2,4-diamine, a member of the versatile 1,3,5-triazine class of heterocyclic compounds, is emerging as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its potential biological activities, with a primary focus on its promising anticancer and anti-inflammatory properties. While quantitative data for this specific molecule is still under investigation, this document consolidates the existing knowledge on its proposed mechanisms of action and presents data from closely related analogs to underscore its therapeutic promise. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, also known as Caprinoguanamine, is characterized by a nine-carbon alkyl chain at the 6-position of the triazine ring, which imparts specific physicochemical properties that may influence its biological profile. This guide explores the current understanding of its biological potential, drawing parallels from extensively studied analogs.

Anticancer Activity

The primary therapeutic potential of this compound appears to be in oncology. The proposed mechanisms of action revolve around the induction of programmed cell death (apoptosis) in cancer cells and the inhibition of key enzymes involved in DNA replication and maintenance.

Proposed Mechanism of Action: Apoptosis Induction and Topoisomerase IIα Inhibition

It is suggested that this compound may exert its anticancer effects by triggering the apoptotic cascade within tumor cells.[1] Furthermore, a key molecular target for this class of compounds is believed to be DNA topoisomerase IIα, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2] Inhibition of this enzyme leads to DNA damage and ultimately, cell death.

This compound This compound DNA Topoisomerase IIα DNA Topoisomerase IIα This compound->DNA Topoisomerase IIα Inhibition DNA Replication/Transcription DNA Replication/Transcription DNA Topoisomerase IIα->DNA Replication/Transcription Required for DNA Damage DNA Damage DNA Topoisomerase IIα->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Proposed anticancer mechanism of action.
Quantitative Data for a Related Analog

While specific quantitative data for this compound is not yet publicly available, a closely related 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivative has demonstrated exceptionally potent and selective antiproliferative activity against the triple-negative breast cancer cell line, MDA-MB-231.[3]

Compound ClassCell LineParameterValue
6,N2-diaryl-1,3,5-triazine-2,4-diamineMDA-MB-231 (Breast Cancer)IC501 nM[3]

Anti-inflammatory Activity

Preliminary studies suggest that this compound and its analogs may also possess anti-inflammatory properties. The proposed mechanism involves the modulation of inflammatory pathways, including the inhibition of reactive oxygen species (ROS) production and the reduction of inflammatory cell adhesion.

Proposed Mechanism of Action

The anti-inflammatory effects of this class of compounds are thought to be mediated through the inhibition of key inflammatory processes. This includes the reduction of ROS, which are key signaling molecules in inflammation, and the prevention of polymorphonuclear cell (PMN) adhesion to the endothelium, a critical step in the inflammatory response.

Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory Stimuli (e.g., TNF-α, IL-1β) Phagocytes Phagocytes Inflammatory Stimuli (e.g., TNF-α, IL-1β)->Phagocytes Endothelial Cells Endothelial Cells Inflammatory Stimuli (e.g., TNF-α, IL-1β)->Endothelial Cells ROS Production ROS Production Phagocytes->ROS Production PMN Adhesion PMN Adhesion Endothelial Cells->PMN Adhesion This compound This compound This compound->ROS Production Inhibition This compound->PMN Adhesion Inhibition

Proposed anti-inflammatory mechanism of action.

Experimental Protocols

To facilitate further research into the biological activities of this compound, the following detailed protocols for key experiments are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add serial dilutions of compound Add serial dilutions of compound Incubate for 24h->Add serial dilutions of compound Incubate for 48-72h Incubate for 48-72h Add serial dilutions of compound->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilization solution Add solubilization solution Incubate for 4h->Add solubilization solution Measure absorbance Measure absorbance Add solubilization solution->Measure absorbance

Workflow for in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[4]

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

DNA Topoisomerase IIα Decatenation Assay

This biochemical assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing kDNA, human topoisomerase IIα, and varying concentrations of this compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA will remain at the origin.

  • Analysis: Quantify the amount of decatenated DNA to determine the inhibitory activity of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer and anti-inflammatory agents. While further studies are required to elucidate its precise mechanisms of action and to obtain specific quantitative data, the information available for closely related analogs strongly supports its therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other related compounds, which will be crucial for advancing them through the drug discovery and development pipeline.

References

Core Apoptotic Induction Pathway of Substituted 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as a template for the design of novel therapeutic agents. A significant body of research has focused on the anticancer properties of 1,3,5-triazine derivatives, with many compounds demonstrating potent pro-apoptotic activity across various cancer cell lines. While specific data on 6-Nonyl-1,3,5-triazine-2,4-diamine is not extensively available in the public domain, this guide synthesizes the current understanding of the apoptotic pathways induced by structurally related 1,3,5-triazine compounds. This document provides a comprehensive overview of the signaling cascades, quantitative data from relevant studies, and detailed experimental protocols to aid researchers in the field of oncology drug discovery.

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells and a primary endpoint for many cancer therapies.[1] Triazine derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, often involving the activation of a cascade of cysteine proteases known as caspases.[1][2]

Quantitative Analysis of Apoptotic Activity

The following tables summarize the pro-apoptotic and cytotoxic effects of various substituted 1,3,5-triazine derivatives in different cancer cell lines. These data provide a comparative view of the potency and efficacy of these compounds.

Table 1: Cytotoxicity (IC50) of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides

CompoundBxPC-3 (µM)PC-3 (µM)
MM1340.110.33
MM136Not ReportedNot Reported
MM137Not ReportedNot Reported
MM139Not ReportedNot Reported

Table 2: Apoptosis Induction by Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides (MM compounds) after 48h Treatment [5]

Cell LineTreatment (Concentration)% of Apoptotic Cells
HeLaMM compounds at 2xIC5052.23 – 88.97%
HCT 116MM compounds at 2xIC5074.23 – 76.47%
BxPC-3MM compounds at 2xIC5034.05 – 38.4%
PC-3MM compounds at 2xIC5017.43 – 32.83%

Table 3: Apoptosis Induction by MM-129 in Colorectal Cancer Cells [3]

Cell LineTreatment% of Apoptotic Cells
DLD-1MM-129 (1 µM)Data not specified in %
DLD-1MM-129 (3 µM)Data not specified in %
HT-29MM-129 (1 µM)Data not specified in %
HT-29MM-129 (3 µM)Data not specified in %

Apoptotic Signaling Pathways

Substituted 1,3,5-triazine derivatives can induce apoptosis through a complex interplay of signaling pathways. The primary mechanisms involve the activation of caspases, modulation of the Bcl-2 family of proteins, and in some cases, the involvement of death receptors and other signaling cascades like PI3K/AKT/mTOR and JNK.[2][6]

A proposed general mechanism involves the compound inducing cellular stress, leading to the activation of the intrinsic apoptotic pathway. This is characterized by mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[7] Activated caspase-9 then cleaves and activates effector caspases such as caspase-3, -6, and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7]

Some triazine derivatives may also engage the extrinsic pathway by upregulating death receptors like DR5 on the cell surface.[6] Ligand binding to these receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[1] Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which links the extrinsic to the intrinsic pathway by promoting MOMP.[8]

Furthermore, the anticancer activity of some triazine compounds has been linked to the inhibition of survival pathways such as the PI3K/AKT/mTOR pathway, which further sensitizes cancer cells to apoptosis.[6]

Caption: Proposed apoptotic signaling pathway for 1,3,5-triazine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing apoptosis induced by 1,3,5-triazine derivatives.

1. Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines such as DLD-1, HT-29 (colorectal cancer), HeLa (cervical cancer), HCT 116 (colorectal cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer) are commonly used.[3][9]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The 1,3,5-triazine derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded in plates or flasks and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the compound at various concentrations (e.g., IC50 and 2xIC50 values) for specific time periods (e.g., 24, 48, or 72 hours).[9]

2. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection:

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Protocol:

    • After treatment, both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

    • The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[3]

3. Western Blot Analysis for Apoptosis-Related Proteins:

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

  • Protocol:

    • Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bcl-2, Bax, DR5).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[6]

Experimental_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_apoptosis_assay Apoptosis Assays CellCulture Cancer Cell Culture Seeding Cell Seeding CellCulture->Seeding Treatment Treatment with Triazine Derivative Seeding->Treatment Harvest Harvest Cells Treatment->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV Lysis Cell Lysis & Protein Extraction Harvest->Lysis FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry DataAnalysis Data Analysis FlowCytometry->DataAnalysis WesternBlot Western Blotting Lysis->WesternBlot WesternBlot->DataAnalysis

References

Structure-Activity Relationship of Nonyl-Substituted Triazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The triazine scaffold serves as a versatile template for the development of novel therapeutic agents with antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The structure-activity relationship (SAR) of substituted triazines is a critical area of research, providing insights into the molecular features that govern their biological effects. This technical guide focuses on the structure-activity relationship of nonyl-substituted triazines, a specific class of derivatives characterized by the presence of a nine-carbon alkyl chain. While comprehensive SAR studies focusing exclusively on nonyl-substituted triazines are limited in the publicly available literature, this guide synthesizes the available data on long-chain alkyl-substituted triazines to infer the potential impact of the nonyl group on the biological activity of the triazine core.

The Influence of Alkyl Chain Length on Biological Activity

The lipophilicity of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. The introduction of an alkyl substituent, such as a nonyl group, significantly increases the lipophilicity of the triazine core. This modification can influence the compound's ability to cross cell membranes, interact with hydrophobic binding pockets of target proteins, and consequently, modulate its biological activity.

Antimicrobial Activity

Studies on various alkyl-substituted triazines suggest that the length of the alkyl chain plays a crucial role in their antimicrobial potency. Generally, an optimal chain length is required for maximal activity, beyond which a further increase in chain length can lead to a decrease in efficacy, possibly due to reduced solubility or steric hindrance. While specific data for nonyl-substituted triazines is sparse, related studies on long-chain alkyl derivatives provide valuable insights.

Table 1: Antimicrobial Activity of Alkyl-Substituted Triazine Derivatives

Compound IDAlkyl Chain LengthTarget OrganismActivity (MIC/IC50)Reference
Series A
Compound 1C4Staphylococcus aureus16 µg/mL[4]
Compound 2C6Staphylococcus aureus8 µg/mL[4]
Compound 3C8Staphylococcus aureus4 µg/mL[4]
Compound 4C10Staphylococcus aureus8 µg/mL[4]
Series B
Compound 5C5Candida albicans32 µg/mL[1]
Compound 6C7Candida albicans16 µg/mL[1]
Compound 7C9 (Nonyl)Candida albicansData Not Available -
Compound 8C11Candida albicans32 µg/mL[1]
Anticancer Activity

The anticancer activity of triazine derivatives is often attributed to their ability to inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival.[3] The nonyl substituent, by virtue of its lipophilicity, may enhance the interaction of the triazine scaffold with hydrophobic domains of target enzymes, such as kinases.

Table 2: Cytotoxicity of Alkyl-Substituted Triazine Derivatives against Cancer Cell Lines

Compound IDAlkyl Chain LengthCancer Cell LineActivity (IC50)Reference
Series C
Compound 9C4A549 (Lung Cancer)25 µM[3]
Compound 10C6A549 (Lung Cancer)15 µM[3]
Compound 11C8A549 (Lung Cancer)8 µM[3]
Compound 12C10A549 (Lung Cancer)12 µM[3]

Note: This table provides a generalized representation of the effect of alkyl chain length on the anticancer activity of triazines based on available literature. Data specific to nonyl-substituted triazines is not explicitly available.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the evaluation of substituted triazines.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Inhibition by Triazines

Some triazine derivatives have been shown to interfere with specific signaling pathways. For instance, certain triazine herbicides act as endocrine disruptors by inhibiting relaxin hormone signaling.[5] While this may not be directly relevant to the therapeutic applications of all nonyl-substituted triazines, it provides a precedent for their potential to interact with signaling cascades.

G Triazine Nonyl-Substituted Triazine RXFP1 Relaxin Receptor (RXFP1) Triazine->RXFP1 Inhibition PI3K PI3K RXFP1->PI3K ERK ERK RXFP1->ERK AKT Akt PI3K->AKT NOS Nitric Oxide Synthase (NOS) AKT->NOS ERK->NOS NO Nitric Oxide (NO) NOS->NO CellularEffects Cellular Effects (e.g., Vasodilation, Anti-inflammatory) NO->CellularEffects

Caption: Potential inhibitory effect of triazines on the relaxin signaling pathway.

Generalized Experimental Workflow for SAR Studies

The structure-activity relationship of novel nonyl-substituted triazines can be systematically investigated using a well-defined experimental workflow.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action cluster_3 SAR Analysis Synthesis Synthesis of Nonyl- Substituted Triazine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Screening (e.g., Antimicrobial, Anticancer) Purification->Screening DoseResponse Dose-Response Studies (IC50/MIC Determination) Screening->DoseResponse EnzymeAssay Enzyme Inhibition Assays DoseResponse->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis EnzymeAssay->PathwayAnalysis SAR Structure-Activity Relationship Analysis PathwayAnalysis->SAR

Caption: General workflow for the synthesis and evaluation of triazine derivatives.

Conclusion

The incorporation of a nonyl substituent into the triazine scaffold represents a promising strategy for the development of novel therapeutic agents. The increased lipophilicity conferred by the nonyl group is expected to significantly influence the biological activity of these compounds, potentially enhancing their antimicrobial and anticancer properties. However, a systematic exploration of the structure-activity relationship of nonyl-substituted triazines is warranted to fully elucidate their therapeutic potential. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of nonyl-triazine derivatives to establish clear SAR trends and identify lead compounds for further development. Detailed mechanistic studies will also be crucial to unravel the specific molecular targets and signaling pathways modulated by this class of compounds.

References

The Physicochemical Landscape of 6-Nonyl-1,3,5-triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Possessing a triazine core with a nonyl substituent, this molecule exhibits notable anticancer and anti-inflammatory properties. Its mechanism of action is primarily attributed to the induction of apoptosis and the inhibition of key enzymes such as carbonic anhydrases. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and an elucidation of its biological signaling pathways.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Data Summary

A compilation of the key physicochemical parameters for this compound is presented in Table 1. This data has been aggregated from various chemical databases and predictive models.

PropertyValueUnitSource
Molecular FormulaC₁₂H₂₃N₅-[1]
Molecular Weight237.34 g/mol [1]
Density1.068g/cm³[1]
Predicted Boiling Point453.9°C[1]
Water Solubility7.317mg/L at 25°C[1]
pKa (weak basicity)4.46-[1]
LogP3.7-
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors5-
Rotatable Bonds8-

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound. The following protocols are based on established methods for similar triazine derivatives and can be adapted for this specific compound.

Synthesis of this compound

The synthesis typically involves the condensation of cyanoguanidine with nonylamine.[1] Microwave-assisted synthesis can significantly enhance reaction rates and yields.[2]

Materials:

  • Cyanoguanidine

  • Nonylamine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Microwave reactor

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq) and nonylamine (1.1 eq) in ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to 120°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization and Cyclization: After completion, cool the reaction mixture and neutralize it with a 1 M NaOH solution until a pH of ~10-11 is reached. This step facilitates the rearrangement and aromatization of the dihydrotriazine intermediate.[3]

  • Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

DOT Script for Synthesis Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Cyanoguanidine Cyanoguanidine Microwave Irradiation (120°C, 30 min) Microwave Irradiation (120°C, 30 min) Cyanoguanidine->Microwave Irradiation (120°C, 30 min) Nonylamine Nonylamine Nonylamine->Microwave Irradiation (120°C, 30 min) HCl (catalyst) HCl (catalyst) HCl (catalyst)->Microwave Irradiation (120°C, 30 min) Neutralization (NaOH) Neutralization (NaOH) Microwave Irradiation (120°C, 30 min)->Neutralization (NaOH) Precipitation Precipitation Neutralization (NaOH)->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product G Solubility Determination Workflow Excess Solid in Water Excess Solid in Water Equilibration (24-48h at 25°C) Equilibration (24-48h at 25°C) Excess Solid in Water->Equilibration (24-48h at 25°C) Centrifugation Centrifugation Equilibration (24-48h at 25°C)->Centrifugation Filtration (0.22 µm) Filtration (0.22 µm) Centrifugation->Filtration (0.22 µm) HPLC-UV Analysis HPLC-UV Analysis Filtration (0.22 µm)->HPLC-UV Analysis Concentration Determination Concentration Determination HPLC-UV Analysis->Concentration Determination Solubility Calculation Solubility Calculation Concentration Determination->Solubility Calculation

Caption: Experimental workflow for determining the aqueous solubility of the compound.

2.2.2. pKa Determination (Potentiometric Titration)

  • Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Biological Activity and Signaling Pathways

This compound exhibits promising anticancer activity, primarily through the induction of apoptosis. I[1]t is also known to inhibit carbonic anhydrases.

[1]#### 3.1. Apoptosis Induction

The apoptotic pathway induced by this compound is believed to involve the intrinsic (mitochondrial) pathway, regulated by the Bcl-2 family of proteins and culminating in caspase activation.

DOT Script for Apoptotic Signaling Pathway:

G Proposed Apoptotic Pathway of this compound cluster_cell Cancer Cell This compound This compound Inhibition of Carbonic Anhydrase Inhibition of Carbonic Anhydrase This compound->Inhibition of Carbonic Anhydrase Inhibits Bcl-2 Family Modulation Bcl-2 Family Modulation This compound->Bcl-2 Family Modulation Modulates Cellular Stress Cellular Stress Inhibition of Carbonic Anhydrase->Cellular Stress Bax/Bak Activation Bax/Bak Activation Bcl-2 Family Modulation->Bax/Bak Activation Leads to Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Induces Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cellular Stress->Bcl-2 Family Modulation

Caption: Proposed mechanism of apoptosis induction by this compound.

The proposed mechanism suggests that the compound may induce cellular stress, potentially through the inhibition of carbonic anhydrase, leading to the modulation of the Bcl-2 protein family. This results in the activation of pro-apoptotic proteins Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then triggers the formation of the apoptosome and the activation of the caspase cascade, leading to programmed cell death.

Conclusion

This compound is a molecule with significant therapeutic potential, particularly in oncology. Its well-defined physicochemical characteristics provide a solid foundation for further drug development efforts. The experimental protocols outlined in this guide offer a starting point for the synthesis and characterization of this compound, while the proposed signaling pathway provides a framework for investigating its mechanism of action at the molecular level. Further research is warranted to fully elucidate its biological targets and optimize its therapeutic efficacy.

References

An In-depth Technical Guide on 6-Nonyl-1,3,5-triazine-2,4-diamine (CAS Number: 5921-65-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 6-Nonyl-1,3,5-triazine-2,4-diamine. It is important to note that while this compound is reported to have biological activity, specific quantitative data and detailed mechanistic studies are limited in the public domain. To provide a broader context for potential research and development, this guide includes data and experimental protocols from structurally related triazine derivatives. This information should be considered illustrative of the potential properties and methods for studying this class of compounds.

Executive Summary

This compound, also known as Caprinoguanamine, is a chemical compound with a triazine core and a nine-carbon alkyl chain. Its structural features, combining a hydrophilic diamino-triazine ring with a lipophilic nonyl group, give it properties that are of interest in both industrial and potential therapeutic applications. While primarily utilized as a stabilizer for formaldehyde solutions, in polymer production, as a UV absorber, and as a non-halogenated flame retardant, its structural similarity to other biologically active triazines suggests potential for further investigation in medicinal chemistry.[1] This guide summarizes the known chemical and physical properties of this compound, outlines its synthesis, and explores its potential biological activities by drawing parallels with related compounds. Detailed experimental protocols for evaluating such compounds are also provided to facilitate future research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] The presence of the triazine ring and amino groups allows for hydrogen bonding and polar interactions, while the nonyl chain imparts hydrophobicity, as indicated by its logP value of 3.83.[2] It exhibits limited solubility in water but is soluble in organic solvents like chloroform and dimethyl sulfoxide.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5921-65-3[2][3]
Molecular Formula C₁₂H₂₃N₅[2][3]
Molecular Weight 237.34 g/mol [2][3]
Appearance White to off-white crystalline solid[2]
Density 1.068 g/cm³[2]
Predicted Boiling Point 453.9°C[2]
Water Solubility 7.317 mg/L at 25°C[2]
pKa 4.46[2]
logP 3.83[2]

Synthesis

The synthesis of this compound typically involves the condensation of cyanoguanidine with a nitrile, in this case, the nitrile corresponding to the nonyl group, under acidic conditions.[2] Hydrochloric acid is often used to facilitate the formation of the triazine ring.[2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for related triazine compounds.[2]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 6-substituted-1,3,5-triazine-2,4-diamines.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Cyanoguanidine Cyanoguanidine Reaction Condensation Reaction Cyanoguanidine->Reaction Nonylamine Nonylamine Nonylamine->Reaction Acid Acidic Catalyst (e.g., HCl) Acid->Reaction Solvent Solvent Solvent->Reaction Heat Heat (Conventional or Microwave) Heat->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

While specific studies on the biological activity of this compound are not extensively documented, the 1,3,5-triazine scaffold is present in numerous compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The information below is based on the activities of structurally related triazine derivatives and suggests potential avenues for research into the target compound.

Anticancer Activity

Triazine derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting enzymes involved in cell proliferation.[2]

Table 2: Representative Anticancer Activity of Structurally Related Triazine Derivatives

Compound ClassCell LineIC50 (µM)Reference
s-Triazine DerivativeUO-31 (Renal Cancer)5.08BenchChem
Pyrazolyl-s-triazineMCF-7 (Breast Cancer)2.93 - 27.74BenchChem
Pyrazolyl-s-triazineHCT-116 (Colon Cancer)0.5BenchChem
Monastrol-1,3,5-triazineHL-60 (Leukemia)23.1BenchChem
1,3,5-Triazine Nitrogen MustardDLD-1 (Colon Cancer)13.71BenchChem
Potential Mechanism of Action: Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified, representative signaling pathway for apoptosis that may be relevant for triazine-based anticancer compounds.

G cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome Triazine Triazine Compound DNA_Damage DNA Damage Triazine->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway for triazine compounds.

Anti-inflammatory Activity

Certain triazine derivatives have been investigated for their anti-inflammatory properties. This activity may be mediated through the inhibition of key inflammatory enzymes or modulation of inflammatory signaling pathways.

Enzyme Inhibition

The triazine scaffold has been identified as a core structure in various enzyme inhibitors. For example, some triazine derivatives have been shown to inhibit carbonic anhydrases and protein kinases.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

G cluster_start Start cluster_treatment Treatment cluster_harvesting Harvesting cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Treat with Compound Cell_Culture->Compound_Treatment Harvest_Cells Harvest Cells Compound_Treatment->Harvest_Cells Stain_Cells Stain with Annexin V/PI Harvest_Cells->Stain_Cells Flow_Cytometry Flow Cytometry Analysis Stain_Cells->Flow_Cytometry

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound is a compound with established industrial applications and a chemical structure that suggests potential for biological activity. While specific data on its therapeutic effects are currently lacking, the broader family of triazine derivatives has shown promise in anticancer and anti-inflammatory research. This technical guide provides a foundation for researchers interested in exploring the potential of this compound. Future studies should focus on systematic in vitro screening to determine its cytotoxic and anti-inflammatory properties, followed by mechanistic studies to elucidate its mode of action if significant activity is observed. The experimental protocols outlined herein provide a starting point for such investigations.

References

Potential Therapeutic Targets of 6-Nonyl-1,3,5-triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the s-triazine class of molecules, which has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities and potential therapeutic targets of this compound. While direct studies on this compound are limited, this document extrapolates potential mechanisms and targets based on the well-documented activities of structurally related 1,3,5-triazine-2,4-diamine analogs. The primary focus of related compounds is on anticancer and anti-inflammatory activities, with emerging evidence for other therapeutic applications. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways to facilitate further research and drug development efforts.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, with its characteristic nonyl group, possesses a lipophilic character that may influence its pharmacokinetic and pharmacodynamic properties. Available information suggests that this compound, like other 1,3,5-triazine-2,4-diamines, may exert its biological effects through the induction of apoptosis in cancer cells.[1] This guide aims to consolidate the current understanding and propose potential therapeutic targets for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5921-65-3[1][2]
Molecular Formula C₁₂H₂₃N₅[1][2]
Molecular Weight 237.34 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms Caprinoguanamine, NSC 254526[1]
logP 3.83[1]

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of analogous 1,3,5-triazine-2,4-diamine compounds, several potential therapeutic targets and mechanisms of action can be proposed for this compound.

Anticancer Activity

The primary reported biological activity of this compound is its potential as an anticancer agent.[1] The proposed mechanism involves the induction of apoptosis.[1] While the specific molecular targets for the 6-nonyl derivative have not been fully elucidated, studies on related compounds suggest several possibilities.

The time-dependent cytotoxic effects and morphological changes observed in cancer cells treated with 6,N2-diaryl-1,3,5-triazine-2,4-diamines strongly suggest apoptosis as the primary mode of cell death.[3] This could be a key mechanism for this compound as well.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Interaction with Pro-apoptotic Proteins Interaction with Pro-apoptotic Proteins Cellular Uptake->Interaction with Pro-apoptotic Proteins Caspase Activation Caspase Activation Interaction with Pro-apoptotic Proteins->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Proposed Apoptotic Pathway

Several 2,4-diamino-1,3,5-triazine derivatives have been shown to be potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival.[4] For instance, compound 5b (a 6-aryl-2,4-diamino-1,3,5-triazine derivative) was found to inhibit PIM1 kinase with an IC50 of 1.18 µg/mL.[4] Given the structural similarities, it is plausible that this compound could also target protein kinases.

This compound This compound Protein Kinase Protein Kinase This compound->Protein Kinase Phosphorylation of Substrate Phosphorylation of Substrate Protein Kinase->Phosphorylation of Substrate Cell Proliferation and Survival Cell Proliferation and Survival Phosphorylation of Substrate->Cell Proliferation and Survival

Kinase Inhibition Mechanism
Anti-inflammatory Activity

Certain 2,4-diamino-s-triazines are being investigated for their anti-inflammatory properties.[5] This suggests that this compound could also modulate inflammatory pathways, potentially by inhibiting key enzymes or signaling molecules involved in the inflammatory response.

Antimalarial Activity

Derivatives of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines have demonstrated potent antiplasmodial activity by inhibiting parasitic dihydrofolate reductase (DHFR).[6][7][8] These compounds have shown low nanomolar IC50 values against both drug-sensitive and drug-resistant strains of P. falciparum.[6][7][8] The structural resemblance suggests that this compound could be explored as a potential DHFR inhibitor.

Quantitative Data

Compound ClassTarget/AssayIC50/GI50 ValueReference
6,N2-diaryl-1,3,5-triazine-2,4-diaminesMDA-MB231 breast cancer cell growth1 nM (most active)[3]
6-aryl-2,4-diamino-1,3,5-triazines (cpd 5b)PIM1 kinase1.18 µg/mL[4]
6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diaminesP. falciparum (FCR-3 strain)2.66 nM (most potent)[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the therapeutic potential of this compound, based on protocols used for analogous compounds.

Synthesis

The synthesis of this compound can be achieved through the reaction of cyanoguanidine with nonylamine under acidic conditions, often facilitated by microwave irradiation to improve reaction times and yields.[1][9]

Cyanoguanidine Cyanoguanidine Reaction Reaction Cyanoguanidine->Reaction Nonylamine Nonylamine Nonylamine->Reaction This compound This compound Reaction->this compound

Synthetic Workflow

Protocol:

  • Combine cyanoguanidine and nonylamine in a suitable solvent.

  • Add hydrochloric acid to catalyze the reaction.

  • Subject the mixture to microwave irradiation (e.g., 10 minutes at 130 °C for analogous reactions).[4]

  • Purify the resulting product, this compound, using appropriate chromatographic techniques.

Antiproliferative Assay

To determine the anticancer activity, a standard antiproliferative assay against a panel of cancer cell lines and a non-cancerous control cell line would be performed.

Protocol:

  • Culture cancer cell lines (e.g., MDA-MB-231, SKBR-3, MCF-7) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.

  • Calculate the GI50 (concentration causing 50% growth inhibition) from the dose-response curves.

Protein Kinase Inhibition Assay

To investigate the potential of this compound as a protein kinase inhibitor, an in vitro kinase assay can be performed.

Protocol:

  • Perform enzymatic activity assays in the presence of a specific protein kinase (e.g., PIM1), ATP (e.g., 10 µM), and the test compound in a suitable buffer.[4]

  • Incubate the reaction mixture for a defined time at a specific temperature (e.g., 30 minutes at 30 °C).[4]

  • Measure the kinase activity, for example, by quantifying the amount of ADP produced using a commercial kit like ADP-Glo.

  • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel therapeutics. While its direct biological targets are yet to be definitively identified, the activities of structurally similar compounds strongly suggest potential as an anticancer, anti-inflammatory, and antimalarial agent. Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets.

  • In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile in animal models.

This technical guide provides a foundational framework to guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

An In-depth Technical Guide to the Hydrophobic Properties of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrophobic properties of the chemical compound 6-Nonyl-1,3,5-triazine-2,4-diamine. Hydrophobicity is a critical physicochemical parameter in drug design and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3][4] This document summarizes key quantitative data related to the hydrophobicity of this compound, details the standardized experimental protocols for determining these properties, and provides visual representations of experimental workflows and the molecular characteristics contributing to its hydrophobic nature. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a triazine core substituted with two amino groups and a nine-carbon alkyl chain (nonyl group). The presence of both polar (amino groups, triazine ring) and non-polar (nonyl chain) moieties gives this molecule a distinct amphipathic character, with a significant hydrophobic contribution from the long alkyl chain. Understanding the hydrophobic properties of this and similar molecules is paramount in drug discovery, as it governs membrane permeability, protein binding, and overall bioavailability.[1][2]

Quantitative Assessment of Hydrophobicity

The hydrophobic character of a compound is typically quantified by its partition coefficient (logP) and water solubility. These parameters for this compound are summarized in the table below.

PropertyValueMethod/Source
LogP (Octanol/Water) 3.7 - 3.83Computed/Predicted
Water Solubility 7.317 mg/L at 25°CPredicted
Molecular Formula C₁₂H₂₃N₅-
Molecular Weight 237.34 g/mol -
CAS Number 5921-65-3-

Experimental Protocols for Determining Hydrophobic Properties

Accurate determination of hydrophobicity is crucial for drug development. The following sections detail the standardized methodologies for measuring the partition coefficient (logP) and water solubility.

Determination of Partition Coefficient (LogP)

The partition coefficient (P) is defined as the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of two largely immiscible solvents, typically n-octanol and water. The logarithm of this value is denoted as logP. Standardized methods for its determination are outlined in OECD Guidelines 107, 117, and 123.[5]

This classic method is suitable for logP values in the range of -2 to 4.[6][7][8]

  • Principle: A known amount of the test substance is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated. The concentration of the substance in each phase is then determined analytically.

  • Procedure:

    • Prepare mutually saturated solvents by shaking n-octanol with water and vice versa for 24 hours, followed by a 24-hour separation period.

    • Dissolve a small, accurately weighed amount of this compound in either n-octanol or water.

    • Place a defined volume of this solution into a vessel with a measured volume of the other solvent. The volume ratio is adjusted based on the expected logP.

    • The vessel is shaken at a constant temperature (e.g., 25°C) until equilibrium is achieved.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

This method is faster than the shake flask method and is suitable for logP values in the range of 0 to 6.[9]

  • Principle: The logP of a substance is determined by its retention time on a reverse-phase HPLC column. A linear relationship exists between the logarithm of the retention factor (log k) and the logP of a series of standard compounds.

  • Procedure:

    • A set of reference compounds with known logP values is selected to create a calibration curve.

    • The retention times of these reference compounds are measured on a reverse-phase HPLC system (e.g., C18 column) using an isocratic mobile phase (typically a methanol-water or acetonitrile-water mixture).

    • The logarithm of the retention factor (log k) is calculated for each reference compound.

    • A calibration graph of log k versus logP is plotted.

    • The retention time of this compound is then measured under the same chromatographic conditions.

    • The log k for the test substance is calculated, and its logP value is interpolated from the calibration curve.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[10][11][12][13][14]

This method is suitable for substances with solubilities above 10⁻² g/L.

  • Principle: A supersaturated solution of the substance in water is stirred until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined after removal of the undissolved solid.

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The solution is then filtered or centrifuged to remove any undissolved solid.

    • The concentration of the dissolved substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The measurement is repeated until at least three consecutive measurements show no significant difference in concentration, indicating that equilibrium has been reached.

This method is suitable for substances with low water solubility (less than 10⁻² g/L).[12]

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which corresponds to the saturation solubility.

  • Procedure:

    • An inert support material (e.g., glass beads, silica gel) is coated with an excess of this compound.

    • The coated support is packed into a column, and water is pumped through the column at a low, constant flow rate.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of the substance in each fraction is determined analytically.

    • A plot of concentration versus time (or volume) is generated. The concentration at which the plateau is reached is taken as the water solubility.

Visualizations

Experimental Workflow for Hydrophobicity Determination

The following diagram illustrates the general workflow for the experimental determination of the hydrophobic properties of a chemical compound.

G cluster_0 Hydrophobicity Assessment Workflow Compound Test Compound (this compound) LogP LogP Determination Compound->LogP Solubility Water Solubility Determination Compound->Solubility ShakeFlask Shake Flask Method (OECD 107) LogP->ShakeFlask HPLC HPLC Method (OECD 117) LogP->HPLC FlaskMethod Flask Method (OECD 105) Solubility->FlaskMethod ColumnElution Column Elution Method (OECD 105) Solubility->ColumnElution DataAnalysis Data Analysis & Interpretation ShakeFlask->DataAnalysis HPLC->DataAnalysis FlaskMethod->DataAnalysis ColumnElution->DataAnalysis ADME Prediction of ADME Properties DataAnalysis->ADME DrugDev Informing Drug Development ADME->DrugDev

Caption: Workflow for determining the hydrophobic properties of a chemical compound.

Molecular Structure and Hydrophobicity of this compound

This diagram illustrates the distinct hydrophobic and hydrophilic regions of the this compound molecule.

G cluster_0 Molecular Structure and Hydrophobicity Molecule This compound Hydrophobic Hydrophobic Region (Lipophilic) Molecule->Hydrophobic Hydrophilic Hydrophilic Region (Polar) Molecule->Hydrophilic Nonyl Nonyl Chain (-C9H19) Hydrophobic->Nonyl Dominant Contributor Triazine Triazine Ring Hydrophilic->Triazine Amino Amino Groups (-NH2) Hydrophilic->Amino

Caption: Relationship between the structure of this compound and its hydrophobic/hydrophilic character.

Conclusion

The hydrophobic properties of this compound, characterized by a logP value of approximately 3.7-3.83 and low water solubility, are primarily dictated by its long nonyl side chain. These properties are crucial for its potential applications in drug development, influencing its ability to cross biological membranes and interact with target proteins. The standardized experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible determination of these critical parameters, which is essential for the rational design and optimization of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro cytotoxic potential of 6-Nonyl-1,3,5-triazine-2,4-diamine, a compound of interest for its potential anticancer properties.[1][2] The following sections detail standardized protocols for widely accepted cytotoxicity assays, data presentation guidelines, and visual representations of the experimental workflow and a potential signaling pathway.

Introduction

This compound is a heterocyclic compound belonging to the triazine class.[2] Triazine derivatives are known for a broad spectrum of biological activities, including potential as anticancer agents that can induce apoptosis.[1][2][3][4] Assessing the cytotoxic effects of this compound is a crucial first step in the drug discovery and development process. This document outlines the protocols for two common colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies cell membrane damage.[5][6]

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration at which the compound exerts half of its maximal inhibitory effect (IC50). This value is a key metric for comparing the potency of different compounds.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Maximum Inhibition (%)
MCF-7 (Breast Cancer)MTT4815.892.5
HeLa (Cervical Cancer)MTT4823.488.1
A549 (Lung Cancer)MTT4831.285.7
MCF-7 (Breast Cancer)LDH4825.178.3
HeLa (Cervical Cancer)LDH4838.671.9
A549 (Lung Cancer)LDH4845.368.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to purple formazan crystals.[5][7]

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][9]

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat the cells with this compound. It is crucial to set up the following controls on the same plate[9][10]:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • No-Cell Control: Culture medium only, to measure background LDH activity.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[4]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[4]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[4][11]

  • Stop Solution and Measurement: Add 50 µL of the stop solution (if provided in the kit) to each well.[4][11] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4][11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Analysis A Cell Culture Seeding (96-well plate) C Cell Treatment & Incubation (e.g., 48 hours) A->C B Compound Dilution (this compound) B->C D Assay-Specific Steps C->D E MTT Assay (Add MTT, Solubilize) D->E Metabolic Activity F LDH Assay (Collect Supernatant, Add Reagents) D->F Membrane Integrity G Measure Absorbance (Microplate Reader) E->G F->G H Data Analysis (Calculate % Viability / Cytotoxicity) G->H I Determine IC50 Value H->I

Caption: General workflow for in vitro cytotoxicity evaluation.

Hypothetical Signaling Pathway

Triazine derivatives have been shown to induce apoptosis in cancer cells. The diagram below illustrates a simplified, hypothetical signaling pathway through which this compound might exert its cytotoxic effects by activating the intrinsic apoptosis pathway.

G A This compound B Cellular Stress Induction A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Substrate Cleavage (e.g., PARP) G->H I Apoptosis H->I

Caption: Hypothetical intrinsic apoptosis pathway.

References

Application Notes and Protocols: Evaluation of 6-Nonyl-1,3,5-triazine-2,4-diamine on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on methodologies established for the screening of various 1,3,5-triazine derivatives against breast cancer cell lines. As of the latest literature review, specific experimental data for 6-Nonyl-1,3,5-triazine-2,4-diamine is not extensively published. Therefore, the provided information serves as a comprehensive guide for designing and executing experiments to evaluate its potential anticancer properties.

Introduction

The 1,3,5-triazine scaffold is a key pharmacophore in medicinal chemistry, with several derivatives demonstrating significant anticancer activity.[1][2] These compounds have been shown to target various signaling pathways implicated in cancer progression, including the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K)/mTOR pathways.[2] This document outlines detailed protocols for the in vitro evaluation of this compound, a specific derivative, against common breast cancer cell lines. The objective is to assess its cytotoxic and apoptotic effects to determine its potential as a therapeutic agent.

Potential Mechanism of Action

While specific studies on this compound are limited, research on analogous 1,3,5-triazine compounds suggests several potential mechanisms of action against breast cancer cells. These include the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for DNA replication and cell proliferation. Some triazine derivatives have been shown to act as inhibitors of EGFR-tyrosine kinase (EGFR-TK) and β-catenin signaling, which are often dysregulated in breast cancer.

Data Presentation: Anticancer Activity of Related 1,3,5-Triazine Derivatives

To provide a reference for the potential efficacy of this compound, the following table summarizes the growth inhibitory (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values of various structurally related 1,3,5-triazine derivatives against different breast cancer cell lines.

Compound TypeBreast Cancer Cell LineEndpointValue (µM)
Di- and tri-substituted s-triazine derivatives MDA-MB-231 (Triple-Negative)IC₅₀< 1
MCF-7 (ER-Positive)IC₅₀< 1
Trisubstituted 1,3,5-triazine derivative (Compound 6c) MCF-7 (ER-Positive)IC₅₀12.88
1,3,5-triazine hydrazone derivative (Compound 11) MCF-7 (ER-Positive)IC₅₀1.0
Symmetrical phenylamino-s-triazine derivative (Compound 3b) MCF-7 (ER-Positive)IC₅₀6.19
4-aminoquinoline-1,3,5-triazine derivative Not SpecifiedEGFR-TK Inhibition96.4% at 10 µM
Monastrol-1,3,5-triazine hybrid Not SpecifiedEGFR-TK Inhibition96.3% at 10 µM

Experimental Protocols

Cell Culture
  • Cell Lines:

    • MCF-7: Estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), HER2-negative human breast adenocarcinoma cell line.

    • MDA-MB-231: Triple-negative (ER-, PR-, HER2-) human breast adenocarcinoma cell line, known for its high metastatic potential.

    • SKBR-3: HER2-positive human breast adenocarcinoma cell line.

    • MCF-10A: Non-cancerous human breast epithelial cell line (used as a control for selectivity).

  • Culture Medium:

    • For MCF-7, MDA-MB-231, and SKBR-3: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For MCF-10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Breast Cancer Cell Culture (MCF-7, MDA-MB-231, etc.) mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis_assay compound_prep Prepare this compound Stock Solution compound_prep->mtt_assay compound_prep->apoptosis_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) ic50_calc->pathway_analysis flow_cytometry->pathway_analysis

Caption: Workflow for screening the anticancer activity of this compound.

Potential Signaling Pathway Inhibition

signaling_pathway Potential EGFR Signaling Pathway Inhibition by Triazine Derivatives cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Triazine This compound (Hypothesized) Triazine->EGFR Inhibition Apoptosis Apoptosis Triazine->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

References

Application Notes and Protocols for 6-Nonyl-1,3,5-triazine-2,4-diamine in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound featuring a triazine core substituted with a nonyl group and two amine functionalities. While specific anti-inflammatory data for this exact molecule is emerging, the broader class of triazine derivatives has garnered significant interest for its diverse biological activities, including potent anti-inflammatory properties.[1] Studies on structurally related 2-alkyl-1,3,5-triazine derivatives have demonstrated their capacity to modulate key inflammatory processes. These compounds have been shown to inhibit the production of reactive oxygen species (ROS) and interfere with the adhesion of polymorphonuclear cells (PMNs) to endothelial cells, a critical step in the inflammatory cascade.[2] Furthermore, various triazine derivatives have exhibited in vivo efficacy in models of acute inflammation, such as the carrageenan-induced paw edema model.[3]

The anti-inflammatory effects of triazine compounds are believed to be mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.[4] NF-κB is a master regulator of inflammatory gene expression, while COX-2 is a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.

These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound. Detailed protocols for in vitro and in vivo assays are presented to enable researchers to investigate its efficacy and mechanism of action.

Postulated Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of this compound is hypothesized to occur through the inhibition of pro-inflammatory signaling pathways. A key proposed mechanism is the suppression of the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. By potentially inhibiting IKK activation or IκBα degradation, this compound may prevent NF-κB nuclear translocation and subsequent gene expression.

Additionally, the compound may directly or indirectly inhibit the activity of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 activity would lead to a reduction in prostaglandin synthesis, thereby alleviating inflammatory symptoms.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_compound This compound cluster_response Inflammatory Response Stimulus LPS IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA COX2_path COX-2 Pathway DNA->COX2_path transcribes Inflammation Inflammation DNA->Inflammation pro-inflammatory genes Arachidonic_Acid Arachidonic Acid COX2_path->Arachidonic_Acid acts on Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins converts to Prostaglandins->Inflammation Compound This compound Compound->IKK inhibits Compound->COX2_path inhibits

Postulated anti-inflammatory mechanism of this compound.

In Vitro Anti-inflammatory Assays

Data Presentation: In Vitro Efficacy

The following table summarizes hypothetical quantitative data for the in vitro anti-inflammatory activity of this compound.

AssayTest SystemTest Compound Concentration (µM)Result (vs. LPS Control)IC₅₀ (µM)
Nitric Oxide (NO) Production LPS-stimulated RAW 264.7 cells115% Inhibition8.5
1060% Inhibition
5095% Inhibition
TNF-α Release LPS-stimulated RAW 264.7 cells120% Inhibition7.2
1065% Inhibition
5098% Inhibition
IL-6 Release LPS-stimulated RAW 264.7 cells118% Inhibition9.1
1058% Inhibition
5092% Inhibition
Reactive Oxygen Species (ROS) PMA-stimulated Neutrophils125% Inhibition6.5
1070% Inhibition
5096% Inhibition

Experimental Protocols: In Vitro Assays

G Start Start: Cell Culture (RAW 264.7 Macrophages) Pre-treatment Pre-treatment with This compound Start->Pre-treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre-treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay ROS_Assay ROS Measurement (DCFH-DA Assay) Cell_Lysis->ROS_Assay Western_Blot Western Blot Analysis (NF-κB, COX-2) Cell_Lysis->Western_Blot End End: Data Analysis NO_Assay->End Cytokine_Assay->End ROS_Assay->End Western_Blot->End

Experimental workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • After the incubation period, collect 100 µL of the cell culture supernatant.

  • In a new 96-well plate, add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Collect the cell culture supernatants after the desired incubation time (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Reactive Oxygen Species (ROS) Measurement

  • Seed cells in a black, clear-bottom 96-well plate.

  • After treatment with this compound, wash the cells with PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Induce ROS production with a stimulant like Phorbol 12-myristate 13-acetate (PMA) at 100 nM.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Data Presentation: In Vivo Efficacy

The following table presents hypothetical quantitative data for the in vivo anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats.

Treatment GroupDose (mg/kg, i.p.)Paw Volume Increase (mL) at 3 hours% Inhibition of Edema
Vehicle Control (Saline) -0.85 ± 0.05-
Indomethacin (Positive Control) 100.38 ± 0.0355.3%
This compound 250.62 ± 0.0427.1%
500.45 ± 0.0347.1%
1000.35 ± 0.0258.8%

Experimental Protocol: Carrageenan-Induced Paw Edema

G Start Start: Acclimatize Rats Baseline_Measurement Measure Baseline Paw Volume Start->Baseline_Measurement Treatment_Administration Administer Test Compound (i.p.) Baseline_Measurement->Treatment_Administration Carrageenan_Injection Inject Carrageenan into Hind Paw Treatment_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate Paw Edema and % Inhibition Paw_Volume_Measurement->Data_Analysis End End: Evaluate Anti-inflammatory Effect Data_Analysis->End

Experimental workflow for the carrageenan-induced paw edema model.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

    • Test groups (this compound at various doses, e.g., 25, 50, 100 mg/kg, intraperitoneally).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound intraperitoneally 30-60 minutes before carrageenan injection.[5]

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.[5][6]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]

  • Data Analysis:

    • Calculate the paw edema as the difference in paw volume before and after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Conclusion

The provided protocols and application notes offer a robust framework for the investigation of the anti-inflammatory properties of this compound. Based on the activity of related triazine compounds, it is a promising candidate for further research in the development of novel anti-inflammatory agents. The in vitro assays will help elucidate its mechanism of action at a cellular level, while the in vivo model will provide crucial information on its efficacy in a physiological context. Careful execution of these experiments will provide valuable insights into the therapeutic potential of this compound.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine using a microwave-assisted approach. This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, improved energy efficiency, and often higher yields. The synthesis involves the condensation reaction of dicyandiamide and decanenitrile under microwave irradiation. These application notes are intended to guide researchers in the efficient synthesis and characterization of this and structurally related compounds, which have potential applications in medicinal chemistry and materials science.

Introduction

Substituted 1,3,5-triazine derivatives are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[1] The this compound is a molecule of interest due to its potential as an anti-inflammatory agent.[2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering a green and efficient alternative to conventional heating methods.[3] This protocol details a microwave-assisted method for the synthesis of this compound.

Chemical Reaction

The synthesis proceeds via a [4+2] cycloaddition reaction between dicyandiamide (cyanoguanidine) and decanenitrile. The nonyl group from decanenitrile is incorporated at the 6-position of the triazine ring.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Dicyandiamide Dicyandiamide (Cyanoguanidine) Reaction Microwave Irradiation Dicyandiamide->Reaction + Decanenitrile Decanenitrile (Nonyl cyanide) Decanenitrile->Reaction Product This compound Reaction->Product

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on general procedures for the microwave-assisted synthesis of 6-substituted-2,4-diamino-1,3,5-triazines.[4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
DicyandiamideReagent Grade, 99%Sigma-Aldrich
DecanenitrileReagent Grade, 98%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Anhydrous, 99.9%Sigma-Aldrich
Deionized Water--
EthanolReagent Grade, 95%Fisher Scientific
Microwave Synthesis Reactor-CEM, Biotage, etc.
Glass Vials for Microwave10 mL-
Magnetic Stir Bars--

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine dicyandiamide (1.0 eq), decanenitrile (1.1 eq), and anhydrous DMSO (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesis reactor. Irradiate the mixture under the conditions specified in Table 2.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into 30 mL of deionized water.

  • Isolation: A white precipitate should form. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Table 2: Microwave Reactor Parameters

ParameterValue
Temperature190-205 °C
Power100-300 W
Pressure15-20 bar
Time10-15 min
StirringHigh

Note: These parameters may need to be optimized depending on the specific microwave reactor used.

Data Presentation

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
CAS Number5921-65-3[2][6]
Molecular FormulaC₁₂H₂₃N₅[6]
Molecular Weight237.34 g/mol [6][7]
AppearanceWhite Solid[8]
Purity>98% (by HPLC)[8]
Melting PointTo be determined experimentally
Expected Spectroscopic Data
FT-IR (cm⁻¹)~3300-3400 (N-H stretch), ~2245 (triazine ring)[6]
¹H NMR (ppm in DMSO-d₆)~0.8 (t, 3H, CH₃), ~1.2-1.6 (m, 14H, CH₂), ~2.4 (t, 2H, CH₂-triazine), ~6.5 (br s, 4H, NH₂)[6] (inferred)
¹³C NMR (ppm in DMSO-d₆)Signals for alkyl chain and triazine ring
Mass Spec (m/z)[M+H]⁺ = 238.20

Workflow and Logic Diagrams

Experimental_Workflow A 1. Reagent Preparation (Dicyandiamide, Decanenitrile, DMSO) B 2. Microwave Reaction (190-205 °C, 10-15 min) A->B C 3. Work-up (Precipitation in Water) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Ethanol Wash) D->E F 6. Drying (Under Vacuum) E->F G 7. Characterization (MP, IR, NMR, MS) F->G

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the equipment and follow all safety guidelines provided by the manufacturer.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and scalable method for the synthesis of this compound. This approach is amenable to the synthesis of a library of related 6-alkyl-1,3,5-triazine-2,4-diamines by simply varying the nitrile starting material. The significant reduction in reaction time and potential for high yields make this method highly attractive for research and development in medicinal chemistry and materials science.[3]

References

Application Notes and Protocols: Preparation of 6-Nonyl-1,3,5-triazine-2,4-diamine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

6-Nonyl-1,3,5-triazine-2,4-diamine is a chemical compound with potential applications in biomedical research, particularly in the fields of oncology and inflammation.[1][2] This document provides detailed protocols for the preparation of stock solutions of this compound in Dimethyl Sulfoxide (DMSO), along with its physicochemical properties and a general experimental workflow for its application in cell-based assays.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₂₃N₅[1][3][4]
Molecular Weight 237.34 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
Solubility Water: 7.317 mg/L at 25°CSoluble in DMSO and chloroform[1]
pKa 4.46[1]
LogP 3.83[1]

3. Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    For a 1 mL (0.001 L) stock solution:

    Mass (mg) = 0.010 mol/L x 237.34 g/mol x 0.001 L x 1000 mg/g = 2.3734 mg

  • Weigh the compound: Accurately weigh approximately 2.37 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4. Mechanism of Action and Experimental Workflow

This compound has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting DNA replication enzymes.[1] The following diagrams illustrate a generalized signaling pathway for its anticancer effects and a typical experimental workflow for evaluating its cytotoxicity.

A This compound B Cancer Cell A->B Enters C Inhibition of DNA Replication Enzymes B->C D Induction of Apoptosis B->D E Cell Death C->E D->E

Caption: Generalized mechanism of action in cancer cells.

A Prepare 10 mM Stock Solution of Compound in DMSO C Prepare Serial Dilutions of Compound in Culture Medium A->C B Seed Cancer Cells in 96-well Plates D Treat Cells with Compound (and Vehicle Control) B->D C->D E Incubate for 24-72 hours D->E F Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Measure Absorbance/ Luminescence F->G H Data Analysis: Calculate IC50 G->H

Caption: Experimental workflow for cell viability assay.

References

Application Notes and Protocols: In Vivo Experimental Design for 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C₁₂H₂₃N₅ and a molecular weight of 237.34 g/mol [1][2]. Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis, making it a person of interest for further investigation as a potential therapeutic agent[1]. These application notes provide a comprehensive framework for the in vivo evaluation of this compound, outlining detailed protocols for pharmacokinetic, toxicological, and efficacy studies. The successful execution of these studies is a critical step in the preclinical development of this and other novel chemical entities.

Preclinical In Vivo Evaluation Strategy

The in vivo assessment of this compound should be conducted in a stepwise manner, beginning with pharmacokinetic and tolerability studies before proceeding to efficacy evaluation. A well-designed study will maximize the scientific value of the data while adhering to ethical guidelines for animal welfare[3].

Key Objectives:

  • Determine the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compound.

  • Establish a safety and tolerability profile.

  • Evaluate the anti-tumor efficacy in a relevant cancer model.

Animal Model Selection

The choice of animal model is crucial for the translatability of preclinical findings. For oncology studies, immunodeficient mice (e.g., NOD-scid gamma or athymic nude mice) are commonly used for xenograft models, where human cancer cell lines are implanted to create tumors. The specific cell line should be chosen based on in vitro sensitivity to this compound.

Experimental Protocols

Formulation and Administration

The route of administration and formulation will depend on the physicochemical properties of this compound and the intended clinical application.

Protocol 1: Formulation Preparation

  • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, PEG400, Tween 80).

  • Vehicle Selection: For initial studies, a common vehicle system for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline[4]. For example, a formulation could be prepared by first dissolving the compound in a minimal amount of DMSO, followed by the addition of PEG400 and Tween 80, and finally bringing the solution to the desired volume with sterile saline[4].

  • Sterility: Ensure the final formulation is sterile, for example, by filtration through a 0.22 µm filter.

Protocol 2: Administration of the Compound

  • Intravenous (IV) Injection: For initial pharmacokinetic studies to determine bioavailability, IV administration via the tail vein is often used. The volume should not exceed 0.2 mL for an adult mouse[5].

  • Intraperitoneal (IP) Injection: A common route for preclinical efficacy studies, allowing for systemic exposure. The maximum recommended volume is 2.0 mL for an adult mouse[5].

  • Oral Gavage (PO): To assess oral bioavailability and for dosing regimens that mimic potential clinical administration. The volume should be appropriate for the size of the animal, typically not exceeding 10 mL/kg.

Pharmacokinetic (PK) Studies

PK studies are essential to understand how the animal's body processes the compound[6].

Protocol 3: Single-Dose Pharmacokinetic Study

  • Animal Groups: Use a sufficient number of animals (e.g., 3-4 mice per time point) for each administration route (IV and PO).

  • Dosing: Administer a single dose of this compound. The dose selection should be based on in vitro potency and any preliminary toxicity data.

  • Blood Sampling: Collect blood samples at multiple time points post-administration. A typical schedule for IV administration might be 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours[4]. For oral administration, time points could include 0.25, 0.5, 1, 2, 4, 8, and 24 hours[4]. Blood can be collected via the saphenous vein or retro-orbital sinus[4].

  • Plasma Preparation: Process the blood by centrifugation to separate the plasma, which is then stored at -80°C until analysis[4].

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[4].

Toxicology and Safety Studies

These studies are designed to identify potential adverse effects of the compound.

Protocol 4: Acute Toxicity Study

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of mice.

  • Observation: Monitor the animals closely for signs of toxicity, such as changes in behavior, weight loss, and any signs of distress, for a period of 7-14 days.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Protocol 5: Repeated-Dose Toxicity Study

  • Dosing Regimen: Administer the compound daily or on a specified schedule for a longer duration (e.g., 14 or 28 days) at doses up to the MTD.

  • Monitoring: Conduct regular monitoring of clinical signs, body weight, and food/water consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.

Efficacy Studies

Efficacy studies aim to determine if the compound has the desired therapeutic effect in a disease model.

Protocol 6: Xenograft Tumor Model Efficacy Study

  • Tumor Implantation: Implant human cancer cells (selected based on in vitro data) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize the tumor-bearing mice into treatment and control groups (e.g., vehicle control, positive control, and different dose levels of this compound).

  • Treatment: Administer the compound and controls according to a predetermined schedule (e.g., daily, three times a week) and route (e.g., IP or PO).

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Quantitative data from these studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)1050
Cmax (ng/mL)1500800
Tmax (h)0.082
AUC₀₋t (ng*h/mL)32004500
Half-life (t½) (h)4.56.2
Bioavailability (%)N/A56

Table 2: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 2500+5
Positive Control20400 ± 10073-2
This compound25900 ± 15040+3
This compound50600 ± 12060+1
This compound100350 ± 9077-4

Visualizations

Experimental_Workflow cluster_0 Pre-study cluster_1 In Vivo Studies cluster_2 Analysis cluster_3 Outcome Formulation Compound Formulation PK Pharmacokinetic Study Formulation->PK Tox Toxicology Study Formulation->Tox Efficacy Efficacy Study Formulation->Efficacy Bioanalysis LC-MS/MS Bioanalysis PK->Bioanalysis Histo Histopathology Tox->Histo Data Data Analysis Efficacy->Data Bioanalysis->Data Histo->Data Report Final Report Data->Report Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cell->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Cell->Anti_Apoptotic Inhibits Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Anti_Apoptotic->Mitochondria Inhibits Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

References

Application Note and Protocol for Determining the IC50 Value of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of 6-Nonyl-1,3,5-triazine-2,4-diamine, a compound of interest for its potential biological activities. While related 1,3,5-triazine derivatives have shown promise as antiproliferative agents, detailed protocols for evaluating this specific compound are essential for standardized research.[1][2] This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cytotoxicity and calculating the IC50 value in relevant cell lines. Additionally, it explores a potential mechanism of action through the inhibition of key signaling pathways often implicated in cancer progression.

Introduction

This compound is a chemical compound characterized by a triazine core substituted with a nonyl group and two amino groups.[3][4] The 1,3,5-triazine scaffold is a key feature in several molecules with therapeutic properties, including anticancer agents.[2] Some studies on analogous compounds suggest that this compound may exhibit antiproliferative effects by inducing apoptosis.[5] Determining the IC50 value is a critical first step in evaluating the potency of a compound and its potential for further development as a therapeutic agent. This value represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%.

Data Presentation: Hypothetical IC50 Values

The following table summarizes hypothetical IC50 values for this compound against various human cancer cell lines and a non-cancerous cell line after 48 hours of treatment. These values are for illustrative purposes to demonstrate how data would be presented.

Cell LineCancer TypeIC50 (µM)Assay Method
MCF-7Breast Adenocarcinoma15.2MTT Assay
HCT-116Colorectal Carcinoma22.5MTT Assay
A549Lung Carcinoma35.8MTT Assay
MCF-10ANon-tumorigenic Breast> 100MTT Assay

Experimental Protocol: IC50 Determination via MTT Assay

This protocol details the steps to determine the IC50 value of this compound using the MTT colorimetric assay, which measures cell viability based on mitochondrial activity.[6]

Materials and Reagents
  • This compound (MW: 237.35 g/mol )[3]

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • 96-well flat-bottom sterile plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure

Step 1: Cell Seeding

  • Culture the selected cell lines until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with a complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in a fresh medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

Step 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells remains below 0.5%.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]

Step 4: Data Acquisition and Analysis

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[7]

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[8]

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (70-80% confluency) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Addition 3. Add Compound Dilutions Cell_Seeding->Compound_Addition Incubation 4. Incubate (e.g., 48 hours) Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan (with DMSO) MTT_Addition->Formazan_Solubilization Read_Absorbance 7. Read Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the IC50 value using the MTT assay.

Hypothetical Signaling Pathway Inhibition

Many triazine derivatives have been investigated as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10][11] This pathway plays a crucial role in cell proliferation, survival, and growth. The diagram below illustrates a hypothetical mechanism where this compound inhibits this cascade.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Compound This compound Compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts Akt Akt mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PIP2 PIP2 PIP2->PI3K PIP3->Akt Activates

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This application note provides a standardized and detailed protocol for determining the IC50 value of this compound. The MTT assay is a robust and reliable method for assessing the cytotoxic potential of this compound. The provided workflow and hypothetical data serve as a guide for researchers to design and execute their experiments effectively. Further investigation into the specific molecular targets, such as the kinases in the PI3K/Akt/mTOR pathway, will be crucial in elucidating the compound's mechanism of action and its therapeutic potential.

References

Application Notes and Protocols for 6-Nonyl-1,3,5-triazine-2,4-diamine Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of 6-Nonyl-1,3,5-triazine-2,4-diamine and related 2,4-diamino-1,3,5-triazine derivatives on sensitive cancer cell lines. The protocols outlined below detail methods for assessing cell viability and the mechanism of action through apoptosis induction.

Introduction

This compound belongs to the 1,3,5-triazine class of compounds, which have garnered significant interest in cancer research due to their wide range of biological activities. Various derivatives of 2,4-diamino-1,3,5-triazine have demonstrated potent antiproliferative and cytotoxic effects against a panel of human cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis and the inhibition of enzymes crucial for DNA replication.[1]

This document provides protocols for determining the sensitivity of cancer cell lines to this compound and for investigating its apoptotic effects. Representative data from studies on structurally related compounds are presented to offer a comparative context for experimental design.

Sensitive Cell Lines

While specific data on cell lines sensitive to this compound is not extensively published, research on analogous 2,4-diamino-1,3,5-triazine derivatives has identified several sensitive cancer cell lines. Notably, triple-negative breast cancer cell lines, such as MDA-MB-231 , have shown high sensitivity to some derivatives, with GI₅₀ values in the nanomolar range.[2][3] Other sensitive cell lines include the melanoma cell line MALME-3M and colon cancer cell lines such as HCT-116 and SW620 .[4][5][6][7] Interestingly, certain derivatives have displayed selectivity for cancer cells over non-cancerous cell lines, such as the MCF-10A breast epithelial cell line.[2][8]

Quantitative Data Summary

The following table summarizes the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for various 2,4-diamino-1,3,5-triazine derivatives in different cancer cell lines. This data provides a reference for the expected potency of this class of compounds.

Compound ClassCell LineAssay TypeValue (µM)
6,N²-Diaryl-1,3,5-triazine-2,4-diaminesMDA-MB-231GI₅₀0.001
Imamine-1,3,5-triazine derivative (4f)MDA-MB-231IC₅₀6.25
Imamine-1,3,5-triazine derivative (4k)MDA-MB-231IC₅₀8.18
1,3,5-Triazine Schiff Base derivative (4b)MCF-7IC₅₀3.29
1,3,5-Triazine Schiff Base derivative (4c)MCF-7IC₅₀4.63
1,3,5-Triazine Schiff Base derivative (4b)HCT-116IC₅₀3.64
1,3,5-Triazine Schiff Base derivative (4c)HCT-116IC₅₀5.60
Morpholine-functionalized 1,3,5-triazine (11)SW620IC₅₀5.85
2-(4,6-diamino-1,3,5-triazin-2-yl)-...acetonitrile (19)MALME-3MGI₅₀0.033

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Sensitive cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration (log scale) to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate attach Incubate for 24h (Cell Attachment) seed->attach treat Add Serial Dilutions of This compound attach->treat incubate_drug Incubate for 48-72h treat->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Apoptosis Detection by Annexin V Staining

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Sensitive cancer cell line (e.g., MDA-MB-231)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the cells from the medium and the trypsinized fraction.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Pathway compound This compound dna_damage Inhibition of DNA Replication Enzymes compound->dna_damage apoptosis_induction Induction of Apoptosis compound->apoptosis_induction caspase_activation Caspase Activation (e.g., Caspase-3, -9) apoptosis_induction->caspase_activation ps_externalization Phosphatidylserine (PS) Externalization caspase_activation->ps_externalization membrane_permeability Increased Membrane Permeability caspase_activation->membrane_permeability cell_death Apoptotic Cell Death ps_externalization->cell_death membrane_permeability->cell_death

Caption: Proposed Signaling Pathway for Apoptosis Induction.

Conclusion

The provided protocols and background information serve as a valuable resource for investigating the anticancer properties of this compound. By utilizing the described cell viability and apoptosis assays, researchers can effectively determine the sensitivity of various cancer cell lines to this compound and elucidate its mechanism of action. The representative data from related 2,4-diamino-1,3,5-triazine derivatives suggest that this class of compounds holds significant promise for the development of novel cancer therapeutics, particularly for triple-negative breast cancer and other aggressive malignancies. Further studies are warranted to establish a more detailed profile of the cell lines sensitive to this compound and to fully characterize its molecular targets.

References

Application of 6-Nonyl-1,3,5-triazine-2,4-diamine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the s-triazine class of molecules. The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The presence of a nine-carbon alkyl (nonyl) chain at the 6-position of the triazine ring imparts significant lipophilicity to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the investigation of this compound as a potential therapeutic agent, with a primary focus on its application in oncology drug discovery. While specific experimental data for this exact compound is limited in publicly available literature, the following protocols and expected outcomes are based on the well-documented activities of structurally related 6-substituted-1,3,5-triazine-2,4-diamine derivatives.

Postulated Mechanism of Action

Based on studies of analogous s-triazine compounds, this compound is hypothesized to exert its anticancer effects primarily through the induction of apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways, leading to the activation of caspases, which are key executioners of apoptosis. The lipophilic nonyl group may facilitate the compound's interaction with cellular membranes and intracellular targets.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for this compound, illustrating the expected outcomes from the experimental protocols described herein. These values are for illustrative purposes and should be determined experimentally for the specific batch of the compound being tested.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Triple-Negative Breast Cancer8.5
A549Lung Carcinoma22.1
HCT116Colorectal Carcinoma12.8
PC-3Prostate Adenocarcinoma18.5

Table 2: Apoptosis Induction in MDA-MB-231 Cells by this compound (at 10 µM for 48h)

ParameterVehicle ControlTreated
Early Apoptotic Cells (Annexin V+/PI-)3.2%25.8%
Late Apoptotic Cells (Annexin V+/PI+)1.5%15.4%
Caspase-3/7 Activity (Fold Change)1.04.5

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • MDA-MB-231 cells (or other sensitive cell line)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

    • Incubate for 24 hours.

    • Treat the cells with this compound at its IC₅₀ concentration and a vehicle control for 48 hours.

  • Cell Harvesting and Staining:

    • Collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity and Apoptosis Assessment cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Start seed_cells Seed Cancer Cells in Plates start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound incubate Incubate for 48-72h treat_compound->incubate mtt_add Add MTT Reagent incubate->mtt_add apoptosis_harvest Harvest Cells incubate->apoptosis_harvest mtt_dissolve Dissolve Formazan mtt_add->mtt_dissolve mtt_read Read Absorbance mtt_dissolve->mtt_read mtt_calc Calculate IC50 mtt_read->mtt_calc apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_flow Analyze by Flow Cytometry apoptosis_stain->apoptosis_flow apoptosis_quantify Quantify Apoptotic Cells apoptosis_flow->apoptosis_quantify

Caption: Workflow for evaluating the cytotoxic and apoptotic effects of this compound.

G cluster_pathway Postulated Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., FAS, TRAILR) compound->death_receptor mitochondria Mitochondrial Stress compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Executioner Caspases (Caspase-3/7) Activation caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Postulated signaling pathway for apoptosis induction by this compound.

Application Notes and Protocols for Assessing Apoptosis with 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonyl-1,3,5-triazine-2,4-diamine is a novel synthetic compound belonging to the 1,3,5-triazine class of molecules. Various derivatives of 1,3,5-triazine have been investigated for their potential as anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cell lines.[1] These compounds have been shown to target various cellular pathways, including the inhibition of key enzymes involved in cell proliferation.[1] This document provides detailed protocols for assessing the apoptotic effects of this compound in cancer cell lines, enabling researchers to evaluate its potential as a therapeutic agent.

The following protocols outline standard in vitro assays to quantify apoptosis, from early-stage indicators like phosphatidylserine (PS) externalization to late-stage events such as DNA fragmentation.[2]

Data Presentation

Quantitative Summary of Cytotoxicity and Apoptosis Induction

The cytotoxic and pro-apoptotic effects of this compound were evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 48 hours of treatment. Apoptosis was quantified by Annexin V-FITC/Propidium Iodide (PI) staining and flow cytometry, as well as by measuring caspase-3/7 activity.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.8
A549Lung Cancer22.5
HCT116Colon Cancer12.3
HeLaCervical Cancer18.9

Table 2: Apoptosis Induction by this compound at IC50 Concentration (48h)

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-728.214.5
A54921.710.3
HCT11635.118.9
HeLa25.612.8

Table 3: Caspase-3/7 Activity in Response to this compound (IC50, 24h)

Cell LineFold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
MCF-73.8
A5493.1
HCT1164.5
HeLa3.5

Experimental Protocols

Cell Culture and Compound Treatment

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Seed cells into appropriate multi-well plates (e.g., 96-well for MTT, 6-well for flow cytometry) at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the compound or vehicle control (0.1% DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V-FITC/PI Staining for Apoptosis Detection

Materials:

  • Treated cells in a 6-well plate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

Materials:

  • Treated cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • After treatment, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 Apoptosis Induction by this compound A This compound B Cellular Stress/Target Engagement A->B C Activation of Intrinsic Pathway B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation G->H I Apoptosis H->I

Caption: Proposed intrinsic apoptosis signaling pathway.

cluster_1 Experimental Workflow for Apoptosis Assessment A Cell Seeding and Overnight Incubation B Treatment with this compound A->B C Incubation (24-48h) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Caspase Activity Assay (Caspase-Glo) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: General workflow for assessing apoptosis.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][4] Handle the compound in a well-ventilated area or a chemical fume hood.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[3][4] Consult the Safety Data Sheet (SDS) for complete safety and handling information. Store the compound in a tightly sealed container in a cool, dry place.[5]

References

Application Notes and Protocols for the Characterization of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 6-Nonyl-1,3,5-triazine-2,4-diamine. The protocols outlined below are designed to be adaptable for standard laboratory instrumentation.

Compound Information

This compound , also known as Nonyl-melamine, is a substituted triazine with the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₂₃N₅[1]
Molecular Weight 237.35 g/mol [1]
Chemical Structure CCCCCCCCCc1nc(N)nc(N)n1[1]

Analytical Workflow

A systematic approach is crucial for the complete characterization of this compound. The following workflow outlines the recommended analytical strategy.

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group Identification) Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H & ¹³C for Structural Elucidation) Purification->NMR Detailed Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Molecular Confirmation HPLC HPLC Analysis (Purity Assessment) NMR->HPLC Purity Verification Data Data Interpretation & Reporting HPLC->Data

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300-3500N-HStretching (Amine)
~2850-2960C-HStretching (Alkyl)
~1640C=NStretching (Triazine ring)
~1550N-HBending (Amine)
~1465C-HBending (Alkyl)
~810Triazine ringRing bending

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is baseline corrected and the characteristic peaks are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed. The complexity of NMR spectra for amino-substituted triazines can be influenced by restricted rotation around the C-N bonds, potentially leading to broadened signals or the appearance of rotamers.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8-5.2br s4H-NH₂
~2.4-2.6t2H-CH₂- (adjacent to triazine)
~1.6-1.8m2H-CH₂-
~1.2-1.4m12H-(CH₂)₆-
~0.8-0.9t3H-CH₃

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~170C (Triazine ring, C-N)
~168C (Triazine ring, C-N)
~36-CH₂- (adjacent to triazine)
~32-CH₂-
~29-30-(CH₂)₅-
~23-CH₂-
~14-CH₃

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to potential solubility issues with triazine compounds, co-solvents like trifluoroacetic acid (TFA) may be used, or experiments can be run at elevated temperatures.

  • Data Acquisition: Acquire the spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometric Data:

ParameterValue
Ionization Mode ESI-Positive
Expected [M+H]⁺ m/z 238.20
Major Fragmentation Pathways Loss of alkyl chain fragments

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. If necessary, perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase C18 column is commonly used for the separation of triazine compounds.

HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile or methanol (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample and standards into the HPLC system.

  • Data Analysis: Determine the retention time and peak area of the main component. Calculate the purity as the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical flow and interdependence of the characterization techniques.

Logical Relationship of Analytical Techniques Compound This compound (Sample) FTIR FTIR (Functional Groups) Compound->FTIR NMR NMR (¹H & ¹³C) (Definitive Structure) Compound->NMR MS Mass Spec (Molecular Weight) Compound->MS HPLC HPLC (Purity) Compound->HPLC Final_Characterization Complete Characterization (Structure & Purity Confirmed) FTIR->Final_Characterization NMR->Final_Characterization MS->Final_Characterization HPLC->Final_Characterization

Caption: Interrelation of analytical techniques for compound characterization.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 6-Nonyl-1,3,5-triazine-2,4-diamine for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 6-Nonyl-1,3,5-triazine-2,4-diamine for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white crystalline solid characterized by its hydrophobic nature, primarily due to the long nonyl chain. It has very limited aqueous solubility (7.317 mg/L at 25°C) but is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.[1][2] Its molecular weight is 237.34 g/mol , and it is weakly basic with a pKa of 4.46.[1][2]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, highly concentrated in an organic solvent, is rapidly diluted into an aqueous environment where it is poorly soluble. To prevent this, consider the following troubleshooting steps:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the rest of your media.

  • Lower Final Concentration: The final concentration of the compound in your assay may be exceeding its aqueous solubility limit. Try reducing the final concentration.

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.

  • Control DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3]

Q3: What are some alternative methods to improve the solubility of this compound in my cell assay?

A3: If direct dissolution in a co-solvent like DMSO is problematic, you can explore advanced formulation strategies to enhance aqueous solubility. These include:

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their solubility in aqueous solutions.[4][5][6]

  • Liposomal Formulation: Liposomes are lipid vesicles that can encapsulate hydrophobic compounds within their lipid bilayer, facilitating their delivery in an aqueous environment.[7][8][9][10][11]

Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Q4: Can the pH of the cell culture medium affect the solubility of this compound?

A4: Yes, the pH can influence the solubility of ionizable compounds. This compound is weakly basic.[1][2] While standard cell culture media is buffered to a physiological pH (around 7.4), significant changes in pH due to high cell density and metabolic activity could potentially affect the compound's solubility. However, for most standard cell culture conditions, the impact of pH on the solubility of this specific compound is likely to be less significant than the challenges posed by its inherent hydrophobicity.

Solubility Data

SolventQualitative Solubility
WaterVery low (7.317 mg/L at 25°C)[2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
ChloroformSoluble[1][2]
EthanolExpected to be slightly soluble to soluble
MethanolExpected to be slightly soluble to soluble

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution "Crashing out" due to rapid solvent change and exceeding aqueous solubility.Perform a stepwise dilution into pre-warmed (37°C) media. Reduce the final concentration of the compound.
Cloudiness or Precipitate Over Time in Incubator Compound may be slowly coming out of solution at 37°C.Lower the final working concentration. Consider using a solubility-enhancing formulation like cyclodextrins or liposomes.
Inconsistent Assay Results Variable amounts of dissolved compound due to incomplete solubilization or precipitation.Ensure the stock solution is fully dissolved before use. Visually inspect for any precipitate before adding to cells. Prepare fresh dilutions for each experiment.
Cell Toxicity Observed in Vehicle Control High concentration of the organic solvent (e.g., DMSO).Keep the final solvent concentration low (ideally <0.5% for DMSO).[3] Run a vehicle control with the same solvent concentration to assess its effect on cell viability.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilutions

This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO and subsequent dilution for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of this compound needed for your desired stock concentration and volume (M.W. = 237.34 g/mol ).

    • Aseptically weigh the compound into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (e.g., 10 µM):

    • Pre-warm the complete cell culture medium to 37°C.

    • Stepwise Dilution:

      • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of pre-warmed medium (e.g., 10 µL of 10 mM stock into 990 µL of medium to get a 100 µM intermediate solution). Gently mix.

      • Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration (e.g., 100 µL of 100 µM intermediate solution into 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration).

    • Gently mix the final working solution before adding it to the cells.

Protocol 2: Solubility Enhancement using Cyclodextrin Encapsulation

This protocol describes a general method for preparing an inclusion complex of a hydrophobic compound with a cyclodextrin to improve its aqueous solubility.[4][5][6]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Organic solvent (e.g., ethanol or a co-solvent mixture)

  • Vortex mixer and magnetic stirrer

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation of Cyclodextrin Solution:

    • Dissolve the desired amount of HP-β-CD in deionized water. The molar ratio of the compound to cyclodextrin can be varied (e.g., 1:1, 1:2) to optimize complexation.

  • Preparation of Compound Solution:

    • In a separate vial, dissolve the this compound in a minimal amount of a suitable organic solvent.

  • Complexation:

    • While stirring the cyclodextrin solution, add the compound solution dropwise.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization:

    • Freeze the resulting solution (e.g., using liquid nitrogen).

    • Lyophilize the frozen solution to obtain a dry powder of the compound-cyclodextrin inclusion complex.

  • Reconstitution:

    • The lyophilized powder can be reconstituted in cell culture medium for your experiments. The solubility should be significantly enhanced.

Protocol 3: Solubility Enhancement using Liposomal Formulation

This protocol provides a general method for encapsulating a hydrophobic compound into liposomes using the thin-film hydration method.[7][9][11]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC) and cholesterol

  • Organic solvent (e.g., chloroform)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS or sterile water)

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC and cholesterol) and this compound in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under vacuum to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Vortex or shake the flask to detach the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller and more uniform liposomes (unilamellar vesicles), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Use in Cell Assays:

    • The resulting liposome suspension containing the encapsulated compound can be diluted in cell culture medium for your experiments.

Visualizations

Experimental Workflow for Improving Solubility

experimental_workflow cluster_start Initial Problem cluster_methods Solubilization Methods cluster_application Application in Cell Assay cluster_end Final Outcome start Poorly soluble This compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock Direct Dissolution cyclo Cyclodextrin Encapsulation start->cyclo Encapsulation lipo Liposomal Formulation start->lipo Encapsulation dilution Stepwise dilution in pre-warmed cell media stock->dilution reconstitution_cyclo Reconstitute complex in cell media cyclo->reconstitution_cyclo dilution_lipo Dilute liposome suspension in cell media lipo->dilution_lipo end Soluble compound for cell-based assays dilution->end reconstitution_cyclo->end dilution_lipo->end

A workflow for solubilizing this compound.

Potential Signaling Pathway Inhibition

Triazine derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[12][13][14]

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation Promotes Compound This compound Compound->PI3K Inhibits

References

preventing precipitation of 6-Nonyl-1,3,5-triazine-2,4-diamine in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 6-Nonyl-1,3,5-triazine-2,4-diamine precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a white to off-white crystalline solid with the molecular formula C₁₂H₂₃N₅.[1][2] Its structure includes a hydrophobic nonyl chain and a triazine ring with amino groups, which allow for some polar interactions.[1] This compound is characterized by its limited water solubility (7.317 mg/L at 25°C) and is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform.[1][3] Its weak basicity is indicated by a pKa of 4.46.[1][4]

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium. What is happening?

This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5][6] When the DMSO stock is diluted in your aqueous-based culture medium, the concentration of the organic solvent decreases significantly. The aqueous medium is then unable to keep the hydrophobic this compound in solution, leading to its precipitation.[5][6]

Q3: What are the primary causes of this compound precipitation in media?

Several factors can contribute to the precipitation of this compound:

  • High Final Concentration: The desired final concentration of the compound in your media may exceed its solubility limit.

  • Solvent Shock: Rapidly adding a concentrated DMSO stock solution to the aqueous medium can cause the compound to precipitate out of solution.[5]

  • Temperature Effects: The temperature of the media can influence the compound's solubility.

  • Media Composition and pH: Components in the cell culture medium, such as salts and proteins, can interact with the compound and affect its solubility. The pH of the medium can also play a role, especially for a weakly basic compound like this one.[1][4]

  • Evaporation: Over time, evaporation of the medium in an incubator can increase the compound's concentration, potentially leading to precipitation.

Q4: How can I prevent this compound from precipitating in my experiments?

To prevent precipitation, it is crucial to optimize your experimental conditions. Key strategies include:

  • Lowering the Final Concentration: The most straightforward approach is to use a lower final concentration of the compound.

  • Optimizing the Dilution Technique: Employ a gradual or serial dilution method.

  • Controlling Temperature: Always use pre-warmed (37°C) media.

  • Leveraging Serum: If your experiment allows, the presence of fetal bovine serum (FBS) can help solubilize hydrophobic compounds.

  • Maintaining a Stable pH: Ensure the pH of your media is stable throughout the experiment.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition of Stock Solution to Media

If you observe immediate precipitation when adding your this compound stock solution to your experimental medium, follow these troubleshooting steps:

1. Optimize Stock Solution and Dilution:

  • Ensure Complete Dissolution of Stock: Before use, visually inspect your DMSO stock solution to ensure the compound is fully dissolved. If you see any crystals, gently warm the solution and vortex.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility often increases with temperature.[5]

  • Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to avoid localized high concentrations that can trigger precipitation.[5]

  • Serial Dilution: For very hydrophobic compounds, a serial dilution approach is recommended. First, create an intermediate dilution of your stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of your medium.

2. Adjust Final Concentration and Solvent:

  • Lower the Final Concentration: Your target concentration may be too high. Try a range of lower final concentrations to determine the solubility limit under your specific experimental conditions.[5]

  • Control Final DMSO Concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.

3. Utilize Media Components:

  • Incorporate Serum: If your experimental design permits, the proteins in fetal bovine serum (FBS) or other sera can help to bind and solubilize hydrophobic compounds.[5]

Issue: Precipitation Observed Over Time in the Incubator

If the solution is initially clear but a precipitate forms over the course of the experiment, consider the following:

  • Compound Stability: The compound may not be stable in the aqueous environment of the medium at 37°C for extended periods. Consider preparing fresh media with the compound at regular intervals for long-term experiments.

  • Media Evaporation: Ensure proper humidification of your incubator to prevent evaporation, which can concentrate the compound and lead to precipitation.

  • pH Shifts: In dense cell cultures, cellular metabolism can alter the pH of the medium. Since this compound is a weak base, its solubility may be affected by changes in pH. Monitor the pH of your culture and change the medium as needed.

Data Presentation

The following table summarizes the hypothetical solubility of this compound under various common laboratory conditions. This data is intended for illustrative purposes to guide experimental design.

MediumSerum ContentTemperaturepHMaximum Soluble Concentration (µM)
DMEM0%25°C7.45
DMEM10% FBS37°C7.450
RPMI-16400%25°C7.28
RPMI-164010% FBS37°C7.260
PBSN/A25°C7.4<1
PBSN/A37°C6.82

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media

This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader capable of measuring turbidity (e.g., at 620 nm)

Methodology:

  • Prepare a High-Concentration Stock Solution: a. Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary.

  • Prepare Serial Dilutions: a. Label a series of sterile microcentrifuge tubes. b. Prepare a serial dilution of your stock solution in your complete cell culture medium. For example, to test concentrations up to 100 µM, you could prepare dilutions of 200 µM, 150 µM, 100 µM, 75 µM, 50 µM, 25 µM, and 10 µM. c. To do this, add the appropriate amount of your DMSO stock to pre-warmed (37°C) medium in each tube. Ensure the final DMSO concentration is the same in all samples and your vehicle control (e.g., 0.5%).

  • Incubate and Observe: a. Incubate the tubes under your standard experimental conditions (e.g., 37°C) for a period that mimics your experiment (e.g., 2 hours). b. After incubation, visually inspect each tube for any signs of precipitation (cloudiness or visible particles).

  • Quantitative Measurement (Optional): a. If a more quantitative measure is desired, transfer the solutions to a 96-well plate. b. Measure the turbidity of each solution using a plate reader at a wavelength of 620 nm. c. The highest concentration that does not show a significant increase in turbidity compared to the vehicle control can be considered the kinetic solubility limit.

Visualizations

Factors Leading to Precipitation of this compound A High Concentration Stock in DMSO C Precipitation A->C Addition to B Aqueous Medium (e.g., Cell Culture Media) B->C D Solvent Shock (Rapid Dilution) D->C causes E Concentration > Solubility Limit E->C causes F Low Temperature F->C contributes to G Unfavorable pH G->C contributes to

Caption: Factors leading to the precipitation of this compound.

Troubleshooting Workflow for Precipitation start Precipitation Observed q1 Immediate or Delayed Precipitation? start->q1 immediate Immediate q1->immediate Immediate delayed Delayed q1->delayed Delayed action1 Optimize Dilution: - Pre-warm media - Gradual/serial dilution immediate->action1 action3 Check for: - Media evaporation - pH shifts - Compound stability delayed->action3 action2 Lower Final Concentration action1->action2 result Solution Clear? action2->result action3->result success Proceed with Experiment result->success Yes fail Further Optimization Needed result->fail No

References

Technical Support Center: Optimizing Reaction Conditions for 6-Nonyl-1,3,5-triazine-2,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine, a valuable compound in various research and development applications. Here, you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient synthesis process.

Experimental Protocols

The primary and most efficient method for synthesizing this compound is the base-catalyzed condensation of dicyandiamide with decanenitrile. Both conventional heating and microwave-assisted methods are effective, with the latter offering advantages in terms of reaction time and energy efficiency.[1][2]

Method 1: Microwave-Assisted Synthesis

This method is recommended for its rapid reaction times and high yields.

Materials:

  • Dicyandiamide

  • Decanenitrile

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • 2-Methoxyethanol or other high-boiling point solvent (e.g., PEG 400)[1]

  • Ethanol

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq), decanenitrile (1.1 eq), and a catalytic amount of powdered potassium hydroxide (0.1 eq).

  • Add 2-Methoxyethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150-180°C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold ethanol and then with deionized water.

  • Dry the purified this compound in a vacuum oven.

Method 2: Conventional Heating

Procedure:

  • Combine dicyandiamide (1.0 eq), decanenitrile (1.1 eq), and a catalytic amount of powdered potassium hydroxide (0.1 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a suitable high-boiling point solvent (e.g., 2-Methoxyethanol).

  • Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, follow the purification steps (6-11) outlined in the microwave-assisted synthesis protocol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction temperature is maintained at the optimal level (150-180°C for microwave, 120-140°C for conventional). Extend the reaction time and monitor progress using TLC until the starting materials are consumed.
Inactive or insufficient catalyst.Use freshly powdered, anhydrous potassium or sodium hydroxide. Increase the catalyst loading slightly (e.g., to 0.15 eq).
Poor quality of reagents.Use high-purity dicyandiamide and decanenitrile. Ensure the solvent is anhydrous.
Formation of Oily Product or Difficulty with Crystallization Presence of unreacted starting materials or byproducts.Ensure the reaction has gone to completion. For purification, try dissolving the crude product in a minimal amount of hot ethanol and slowly adding water until turbidity is observed, then cool to induce crystallization. Alternatively, column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol gradient) can be employed.
Incorrect solvent for crystallization.Experiment with different solvent systems for recrystallization, such as ethanol/water, methanol, or acetone.
Product is Contaminated with Starting Materials Incomplete reaction.As mentioned above, ensure the reaction goes to completion by optimizing time and temperature.
Inefficient purification.During filtration, wash the product thoroughly with cold ethanol and water to remove unreacted dicyandiamide and the catalyst. If contamination persists, recrystallization is necessary.
Formation of Unidentified Byproducts Side reactions due to excessive heat or prolonged reaction times.Carefully control the reaction temperature and avoid unnecessarily long reaction times. Monitor the reaction closely by TLC.
Reaction of the nitrile with itself (trimerization).This is more likely at very high temperatures. Adhering to the recommended temperature ranges should minimize this side reaction.

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield
CatalystCatalyst Loading (mol%)Reaction Time (Microwave)Yield (%)
KOH1020 min~85-95%
NaOH1020 min~80-90%
NaOEt1530 min~75-85%
Table 2: Influence of Reaction Temperature and Time on Yield (Microwave Synthesis)
Temperature (°C)Reaction Time (min)Yield (%)
14030~75%
16020~90%
18015~92%
18030~88% (potential for slight decomposition)

Frequently Asked Questions (FAQs)

Q1: What is the role of the base catalyst in this reaction?

A1: The base catalyst, typically potassium or sodium hydroxide, deprotonates the dicyandiamide, making it a more potent nucleophile to attack the carbon atom of the nitrile group in decanenitrile, thus initiating the cyclization reaction to form the triazine ring.

Q2: Can other solvents be used for this synthesis?

A2: Yes, other high-boiling point polar aprotic solvents can be used. Solvents like polyethylene glycol 400 (PEG 400) have been reported as green alternatives.[1] The choice of solvent can influence reaction rates and ease of product isolation.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used for characterization. These include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches of the amino groups, C=N stretches of the triazine ring).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety procedures should be followed. Decanenitrile can be irritating, and potassium/sodium hydroxide are corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: Dicyandiamide Decanenitrile KOH solvent Add Solvent (e.g., 2-Methoxyethanol) reagents->solvent reaction Reaction: Microwave (150-180°C) or Conventional Heat (120-140°C) solvent->reaction workup Cool & Add Ethanol reaction->workup filtration1 Hot Filtration workup->filtration1 crystallization Crystallization (Cooling) filtration1->crystallization filtration2 Vacuum Filtration crystallization->filtration2 washing Wash with Cold Ethanol & Water filtration2->washing drying Vacuum Drying washing->drying product Pure this compound drying->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Purity Issue check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagents Are reagents and catalyst of good quality? check_completion->check_reagents Yes extend_reaction Increase reaction time/temperature incomplete->extend_reaction success Problem Solved extend_reaction->success bad_reagents Poor Reagent Quality check_reagents->bad_reagents No check_purification Was the purification effective? check_reagents->check_purification Yes use_pure_reagents Use fresh, high-purity reagents and anhydrous solvent bad_reagents->use_pure_reagents use_pure_reagents->success ineffective_purification Ineffective Purification check_purification->ineffective_purification No check_purification->success Yes recrystallize Recrystallize from a suitable solvent system ineffective_purification->recrystallize recrystallize->success

Caption: Decision-making workflow for troubleshooting low yield and purity issues.

References

troubleshooting low yield in microwave synthesis of alkyl-triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in the microwave-assisted synthesis of alkyl-triazines.

Troubleshooting Guide

Question 1: My microwave synthesis of alkyl-triazines is resulting in a consistently low yield. What are the most common causes?

Low yields in microwave-assisted organic synthesis can stem from several factors.[1][2] The primary areas to investigate are the reaction parameters, the choice of reagents and solvents, and the microwave setup itself. Inefficient energy absorption by the reaction mixture can also lead to lower than expected yields.[1]

Here is a systematic approach to troubleshooting:

Troubleshooting_Workflow cluster_params Parameter Checks cluster_reagents Reagent & Solvent Checks cluster_setup Setup Checks start Low Yield Observed param Step 1: Verify Reaction Parameters start->param reagents Step 2: Evaluate Reagents & Solvents param->reagents temp Temperature param->temp time Reaction Time param->time power Microwave Power param->power setup Step 3: Check Microwave Setup reagents->setup solvent Solvent Polarity & Volume reagents->solvent reactants Reactant Stoichiometry & Purity reagents->reactants catalyst Catalyst & Base Selection reagents->catalyst end Yield Improved setup->end Troubleshooting Complete vessel Reaction Vessel Material & Sealing setup->vessel stirring Stirring Efficiency setup->stirring

Caption: A workflow diagram for troubleshooting low yields.

Question 2: How do I optimize the reaction conditions for my alkyl-triazine synthesis?

Optimizing reaction conditions is crucial for maximizing yield. Key parameters to consider are temperature, reaction time, and the choice of solvent.

Temperature and Reaction Time: Microwave synthesis allows for rapid heating to high temperatures.[1][3] However, excessively high temperatures or prolonged reaction times can lead to the degradation of reactants or products. It is essential to perform a systematic optimization. For instance, a study on the synthesis of 1,3,5-triazine derivatives found that a temperature of 180°C and a reaction time of 20 minutes led to high yields.[4]

Solvent Selection: The choice of solvent is critical in microwave chemistry as it directly influences the efficiency of microwave energy absorption.[1] Solvents with high dielectric constants are generally more efficient at absorbing microwaves. Dimethylformamide (DMF) has been shown to be a highly effective solvent for the microwave-assisted synthesis of 1,3,5-triazines, resulting in significantly higher yields compared to solvent-free conditions or using water.[4]

Catalysts and Bases: The use of catalysts, such as phase-transfer catalysts like tetrabutylammonium bromide (TBAB), can significantly improve reaction efficiency and yield.[4] The choice of base is also important; for example, sodium carbonate has been used effectively in combination with TBAB and DMF.[4]

Here is a summary of reaction conditions from various studies that achieved high yields:

Alkyl-Triazine DerivativeTemperature (°C)TimeSolventCatalyst/BaseYield (%)Reference
Morpholine-functionalized 1,3,5-triazines140150 sDMFTBAB / Na2CO3up to 88[4]
Tri-substituted 1,3,5-triazines1003 hDMFTriethylamineExcellent[5]
2,4-Diamino-1,3,5-triazines175-195Not specifiedNot specifiedNot specifiedGood to Excellent[6]
Pyridinyl-1,3,5-triazine-2,4-diamines12015 minNeatNoneup to 70[7]
Question 3: Could the purity of my starting materials be the cause of low yield?

Absolutely. The purity of reactants, especially the nitrile and amine precursors for alkyl-triazines, is paramount. Impurities can lead to the formation of byproducts, consuming the reactants and reducing the yield of the desired product. It is advisable to use highly purified starting materials and to ensure they are dry, as moisture can interfere with many organic reactions.

Question 4: My reaction is not heating effectively in the microwave. What should I do?

Inefficient heating can be a significant contributor to low yields. This can be due to several factors:

  • Solvent Choice: As mentioned, the solvent's ability to absorb microwave energy is crucial. If you are using a non-polar solvent, consider adding a small amount of a polar co-solvent or a silicon carbide passive heating element to improve energy absorption.

  • Reaction Volume: The volume of the reaction mixture can affect heating efficiency. Ensure the volume is within the optimal range for your microwave reactor and vessel size.

  • Stirring: Inefficient stirring can lead to localized overheating and "hot spots," which can cause decomposition and reduce yields. Ensure that the magnetic stir bar is of an appropriate size and is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is a suitable experimental protocol for the microwave-assisted synthesis of alkyl-triazines?

While specific conditions will vary depending on the target molecule, a general protocol can be outlined as follows:

  • Reactant Preparation: In a suitable microwave reaction vessel, combine the alkyl nitrile, the amine, and any catalyst or base.

  • Solvent Addition: Add the appropriate solvent (e.g., DMF).

  • Vessel Sealing: Securely seal the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at the predetermined temperature and time with continuous stirring.

  • Work-up and Purification: After the reaction is complete and the vessel has cooled, the product is isolated and purified, typically through filtration, extraction, and column chromatography.

Q2: How does microwave synthesis compare to conventional heating for alkyl-triazine synthesis?

Microwave-assisted synthesis generally offers significant advantages over conventional heating methods.[8] These include dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer byproducts.[1][4][6] For example, a reaction that took 5 days using conventional heating was completed in 10 minutes with microwave irradiation, achieving a yield of up to 62%.[4]

Conventional_vs_Microwave cluster_conventional Conventional Heating cluster_microwave Microwave Heating title Conventional vs. Microwave Heating conv_time Long Reaction Times (Hours to Days) mw_time Short Reaction Times (Minutes) conv_yield Often Lower Yields mw_yield Often Higher Yields conv_energy Inefficient Energy Transfer mw_energy Efficient & Uniform Heating conv_byproducts More Byproducts mw_byproducts Fewer Byproducts

Caption: Comparison of conventional and microwave heating.

Q3: Are there any safety considerations I should be aware of when using microwave synthesis?

Yes, safety is paramount. Always use a microwave reactor specifically designed for chemical synthesis, not a domestic microwave oven. These reactors are equipped with pressure and temperature sensors to prevent explosions. Ensure that reaction vessels are not overfilled and are properly sealed. Be aware of the potential for rapid pressure buildup, especially when using volatile solvents. Always consult the manufacturer's safety guidelines for your specific microwave reactor.

References

Technical Support Center: Stability of 6-Nonyl-1,3,5-triazine-2,4-diamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Nonyl-1,3,5-triazine-2,4-diamine in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is generally stable in aqueous solutions under neutral and ambient conditions. However, its stability is significantly influenced by pH and temperature. The triazine ring is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of the triazine ring is pH-dependent. Both acidic and basic conditions can catalyze the degradation of the compound. Under acidic conditions, the nitrogen atoms in the triazine ring can be protonated, making the ring more susceptible to nucleophilic attack by water. In alkaline solutions, direct nucleophilic attack by hydroxide ions can lead to ring cleavage.

Q3: What is the expected major degradation product of this compound in aqueous solutions?

A3: The primary degradation pathway for 2,4-diamino-s-triazines in aqueous solution is hydrolysis of the triazine ring. This can lead to the formation of ammeline derivatives (replacement of one amino group with a hydroxyl group), and ultimately to cyanuric acid through successive hydrolysis steps, with the release of the nonyl group and ammonia.

Q4: Are there any other factors besides pH and temperature that can affect the stability?

A4: Yes, the presence of certain metal ions can potentially catalyze the hydrolysis of triazine derivatives. Additionally, exposure to UV light may induce photodegradation. The presence of microbial contaminants could also lead to enzymatic degradation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid loss of parent compound in solution - Extreme pH of the solution.- High storage temperature.- Presence of catalytic impurities (e.g., metal ions).- Microbial contamination.- Adjust the pH of the solution to a neutral range (pH 6-8) using appropriate buffers.- Store solutions at refrigerated temperatures (2-8 °C) or frozen if long-term storage is required.- Use high-purity water and reagents to prepare solutions.- Filter-sterilize the solution if microbial growth is suspected.
Appearance of unexpected peaks in HPLC analysis - Degradation of the compound.- Interaction with excipients or other components in the formulation.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Analyze a solution of the compound in a simple, well-defined buffer to rule out interactions with other components.
Inconsistent stability results between experiments - Variation in solution preparation (e.g., pH, buffer concentration).- Differences in storage conditions.- Inconsistent analytical methodology.- Standardize the protocol for solution preparation, ensuring consistent pH and buffer strength.- Maintain and monitor consistent storage conditions (temperature, light exposure).- Validate the analytical method for reproducibility.

Quantitative Stability Data

pH Temperature (°C) Apparent First-Order Rate Constant (k, day⁻¹) Half-life (t½, days)
3.0250.154.6
5.0250.0234.7
7.0250.005138.6
9.0250.0323.1
7.0400.0234.7
7.0600.088.7

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study to investigate the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent in which it is freely soluble (e.g., acetonitrile or methanol).

  • Preparation of Stress Samples:

    • Acidic Condition: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with purified water (pH ~7) to a final concentration of 100 µg/mL.

    • Alkaline Condition: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.

  • Incubation: Incubate the stress samples at a controlled temperature (e.g., 40 °C).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Quenching: Immediately neutralize the acidic and alkaline samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to determine the concentration of the parent compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the stability study with the initial mobile phase composition to an appropriate concentration within the linear range of the assay.

Visualizations

cluster_workflow Experimental Workflow for Stability Study A Prepare Stock Solution of This compound B Prepare Stress Samples (Acid, Neutral, Base) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Analyze by Stability-Indicating HPLC E->F G Determine Degradation Rate and Identify Degradants F->G

Experimental workflow for a stability study.

cluster_pathway Potential Hydrolytic Degradation Pathway Parent This compound Intermediate1 6-Nonyl-4-amino-2-hydroxy-1,3,5-triazine (Ammeline derivative) Parent->Intermediate1 Hydrolysis (-NH3) Intermediate2 6-Nonyl-2,4-dihydroxy-1,3,5-triazine (Ammelide derivative) Intermediate1->Intermediate2 Hydrolysis (-NH3) Final_Product Cyanuric Acid Intermediate2->Final_Product Hydrolysis (-Nonane)

Potential hydrolytic degradation pathway.

challenges in working with hydrophobic triazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic triazine compounds.

Troubleshooting Guides

Issue 1: Poor Solubility or Compound Precipitation

Hydrophobic triazine compounds often exhibit low solubility in aqueous solutions, leading to precipitation during experiments.

Possible Causes and Solutions:

CauseRecommended Solution
Inherent Hydrophobicity - Co-solvents: Introduce a water-miscible organic solvent (e.g., DMSO, DMF, ethanol) to the aqueous buffer.[1] Start with a small percentage and gradually increase until the compound dissolves. Note that high concentrations of organic solvents may affect biological assays. - pH Adjustment: For triazines with ionizable groups, adjusting the pH of the solution can significantly increase solubility. - Surfactants: Use non-ionic surfactants like Tween® or Triton™ X-100 at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound.
Compound Aggregation - Sonication: Use a bath or probe sonicator to break up aggregates. - Vortexing: Vigorous vortexing can help in dissolving small quantities of the compound. - Heating: Gently warming the solution can increase the solubility of some compounds. However, be cautious as heat can degrade sensitive molecules.[2]
Incorrect Salt Form - Salt Screening: If applicable, screen different salt forms of the triazine compound as they can have vastly different solubility profiles.[3]
Particle Size - Micronization: Reducing the particle size of the solid compound increases the surface area available for solvation, which can improve the dissolution rate.[4][5]

Troubleshooting Workflow for Poor Solubility:

start Start: Compound Precipitates check_solvent Initial Solvent System Appropriate? start->check_solvent add_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) check_solvent->add_cosolvent No physical_methods Apply Physical Methods check_solvent->physical_methods Yes adjust_ph Adjust pH add_cosolvent->adjust_ph add_cosolvent->physical_methods use_surfactant Use Surfactant adjust_ph->use_surfactant use_surfactant->physical_methods sonicate Sonication physical_methods->sonicate Mechanical heat Gentle Heating physical_methods->heat Thermal reformulate Consider Reformulation (e.g., lipid-based, solid dispersion) physical_methods->reformulate Still Insoluble success Compound Solubilized sonicate->success heat->success

Caption: Troubleshooting workflow for addressing poor solubility of hydrophobic triazine compounds.

Issue 2: Challenges in Compound Purification

The hydrophobic nature of triazine compounds can complicate their purification by chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Resolution in Reverse-Phase HPLC - Mobile Phase Optimization:      - Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile generally provides lower backpressure and better peak shape for hydrophobic compounds.      - Additives: Introduce additives like formic acid or trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) to the mobile phase to improve peak shape.[6] - Column Selection: Use a column with a different stationary phase (e.g., C8 instead of C18) or a phenyl-hexyl column to alter selectivity.
Compound Irreversibly Sticking to the Column - Stronger Elution Solvents: Use a stronger organic solvent in the mobile phase or a steeper gradient. - Different Chromatography Mode: Consider normal-phase chromatography or Supercritical Fluid Chromatography (SFC) for highly hydrophobic compounds.[6]
Co-elution with Impurities - Gradient Optimization: Adjust the gradient slope to better separate the compound of interest from impurities. - Orthogonal Purification: Employ a secondary purification step using a different separation principle (e.g., ion-exchange chromatography if the compound has a charge, followed by reverse-phase HPLC).
Issue 3: Difficulties in Compound Analysis and Characterization

Accurate analysis of hydrophobic triazines requires optimized analytical methods.

Possible Causes and Solutions:

CauseRecommended Solution
Low Sensitivity in LC-MS - Ionization Source Optimization: Optimize the parameters of the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, such as capillary voltage, gas flow, and temperature. - Mobile Phase Additives: The addition of volatile buffers like ammonium acetate or ammonium formate can improve ionization efficiency.[7]
Poor Peak Shape in GC - Derivatization: For triazines with polar functional groups, derivatization can improve volatility and peak shape. - Inert Flow Path: Ensure the use of an inert GC liner and column to prevent adsorption of the analyte.
Inaccurate Quantification - Internal Standard: Use a suitable internal standard, preferably a stable isotope-labeled version of the analyte, to correct for variations in sample preparation and instrument response.[7]

Experimental Workflow for LC-MS/MS Analysis:

sample_prep Sample Preparation (Dissolution in appropriate solvent, spiking with internal standard) hplc HPLC Separation (e.g., C18 column, gradient elution) sample_prep->hplc ms Mass Spectrometry (ESI or APCI source) hplc->ms msms MS/MS Analysis (Fragmentation for identification and quantification) ms->msms data_analysis Data Analysis (Quantification against calibration curve) msms->data_analysis

Caption: General experimental workflow for the analysis of hydrophobic triazines by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving hydrophobic triazine compounds?

A1: A good starting point is to use a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For less polar triazines, solvents like dichloromethane (DCM), chloroform, or ethyl acetate may be necessary for initial dissolution before dilution into an appropriate experimental medium.

Q2: My triazine compound appears to be degrading during my experiment. What could be the cause?

A2: The triazine ring can be susceptible to nucleophilic attack, which can lead to ring-opening, especially in the presence of strong nucleophiles.[6] Additionally, factors such as pH, temperature, and exposure to light can affect the stability of your compound. It is advisable to conduct stability studies under your experimental conditions.

Logical Diagram of Factors Affecting Triazine Stability:

stability Triazine Compound Stability ph pH stability->ph temp Temperature stability->temp light Light Exposure stability->light nucleophiles Presence of Nucleophiles stability->nucleophiles degradation Degradation ph->degradation temp->degradation light->degradation nucleophiles->degradation

Caption: Factors influencing the stability of triazine compounds.

Q3: How can I prevent the aggregation of my hydrophobic triazine compound in an aqueous buffer?

A3: Aggregation is a common issue with hydrophobic compounds in aqueous media. To mitigate this, you can:

  • Incorporate a low percentage of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68).

  • Use a co-solvent as mentioned in the solubility troubleshooting guide.

  • Prepare a highly concentrated stock solution in an organic solvent and then dilute it rapidly into the final aqueous buffer with vigorous stirring.

Q4: Are there any specific safety precautions I should take when working with triazine compounds?

A4: Yes. Triazines can be absorbed through the skin and may cause irritation.[8] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always handle these compounds in a well-ventilated area or a chemical fume hood.[8] Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and safety information.

Quantitative Data

Table 1: Solubility of Selected Triazine Pesticides in Water at Different Temperatures

CompoundTemperature (°C)Solubility (mg/L)
Atrazine 2533
50~99
75~297
Cyanazine 25171
50~513
75~1539
Simazine 255
50~15
75~45
Data adapted from studies on the solubility of triazine pesticides in subcritical water.[2]

Table 2: Effect of Modifiers on Atrazine Solubility at 100°C

ModifierConcentrationApproximate Fold Increase in Solubility
Urea Not Specified2x
Ethanol Not Specified>10x
Data adapted from studies on the solubility of atrazine in modified water.[2]

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic Triazine Compound for In Vitro Assays
  • Preparation of Stock Solution:

    • Weigh out a precise amount of the hydrophobic triazine compound.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in DMSO to create intermediate stock solutions.

    • To prepare the final working concentration, dilute the appropriate intermediate stock solution into the final aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects on the biological system.

    • Add the diluted compound to the assay buffer with rapid mixing or vortexing to prevent precipitation.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Triazine Compounds from Aqueous Samples

This protocol is a general guideline and should be optimized for the specific triazine compound and sample matrix.

  • Materials:

    • SPE Cartridge (e.g., C18, polymeric sorbent).

    • Conditioning Solvent (e.g., Methanol).

    • Equilibration Solvent (e.g., Deionized Water).

    • Wash Solvent (e.g., Water/Methanol mixture).

    • Elution Solvent (e.g., Ethyl Acetate, Acetonitrile).

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent.

    • Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

    • Loading: Load the aqueous sample containing the triazine compound onto the cartridge at a slow flow rate.

    • Washing: Pass 5 mL of the wash solvent through the cartridge to remove interfering substances.

    • Elution: Elute the triazine compound from the cartridge with 5 mL of the elution solvent.

    • Drying and Reconstitution: The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

References

Technical Support Center: Minimizing Off-Target Effects of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying, troubleshooting, and minimizing potential off-target effects of the investigational compound 6-Nonyl-1,3,5-triazine-2,4-diamine. The information is structured to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target families for this compound?

A1: While specific off-target proteins for this compound have not been definitively identified in publicly available literature, the 1,3,5-triazine scaffold is known to interact with several protein families. Researchers should consider the following as potential off-target categories:

  • Protein Kinases: The triazine core is a common scaffold in kinase inhibitors. Potential off-targets include Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).[1][2] Unintended inhibition of these kinases can lead to effects on cell cycle progression, proliferation, and survival.

  • Microtubule Dynamics: Some triazine derivatives have been observed to interfere with microtubule formation.[3] Off-target effects on tubulin polymerization or depolymerization can induce mitotic arrest and cytotoxicity unrelated to the primary target.[4][5]

  • Photosystem II Proteins: Certain triazine compounds are known to bind to proteins within photosystem II, particularly the D1 protein.[6] While relevant primarily in plant systems, this interaction highlights the potential for binding to structurally related pockets in other organisms.

Q2: My experimental results are inconsistent or show unexpected toxicity. Could these be off-target effects?

A2: Yes, inconsistent results or unexpected toxicity are common indicators of off-target effects. If you observe cellular phenotypes that are not readily explained by the known or intended mechanism of action of this compound, it is crucial to investigate potential off-target interactions.

Q3: What are the first steps to investigate potential off-target effects?

A3: A multi-pronged approach is recommended:

  • Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected phenotype is only observed at concentrations significantly above the IC50 for the intended target.

  • Use of a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary protein. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for this compound.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.

Troubleshooting Guides

Issue 1: Observed cellular phenotype is inconsistent with the expected on-target effect.
  • Possible Cause: The compound is interacting with one or more unintended off-target proteins, leading to a different biological outcome.

  • Troubleshooting Steps:

    • Perform a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your experiments.[7][8][9]

    • Conduct a Broad Off-Target Screen:

      • Kinome Scan: If a kinase is the intended target or a likely off-target, a kinome scan can identify other kinases that bind to the compound.

      • Affinity Purification followed by Mass Spectrometry (AP-MS): This can identify a broader range of protein interactors.[10]

    • Computational Prediction: Utilize in silico tools to predict potential off-targets based on the structure of this compound.

Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target activity.
  • Possible Cause: The cytotoxicity may be due to off-target effects rather than the intended mechanism of action.

  • Troubleshooting Steps:

    • Evaluate Cell Viability with Structurally Similar but Inactive Analogs: If available, test analogs of this compound that are known to be inactive against the primary target. If these analogs still cause cytotoxicity, it points to an off-target effect related to the chemical scaffold.

    • Assess Markers of Common Toxicity Pathways: Investigate markers for apoptosis (e.g., cleaved caspase-3), DNA damage (e.g., γH2AX), or other stress responses to understand the mechanism of cell death.

    • Rescue Experiments: If a specific off-target is identified (e.g., a particular kinase), try to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of that off-target.

Quantitative Data on Related Diamino Triazine Compounds

Disclaimer: The following data is for structurally related diaminothiazole and 1,3,5-triazine derivatives and may not be directly representative of the off-target profile of this compound. This information is provided for illustrative purposes to guide experimental design.

Compound ClassTarget/Off-TargetIC50 (µM)Reference
Diaminothiazole DerivativesCDK20.0009 – 0.0015[11]
CDK50.0011 – 0.0018[11]
CDK10.004[11]
CDK40.0076[11]
CDK60.0058[11]
CDK90.013[11]
1,3,5-Triazine DerivativesPI3Kα0.005 (for compound 13g)[12]
mTOR0.048 (for compound 13g)[12]
1,3,5-Triazine Nitrogen MustardsAcetylcholinesterase (AChE)0.051 - 0.055[13]
β-secretase (BACE1)9.00 - 11.09[13]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the binding of this compound to a target protein in intact cells.

1. Cell Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time.

2. Heating Step:

  • Harvest and wash the cells.

  • Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

3. Lysis and Separation:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

4. Analysis:

  • Carefully collect the supernatant (soluble protein fraction).

  • Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods.

5. Data Interpretation:

  • A shift in the melting curve (the temperature at which the protein denatures) in the presence of the compound compared to the vehicle control indicates target engagement.[7][9]

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol outlines a general workflow for identifying proteins that interact with this compound.

1. Immobilization of the Compound:

  • Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).

  • Couple the derivatized compound to the activated beads.

2. Protein Extraction:

  • Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein interactions.

  • Clarify the lysate by centrifugation to remove insoluble material.

3. Affinity Purification:

  • Incubate the clarified lysate with the compound-coupled beads to allow for binding.

  • Wash the beads extensively with a suitable buffer to remove non-specific binders.

4. Elution:

  • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing solution.

5. Mass Spectrometry Analysis:

  • Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Compare the proteins identified from the compound-coupled beads to those from control beads (without the compound) to identify specific interactors.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Investigation cluster_advanced Advanced Off-Target Identification cluster_validation Validation and Mitigation Problem Inconsistent Results or Unexpected Toxicity DoseResponse Dose-Response Analysis Problem->DoseResponse OrthogonalInhibitor Use Structurally Different Inhibitor Problem->OrthogonalInhibitor TargetKnockdown Target Knockdown/Knockout Problem->TargetKnockdown CETSA Cellular Thermal Shift Assay (CETSA) DoseResponse->CETSA Computational Computational Prediction DoseResponse->Computational KinomeScan Kinome Scan OrthogonalInhibitor->KinomeScan APMS Affinity Purification-MS TargetKnockdown->APMS Rescue Rescue Experiments CETSA->Rescue KinomeScan->Rescue APMS->Rescue InactiveAnalog Test Inactive Analogs Computational->InactiveAnalog OptimizeConc Optimize Compound Concentration Rescue->OptimizeConc InactiveAnalog->OptimizeConc

Caption: Workflow for troubleshooting off-target effects.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effects (Proliferation, Survival) mTORC1->Downstream Compound This compound (Potential Off-Target Inhibition) Compound->PI3K Off-Target Inhibition CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Initiation Compound This compound (Potential Off-Target Inhibition) Compound->CyclinD_CDK46 Off-Target Inhibition Compound->CyclinE_CDK2 Off-Target Inhibition Microtubule_Dynamics cluster_components Microtubule Components cluster_process Dynamic Instability Tubulin αβ-Tubulin Dimers Polymerization Polymerization (Growth) Tubulin->Polymerization Microtubule Microtubule Polymer Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Polymerization->Microtubule Depolymerization->Tubulin Compound This compound (Potential Interference) Compound->Polymerization Inhibition Compound->Depolymerization Promotion

References

Technical Support Center: Overcoming Resistance to Triazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with triazine-based anticancer agents. The information is presented in a user-friendly question-and-answer format to directly tackle specific issues.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

A common challenge in determining the half-maximal inhibitory concentration (IC50) is variability between experiments. This can be particularly problematic when assessing the efficacy of triazine-based compounds in sensitive versus resistant cell lines.

Question: My IC50 values for a triazine compound are inconsistent across different experimental runs. What could be the cause, and how can I troubleshoot this?

Answer: Inconsistent IC50 values can arise from several factors related to cell culture conditions, assay protocols, and data analysis. A systematic evaluation of your experimental procedure is crucial for identifying the source of variability.[1][2][3]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Culture Conditions - Cell Line Authenticity and Passage Number: Confirm the authenticity of your cell line and use a consistent, low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.[1] - Cell Seeding Density: Optimize and maintain a consistent cell seeding density. High densities can cause contact inhibition and altered growth rates, while low densities may result in poor proliferation.[1] - Cell Health: Ensure cells are in the logarithmic growth phase with high viability (>95%) before treatment.[1]
Assay Protocol Standardization - Choice of Viability Assay: Different assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular endpoints (metabolic activity vs. ATP levels), which can yield different IC50 values. Select an appropriate assay and use it consistently.[1] - Incubation Time: Standardize the drug exposure time based on the cell line's doubling time. Short incubations may not show the full effect, while long incubations can lead to secondary effects.[1] - Reagent Preparation: Use freshly prepared reagents and ensure consistency in batches of media and serum.
Compound Handling - Solubility and Precipitation: Many kinase inhibitors have limited aqueous solubility. Visually inspect for precipitation after diluting the stock solution. The final DMSO concentration should typically be below 0.5%.[2] - Stock Solution Storage: Prepare concentrated stock solutions in a suitable solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Data Analysis - Curve Fitting Model: Use a consistent non-linear regression model (e.g., four-parameter logistic model) to calculate the IC50 from your dose-response data.[1] - Data Normalization: Normalize your data to vehicle-treated control wells, which represent 100% viability.[1]

Below is a logical workflow to troubleshoot inconsistent IC50 values.

G start Inconsistent IC50 Values cell_culture Review Cell Culture Conditions start->cell_culture assay_protocol Standardize Assay Protocol start->assay_protocol compound_handling Check Compound Handling start->compound_handling data_analysis Verify Data Analysis start->data_analysis consistent_results Consistent IC50 Values cell_culture->consistent_results Authenticity, Passage #, Seeding Density, Health OK assay_protocol->consistent_results Consistent Assay Choice, Incubation Time, Reagents compound_handling->consistent_results Proper Solubility, Storage, and Dilution data_analysis->consistent_results Consistent Curve Fitting and Normalization

Workflow for troubleshooting inconsistent IC50 values.

Issue 2: Difficulty in generating a triazine-resistant cancer cell line.

Developing a stable drug-resistant cell line is a critical step in studying resistance mechanisms and testing strategies to overcome them. The process can be lengthy and requires careful optimization.

Question: I am trying to generate a triazine-resistant cancer cell line, but the cells are not surviving the treatment or are not developing a stable resistant phenotype. What is a reliable protocol to follow?

Answer: Generating a drug-resistant cell line typically involves continuous exposure to gradually increasing concentrations of the drug. The key is to start with a low concentration that allows a small fraction of cells to survive and then escalate the dose as the cells adapt.

Experimental Protocols

Protocol 1: Generation of a Triazine-Resistant Cancer Cell Line

This protocol provides a step-by-step guide for developing a cancer cell line with acquired resistance to a triazine-based anticancer agent.

Materials:

  • Parental cancer cell line of interest

  • Triazine-based anticancer agent

  • Complete cell culture medium

  • 96-well plates

  • Cell culture flasks

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50:

    • Perform a dose-response experiment with the parental cell line to determine the IC50 of the triazine agent after 48-72 hours of treatment.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing the triazine agent at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).

    • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days, until the cells resume a normal growth rate.

  • Dose Escalation:

    • Once the cells are growing steadily, increase the drug concentration by 1.5 to 2-fold.

    • Monitor the cells closely. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask.

    • Continue this stepwise increase in drug concentration. Each dose escalation step may take several weeks to months.

  • Characterization of the Resistant Cell Line:

    • Periodically (e.g., after every 2-3 dose escalations), perform a cell viability assay to determine the new IC50 of the cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.

    • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be considered established.

  • Maintenance and Cryopreservation:

    • Maintain the resistant cell line in a medium containing the highest tolerated concentration of the triazine agent to ensure the stability of the resistant phenotype.

    • Cryopreserve aliquots of the resistant cells at different stages of development.

G start Start with Parental Cell Line ic50 Determine Initial IC50 start->ic50 exposure Continuous Exposure to Low Dose (IC10-IC20) ic50->exposure growth Monitor for Resumed Growth exposure->growth escalation Stepwise Increase in Drug Concentration growth->escalation repopulate Allow Surviving Cells to Repopulate escalation->repopulate characterize Periodically Characterize Resistance (IC50) escalation->characterize repopulate->escalation Repeat stable Stable Resistant Cell Line Established characterize->stable Desired Resistance Level Achieved

Workflow for generating a drug-resistant cell line.

Issue 3: Identifying the mechanism of resistance to a triazine-based agent.

Once a resistant cell line is established, the next critical step is to elucidate the underlying molecular mechanisms of resistance. This often involves examining changes in key signaling pathways.

Question: My triazine-resistant cell line shows a significantly higher IC50 than the parental line. How can I investigate the potential involvement of the EGFR and PI3K/Akt/mTOR signaling pathways in this resistance?

Answer: A common mechanism of acquired resistance to targeted therapies is the alteration of signaling pathways that bypass the drug's inhibitory effect. Western blotting is a powerful technique to assess changes in the phosphorylation status of key proteins in these pathways.

Protocol 2: Western Blot Analysis of EGFR and PI3K/Akt/mTOR Pathways

This protocol describes how to use Western blotting to compare the activation status of key signaling proteins in sensitive and resistant cancer cell lines.

Materials:

  • Parental and triazine-resistant cell lines

  • Triazine-based anticancer agent

  • EGF (Epidermal Growth Factor)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies (p-EGFR, EGFR, p-Akt, Akt, p-mTOR, mTOR, p-S6, S6, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis:

    • Culture parental and resistant cells to 70-80% confluency.

    • Treat the cells with the triazine agent at a relevant concentration (e.g., the IC50 of the sensitive line) for a specified time (e.g., 2-24 hours). Include an untreated control for both cell lines. For EGFR pathway analysis, you can also include a condition with EGF stimulation.[4]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[4]

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli buffer and boil the samples to denature the proteins.[4]

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).

    • Incubate the membrane with the primary antibody overnight at 4°C.[4]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.[4]

    • Analyze the band intensities to compare the levels of phosphorylated and total proteins between the sensitive and resistant cell lines. An increased ratio of phosphorylated to total protein in the resistant line may indicate pathway activation.

Data Presentation

The following table summarizes hypothetical IC50 values for a triazine-based agent in sensitive parental cells and their derived resistant counterparts, along with the effect of a combination therapy.

Cell Line Treatment IC50 (µM) Fold Resistance Combination Index (CI) *
ParentalTriazine Agent A0.5--
ResistantTriazine Agent A5.010-
ResistantTriazine Agent A + PI3K Inhibitor B1.02< 1 (Synergistic)
ParentalTriazine Agent C1.2--
ResistantTriazine Agent C15.613-
ResistantTriazine Agent C + MEK Inhibitor D3.12.6< 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Mandatory Visualizations

Signaling Pathways

A common mechanism of resistance to anticancer agents targeting receptor tyrosine kinases like EGFR is the activation of downstream signaling pathways such as PI3K/Akt/mTOR, which can promote cell survival and proliferation despite the inhibition of the primary target.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Triazine Triazine Agent Triazine->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

EGFR-PI3K/Akt/mTOR signaling pathway and triazine inhibition.

In some cases, resistance can emerge through crosstalk with other pathways or the activation of bypass tracks that maintain downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Other_RTK Other RTK Other_RTK->PI3K Bypass Activation Triazine Triazine Agent Triazine->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Bypass signaling as a mechanism of triazine resistance.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to triazine-based anticancer agents?

A1: Resistance to triazine-based anticancer agents, particularly those targeting kinase signaling pathways, can arise through several mechanisms. These include mutations in the drug's target protein that prevent binding, amplification of the target gene, and activation of alternative or downstream signaling pathways that bypass the drug's inhibitory effect.[5] The PI3K/Akt/mTOR pathway is a frequently implicated bypass pathway in resistance to EGFR inhibitors.[6]

Q2: How can I overcome resistance to a triazine-based agent in my cell culture model?

A2: A common strategy to overcome resistance is through combination therapy.[5] By simultaneously targeting the primary pathway and the resistance-mediating bypass pathway, it is often possible to restore sensitivity. For example, if resistance is associated with the activation of the PI3K/Akt/mTOR pathway, combining the triazine agent with a PI3K or mTOR inhibitor may have a synergistic effect.[7][8]

Q3: My Western blot results for phosphorylated proteins are weak or have high background. What can I do to improve the quality?

A3: Weak signals or high background in Western blots for phosphorylated proteins are common issues. To improve your results, ensure you are using a blocking buffer compatible with phospho-antibodies (5% BSA in TBST is often recommended).[9] Also, make sure to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[9] Optimizing the primary antibody concentration and incubation time is also critical.[4]

Q4: What is the significance of a "fold resistance" value?

A4: The fold resistance is a ratio of the IC50 of the resistant cell line to the IC50 of the parental (sensitive) cell line. It provides a quantitative measure of the degree of resistance. A higher fold resistance indicates a more significant decrease in sensitivity to the drug.

Q5: Can I use a different cell viability assay to confirm my IC50 results?

A5: Yes, it is good practice to confirm key findings with an alternative method. Different viability assays measure distinct cellular parameters. For example, MTT and MTS assays measure metabolic activity, while CellTiter-Glo measures ATP levels, and trypan blue exclusion assesses membrane integrity. Using a second assay can help confirm that the observed effect is not an artifact of a particular detection method.[1]

References

Technical Support Center: Purification of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Nonyl-1,3,5-triazine-2,4-diamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification strategies for this compound, a type of guanamine, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials, such as cyanoguanidine (dicyandiamide), and by-products from side reactions, such as melamine.[1][2][3] The synthesis of triazine derivatives can be complex, potentially leading to a variety of intermediates and related substances.[4]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on protocols for similar guanamine compounds, suitable solvents for recrystallization include hot water, benzyl alcohol, and beta-methoxy ethanol.[1][3] The long nonyl chain of this compound may also allow for the use of less polar solvents. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q4: Can I use acid-base chemistry to purify this compound?

A4: Yes, an effective method for purifying guanamines involves dissolving the crude product in hot dilute hydrochloric acid to form the hydrochloride salt. Upon cooling, the salt crystallizes, leaving many impurities in the solution. The purified free base can then be regenerated by treatment with a base.[1]

Q5: What type of column chromatography is suitable for purifying this compound?

A5: Both normal-phase and reverse-phase chromatography can be employed. For normal-phase chromatography, silica gel is a common stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like chloroform or hexane) and a polar solvent (like methanol or ethyl acetate) is typically used.[5] For analytical purposes and small-scale purification, reverse-phase HPLC can be effective.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough to dissolve the triazine core, or too polar for the nonyl chain.Try a different solvent or a solvent mixture. For guanamines, hot benzyl alcohol or beta-methoxy ethanol have been effective.[1]
Compound oils out instead of crystallizing upon cooling. The solvent is not ideal, or the cooling process is too rapid.Add a co-solvent in which the compound is less soluble (an anti-solvent). Ensure the cooling process is slow and undisturbed.
Low recovery of the purified product. The compound is too soluble in the recrystallization solvent, even at low temperatures.Reduce the volume of the solvent used for dissolution. Cool the solution for a longer period or at a lower temperature.
Product purity does not improve significantly. The impurity has similar solubility properties to the desired compound.Consider an alternative purification method like column chromatography or an acid-base purification strategy.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the compound from impurities. The mobile phase polarity is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.
Compound streaks on the column. The compound is not fully dissolved in the mobile phase before loading, or the column is overloaded.Ensure the compound is fully dissolved in a minimal amount of the mobile phase before loading. Reduce the amount of crude material loaded onto the column.
Compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For silica gel chromatography, a gradient of methanol in chloroform can be effective.[5]

Experimental Protocols

Protocol 1: Recrystallization from an Acidic Solution

This method leverages the basicity of the diamino-triazine ring to form a salt, which can be selectively crystallized.

  • Dissolution: Suspend the crude this compound in a minimal amount of hot water.

  • Acidification: While stirring, add dilute hydrochloric acid dropwise until the solid completely dissolves, forming the hydrochloride salt.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold water.

  • Regeneration of Free Base: Dissolve the crystals in a minimal amount of hot water and add a base (e.g., dilute sodium hydroxide or ammonium hydroxide) until the solution is basic.

  • Final Precipitation: The purified this compound will precipitate out of the solution.

  • Final Isolation and Drying: Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for separating the target compound from less polar or more polar impurities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase (e.g., chloroform with 1% triethylamine).[5]

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased by adding a more polar solvent (e.g., methanol) to facilitate the elution of the desired compound.[5]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification Strategy Overview

Purification Method Principle Suitable For Removing Key Considerations
Recrystallization Difference in solubility between the compound and impurities at different temperatures.Impurities with significantly different solubility profiles.Requires finding a suitable solvent; can lead to product loss if the compound is partially soluble at low temperatures.
Acid-Base Purification Formation and selective crystallization of the hydrochloride salt.Non-basic impurities and some colored impurities.The compound must be stable in acidic conditions.
Column Chromatography Differential partitioning of the compound and impurities between a stationary and a mobile phase.A wide range of impurities, including those with similar structures.Can be time-consuming and requires larger volumes of solvents.

Visualized Workflows

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_end Final Product CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization Solvent Selection ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Adsorbent & Eluent Selection PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (TLC, HPLC, etc.) Start->CheckPurity PurityOK Purity Acceptable CheckPurity->PurityOK Yes PurityNotOK Purity Not Acceptable CheckPurity->PurityNotOK No IdentifyProblem Identify Problem PurityNotOK->IdentifyProblem Troubleshoot Apply Troubleshooting Steps IdentifyProblem->Troubleshoot Troubleshoot->Start Re-purify

Caption: Logical flow for troubleshooting purification procedures.

References

common pitfalls in s-triazine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for s-triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of s-triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the s-triazine ring?

A1: The two most prevalent starting materials for the synthesis of s-triazine rings are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and various organic nitriles (R-C≡N).[1] Cyanuric chloride is often favored for its high reactivity and the ability to introduce different substituents sequentially.[1] Nitrile trimerization provides a direct route to symmetrically substituted s-triazines.[1]

Q2: How can I control the substitution of chlorine atoms on cyanuric chloride to achieve mono-, di-, or tri-substituted products?

A2: Selective substitution is primarily controlled by temperature due to the decreasing reactivity of the s-triazine ring with each subsequent substitution.[2] This allows for a stepwise introduction of nucleophiles. A general guideline for temperature control is as follows:

  • First substitution: 0-5°C

  • Second substitution: Room temperature

  • Third substitution: Elevated temperatures (reflux)[1]

Q3: I am getting a mixture of polysubstituted products instead of my desired mono-substituted s-triazine. What should I do?

A3: This is a common issue resulting from over-reaction. To favor mono-substitution, it is crucial to maintain a low reaction temperature, typically around 0°C.[1] Adding the nucleophile dropwise to the solution of cyanuric chloride can also help control the reaction. Using a precise stoichiometric amount (1 equivalent) of the nucleophile is critical. Close monitoring of the reaction's progress using Thin Layer Chromatography (TLC) will help you determine the optimal time to stop the reaction.[1]

Q4: My s-triazine derivative has low solubility in common organic solvents, making purification difficult. What purification strategies can I use?

A4: Low solubility is a known challenge for some s-triazine derivatives. If standard column chromatography is not effective, consider the following strategies:

  • Recrystallization: Use a solvent system where your compound is soluble when hot but poorly soluble when cold. Common solvent mixtures include ethanol/water or methanol/water.

  • Semi-preparative HPLC: For very challenging separations and to achieve high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) can be a highly effective method.

  • Solvent Choice for a Series: For a series of related compounds, it can be beneficial to identify a versatile solvent system that works for the majority of the derivatives.

Q5: I am observing hydrolysis of my cyanuric chloride during the reaction. How can I prevent this?

A5: Cyanuric chloride is susceptible to hydrolysis, which is accelerated by increased temperature and pH.[3][4] To minimize hydrolysis:

  • Maintain Low Temperatures: Especially when working in aqueous or protic solvents, keep the temperature at or below 5°C.

  • Control pH: Hydrolysis is faster in basic conditions.[3][4] Use a non-nucleophilic base to neutralize the HCl generated during the substitution reaction and add it slowly to avoid a rapid increase in pH.

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.

Troubleshooting Guides

Synthesis from Cyanuric Chloride

Problem 1: Low Yield of Desired Substituted s-Triazine

Potential Cause Troubleshooting Steps
Hydrolysis of Cyanuric Chloride Maintain low temperature (0-5°C), use anhydrous solvents if possible, and control pH.
Over-reaction Add the nucleophile dropwise, use exact stoichiometry, and monitor the reaction closely with TLC to stop it at the optimal time.
Incomplete Reaction For the second or third substitution, a gradual increase in temperature may be necessary. Ensure the reaction is stirred efficiently.
Poor Nucleophile Reactivity For less reactive nucleophiles, a stronger base or higher temperatures may be required for the later substitution steps.
Precipitation of Reactant To improve reactivity and yield, dissolve cyanuric chloride in acetone and pour it into an ice-water mixture to create a fine suspension before adding the nucleophile.

Problem 2: Formation of Impurities and Side Products

Side Product Cause Prevention Strategy
Hydroxy-s-triazines Hydrolysis of cyanuric chloride or the substituted product.Maintain low temperature, control pH, and use anhydrous conditions.
Polysubstituted Products Reaction temperature is too high or reaction time is too long for the desired substitution level.Strictly control the temperature for each substitution step and monitor the reaction with TLC.
Unreacted Starting Material Insufficient reaction time or temperature, or a poorly reactive nucleophile.Gradually increase the temperature for subsequent substitutions and consider using a more reactive nucleophile or a stronger base.
Synthesis from Nitrile Trimerization

Problem 3: Low Yield in Nitrile Cyclotrimerization

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Optimize the reaction temperature and pressure. While high temperatures are often required, excessive heat can lead to decomposition.
Catalyst Inefficiency Screen different Lewis acid catalysts (e.g., Y(TfO)₃, silica-supported Lewis acids) to find the most effective one for your specific nitrile.[5]
Steric Hindrance Nitriles with bulky substituents, especially in the ortho position, may give low yields.[5] Consider alternative synthetic routes if steric hindrance is significant.
Side Reactions Use of a co-catalyst like piperidine can sometimes lead to side reactions with the nitrile, such as nucleophilic aromatic substitution on substituted benzonitriles.[5]

Quantitative Data

Table 1: Comparison of Catalysts for the Cyclotrimerization of Benzonitrile

CatalystConditionsYield (%)Reference
Y(OTf)₃200°C, 24h, solvent-free84[6]
Si(Al)200°C, 24h, solvent-free70[6]
Si(Zn)200°C, 24h, solvent-free65[6]
Si(Ti)200°C, 24h, solvent-free5[6]
TiCl₄(thf)₂/Mg150°C, 15h, solvent-free~60[7]
Fe catalyst/NH₄IAir atmosphere41-72[8][9]

Table 2: Temperature Guidelines for Sequential Substitution of Cyanuric Chloride

Substitution StepNucleophile TypeTypical Temperature
First ChlorineAmines, Alcohols, Thiols0-5°C
Second ChlorineAmines, Alcohols, ThiolsRoom Temperature
Third ChlorineAmines, Alcohols, Thiols70-100°C (Reflux)

Experimental Protocols

Protocol 1: Synthesis of a Monosubstituted s-Triazine using Cyanuric Chloride

This protocol describes the synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile.

Materials:

  • Cyanuric chloride

  • 4-aminobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Crushed ice and distilled water

Procedure:

  • Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate 50 mL portions of acetone.

  • Cool both solutions to 0°C.

  • In a round-bottom flask, add K₂CO₃ (10 mmol) to the cyanuric chloride solution with vigorous stirring at 0°C.

  • Add the cold 4-aminobenzonitrile solution dropwise to the stirring mixture of cyanuric chloride and K₂CO₃.

  • Maintain the reaction at 0°C and stir for 4 hours. It is crucial to keep the temperature at 0°C to prevent the formation of the di-substituted product.

  • Monitor the reaction progress by TLC using a mobile phase of 20% methanol in chloroform.

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of a Symmetrically Trisubstituted s-Triazine via Nitrile Trimerization

This protocol describes the synthesis of 2,4,6-triphenyl-s-triazine from benzonitrile.

Materials:

  • Benzonitrile

  • Trifluoromethanesulfonic acid

  • Sodium bicarbonate solution

  • Chloroform

Procedure:

  • Add benzonitrile dropwise to trifluoromethanesulfonic acid while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a sufficient time to ensure complete trimerization (typically 0.25 to 24 hours). The reaction temperature can range from -20°C to 100°C, with 10°C to 50°C being preferable.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the crude product.

  • Filter the solid product and wash it with water.

  • Recrystallize the crude product from chloroform to obtain pure 2,4,6-triphenyl-s-triazine.

Visualizations

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in s-Triazine Synthesis cause1 Hydrolysis of Starting Material start->cause1 cause2 Over-reaction to Polysubstituted Products start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Poor Solubility of Reactants/Products start->cause4 sol1 Strict Temperature Control (0-5°C for 1st sub.) Anhydrous Conditions cause1->sol1 Minimize water and control pH sol2 Slow Reagent Addition Stoichiometric Control TLC Monitoring cause2->sol2 Control reaction kinetics sol3 Increase Temperature for 2nd/3rd Substitution Use Effective Base cause3->sol3 Drive reaction to completion sol4 Use Co-solvent (e.g., Acetone) Ensure Efficient Stirring cause4->sol4 Improve mass transfer temp_control_substitution TCT Cyanuric Chloride (3 Cl atoms) mono_sub Mono-substituted (2 Cl atoms) TCT->mono_sub  + Nucleophile 1  0-5°C di_sub Di-substituted (1 Cl atom) mono_sub->di_sub  + Nucleophile 2  Room Temp. tri_sub Tri-substituted (0 Cl atoms) di_sub->tri_sub  + Nucleophile 3  Reflux hydrolysis_pathway cyanuric_chloride Cyanuric Chloride dichloro_hydroxy 2,4-dichloro-6-hydroxy- s-triazine cyanuric_chloride->dichloro_hydroxy + H₂O (fast) chloro_dihydroxy 2-chloro-4,6-dihydroxy- s-triazine dichloro_hydroxy->chloro_dihydroxy + H₂O (slower) cyanuric_acid Cyanuric Acid chloro_dihydroxy->cyanuric_acid + H₂O (slowest)

References

Technical Support Center: Enhancing the Bioavailability of Nonyl-Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of nonyl-substituted triazines.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Issue 1: Poor and Variable Dissolution Profiles

Question: We are observing very low and inconsistent dissolution rates for our nonyl-substituted triazine formulation. What are the potential causes and how can we improve this?

Answer: Poor and variable dissolution is a common challenge for poorly water-soluble compounds like many triazine derivatives. The primary causes often relate to the physicochemical properties of the drug substance and the formulation's inability to overcome these limitations.

Possible Causes:

  • High Crystallinity: The stable crystalline form of the nonyl-substituted triazine may have a high lattice energy, which hinders dissolution.

  • Poor Wettability: The hydrophobic nature of the nonyl substituent can lead to poor wetting of the drug particles by the dissolution medium.

  • Particle Agglomeration: Drug nanoparticles can re-agglomerate into larger particles, reducing the effective surface area for dissolution.

  • Inadequate Formulation Strategy: The chosen formulation approach may not be suitable for the specific properties of your compound.

Troubleshooting Steps:

  • Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to determine the crystallinity of your drug substance. If it is highly crystalline, consider formulation strategies that create an amorphous form, such as solid dispersions.

  • Improve Wettability: Incorporate surfactants or wetting agents into your formulation. The choice of agent should be based on compatibility and solubility studies.

  • Prevent Agglomeration: If using a nanoparticle approach, ensure adequate stabilization with appropriate polymers or surfactants.

  • Explore Different Formulation Strategies: If one approach is not yielding satisfactory results, consider alternatives. The table below summarizes common strategies for enhancing the bioavailability of poorly soluble drugs.

Issue 2: Low Oral Bioavailability Despite Good In Vitro Dissolution

Question: Our formulation shows excellent dissolution in vitro, but the in vivo pharmacokinetic studies in animal models show low and variable oral bioavailability. What could be the reasons for this discrepancy?

Answer: This is a common challenge in drug development and often points to in vivo barriers to absorption that are not captured by in vitro dissolution studies.

Possible Causes:

  • Low Intestinal Permeability: The nonyl-substituted triazine may have poor permeability across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[1]

  • Gastrointestinal Instability: The compound may be unstable in the pH conditions of the stomach or degraded by enzymes in the gastrointestinal tract.

Troubleshooting Steps:

  • Assess Permeability: Conduct in vitro permeability assays, such as the Caco-2 cell monolayer assay, to evaluate the intestinal permeability of your compound.

  • Investigate Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the extent of first-pass metabolism.[1]

  • Evaluate P-gp Efflux: Use in vitro models with P-gp overexpressing cells to determine if your compound is a substrate for this efflux transporter.

  • Consider Prodrugs: If permeability is the limiting factor, a prodrug approach could be explored to transiently increase the lipophilicity of the molecule for better membrane transport.

  • Lipid-Based Formulations: These formulations can sometimes mitigate P-gp efflux and reduce first-pass metabolism by promoting lymphatic transport.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies for enhancing the bioavailability of a new, poorly soluble nonyl-substituted triazine?

A1: For a novel, poorly soluble compound like a nonyl-substituted triazine, several formulation strategies are promising. The most suitable approach depends on the specific physicochemical properties of the molecule (e.g., melting point, logP, crystallinity). Here are three leading strategies:

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a hydrophilic polymer matrix in an amorphous state, ASDs can significantly increase the aqueous solubility and dissolution rate.[3] This is particularly effective for compounds with high crystallinity.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4][5]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form in the gastrointestinal tract, which can enhance absorption and potentially reduce first-pass metabolism.[2][6]

Q2: How do I choose the right excipients for my nonyl-substituted triazine formulation?

A2: Excipient selection is a critical step. A systematic screening approach is recommended:

  • Solubility Screening: Determine the solubility of your nonyl-substituted triazine in a range of polymers, surfactants, and co-solvents relevant to your chosen formulation strategy.

  • Compatibility Studies: Assess the physical and chemical compatibility of the drug with the top-performing excipients from the solubility screen. This can be done using techniques like DSC and HPLC to check for interactions and degradation.

  • Ternary Phase Diagrams (for LBDDS): If developing a lipid-based formulation, constructing ternary phase diagrams with different ratios of oil, surfactant, and co-solvent can help identify the optimal composition for self-emulsification and drug loading.[7]

Q3: What analytical techniques are essential for characterizing formulations of nonyl-substituted triazines?

A3: A comprehensive analytical toolkit is necessary for proper characterization. Key techniques include:

  • Particle Size Analysis: Dynamic Light Scattering (DLS) for nanoparticles and laser diffraction for larger particles.

  • Solid-State Characterization: Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to assess the physical state (crystalline vs. amorphous) of the drug in the formulation.

  • Drug Content and Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • In Vitro Dissolution/Release: USP dissolution apparatus (e.g., Apparatus II - paddle) or specialized methods for nanoparticles like dialysis bag or sample and separate techniques.

Q4: Are there any specific signaling pathways I should be aware of when working with triazine derivatives in a drug development context?

A4: While the specific biological targets of your nonyl-substituted triazine will depend on its intended therapeutic application, some triazine derivatives have been shown to act as inhibitors of the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. If your compound is being developed as an anti-cancer agent, investigating its effect on this pathway would be a logical step.

Data Presentation

The following tables provide a comparative summary of hypothetical quantitative data for different formulation strategies for a model nonyl-substituted triazine.

Table 1: Solubility of a Model Nonyl-Substituted Triazine in Various Media

MediumSolubility (µg/mL)
Water (pH 7.4)< 0.1
Simulated Gastric Fluid (SGF, pH 1.2)< 0.1
Simulated Intestinal Fluid (SIF, pH 6.8)0.2
SIF with 1% Sodium Lauryl Sulfate5.8
Capryol 90 (Lipid)25.4
Soluplus® (20% in water)15.2

Table 2: In Vitro Dissolution of Different Formulations of a Model Nonyl-Substituted Triazine

Formulation% Drug Released at 30 min% Drug Released at 60 min
Unformulated Drug< 1%< 2%
Micronized Drug15%28%
Nanoparticle Suspension65%85%
Solid Dispersion (1:5 drug-polymer ratio)75%92%
SEDDS88%98%

Table 3: Pharmacokinetic Parameters of a Model Nonyl-Substituted Triazine in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension1055 ± 124.0450 ± 98100
Nanoparticle Suspension10210 ± 451.51890 ± 350420
Solid Dispersion10285 ± 601.02520 ± 480560
SEDDS10350 ± 751.03150 ± 610700

Experimental Protocols

1. Preparation of a Nonyl-Substituted Triazine Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of the nonyl-substituted triazine and 500 mg of a suitable polymer (e.g., Soluplus®, PVP K30) in a minimal amount of a common solvent (e.g., methanol, dichloromethane).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed on the inside of the flask.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, gently mill it into a powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the resulting solid dispersion for drug content, amorphous nature (DSC, XRPD), and dissolution behavior.

2. In Vitro Dissolution Testing of a Solid Dispersion Formulation

  • Apparatus: Use a USP Apparatus II (paddle method).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) containing 0.5% sodium lauryl sulfate to maintain sink conditions.

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Sample Introduction: Add a quantity of the solid dispersion equivalent to 10 mg of the nonyl-substituted triazine to the dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the filtrate for the concentration of the nonyl-substituted triazine using a validated HPLC method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

3. In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Fast the animals overnight before dosing but allow free access to water.

  • Formulation Administration: Prepare the formulations (e.g., aqueous suspension, solid dispersion, SEDDS) at a concentration that allows for a dose of 10 mg/kg in a suitable dosing volume (e.g., 5 mL/kg). Administer the formulations orally via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis: Determine the concentration of the nonyl-substituted triazine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation Formulation Strategy (Nanoparticles, Solid Dispersion, LBDDS) Excipient Excipient Selection (Solubility & Compatibility) Formulation->Excipient Preparation Formulation Preparation Excipient->Preparation Physicochemical Physicochemical Characterization (Particle Size, Solid State) Preparation->Physicochemical Dissolution In Vitro Dissolution/ Release Testing Physicochemical->Dissolution PK_Study Pharmacokinetic Study (Animal Model) Dissolution->PK_Study Permeability Permeability Assay (e.g., Caco-2) Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis Bioavailability Bioavailability Assessment Data_Analysis->Bioavailability Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine Nonyl-Substituted Triazine Inhibitor Triazine->PI3K Triazine->mTOR

References

long-term storage and stability of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of 6-Nonyl-1,3,5-triazine-2,4-diamine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. General recommendations from safety data sheets suggest storage in a cool and shaded area. While specific temperature ranges are not extensively documented in publicly available literature, a controlled room temperature of 20°C to 25°C is generally advisable. For extended long-term storage, refrigeration at 2°C to 8°C may be considered, although the compound's stability at this temperature would need to be experimentally verified.

Q2: Is this compound sensitive to light?

A2: Many organic compounds, including those with heterocyclic rings like triazines, can be sensitive to light. Photostability studies are recommended to determine the compound's susceptibility to degradation upon exposure to UV or visible light. It is best practice to store the compound in an amber or opaque container to minimize light exposure.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of this compound is dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark), the compound is expected to be stable. However, for critical applications, it is recommended to re-analyze the purity of the compound after prolonged storage.

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data for this compound is limited. However, as a diamino-s-triazine, it may be incompatible with strong oxidizing agents and strong acids. Contact with these substances could lead to degradation of the compound.

Troubleshooting Guides

Issue: Unexpected or inconsistent experimental results.

This could be due to the degradation of this compound. Follow these steps to troubleshoot:

  • Verify Compound Purity:

    • Assess the purity of your current stock of this compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Compare the results to the certificate of analysis provided by the supplier or to data from a freshly opened container.

  • Review Storage Conditions:

    • Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).

    • Check for any instances where the compound might have been exposed to high temperatures, humidity, or light for extended periods.

  • Perform a Forced Degradation Study:

    • To understand the potential degradation pathways, a forced degradation study can be performed. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][2][3]

    • Analysis of the stressed samples can help identify potential degradants and establish a stability-indicating analytical method.

Issue: Visible changes in the compound (e.g., color change, clumping).

Visible changes are often an indication of degradation or contamination.

  • Do not use the compound for critical experiments.

  • Segregate the affected container to prevent cross-contamination.

  • Attempt to identify the cause:

    • Review the handling and storage history of the container.

    • Consider the possibility of moisture absorption if the container was not properly sealed.

    • Analyze a small sample to identify any impurities or degradation products.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general protocol and should be optimized for your specific instrumentation and requirements.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). The gradient should be optimized to achieve good separation of the main peak from any impurities.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
Sample Preparation Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.

Stress Condition Suggested Protocol
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time.
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified time.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.
Photostability Expose a solution or the solid compound to a light source according to ICH Q1B guidelines.[4] This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

Analysis of Stressed Samples: Analyze the samples from the forced degradation study using the developed HPLC method to observe any degradation and the formation of new peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_stability Forced Degradation Study cluster_results Data Interpretation start Obtain this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) dissolve->stress hplc HPLC Analysis filter->hplc Purity Assessment nmr NMR Spectroscopy filter->nmr Structural Confirmation ms Mass Spectrometry filter->ms Molecular Weight Confirmation evaluate Evaluate Purity and Identify Degradants hplc->evaluate analyze_stressed Analyze Stressed Samples by HPLC stress->analyze_stressed analyze_stressed->evaluate logical_relationship cluster_stress Stress Factors compound This compound (Initial State) light Light compound->light heat Heat compound->heat humidity Humidity compound->humidity oxidants Oxidizing Agents compound->oxidants ph Extreme pH compound->ph degradation Degradation light->degradation heat->degradation humidity->degradation oxidants->degradation ph->degradation degradants Formation of Degradation Products degradation->degradants loss Loss of Purity and Potency degradation->loss

References

Validation & Comparative

A Comparative Analysis of 6-Nonyl-1,3,5-triazine-2,4-diamine and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Two Distinct Anticancer Compounds

In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. This guide provides a comparative analysis of 6-Nonyl-1,3,5-triazine-2,4-diamine, a member of the promising triazine class of compounds, and Doxorubicin, a long-standing and widely utilized chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.

Introduction: Contrasting Paradigms in Cancer Cell Cytotoxicity

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, known for its broad-spectrum efficacy. Its mechanism is multifaceted, primarily involving the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptotic cell death. However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.

In contrast, the 1,3,5-triazine scaffold represents a newer frontier in anticancer drug design. While research on the specific derivative, this compound, is still emerging, the broader class of 2,4-diamino-1,3,5-triazines has demonstrated significant potential. These compounds are known to induce apoptosis in cancer cells, and some derivatives have shown remarkable potency and selectivity.[1][2][3][4][5][6] The exploration of such novel agents is driven by the need for therapeutics with improved safety profiles and efficacy against resistant tumors.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the anticancer activity of these two compounds lies in their primary molecular interactions.

Doxorubicin: A Multi-pronged Assault on Cellular Integrity

Doxorubicin's cytotoxic effects are the result of a combination of mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure. This intercalation interferes with DNA replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, a process that generates large amounts of ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.

  • Induction of Apoptosis: The extensive cellular damage triggered by doxorubicin activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

Figure 1: Simplified signaling pathway of Doxorubicin's mechanism of action.

This compound: A More Targeted Approach?

The mechanism of action for this compound is understood to be primarily centered on the induction of apoptosis.[1] Research on related 1,3,5-triazine derivatives suggests a more targeted approach compared to the broad-spectrum effects of doxorubicin. Key aspects of its mechanism are believed to include:

  • Induction of Apoptosis: The compound has been shown to trigger programmed cell death in cancer cells. The precise signaling pathways involved are a subject of ongoing research but likely involve the activation of caspases and other key apoptotic regulators.

  • Enzyme Inhibition: Some triazine compounds have been found to inhibit enzymes crucial for cancer cell survival and proliferation, such as DNA topoisomerase IIα and various kinases.[1] This suggests a more specific interaction with cellular targets compared to doxorubicin's direct DNA intercalation.

  • Potential for Selectivity: Notably, some novel 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivatives have demonstrated high potency against cancer cells while showing minimal cytotoxicity towards normal, non-cancerous cell lines.[2][3][5][7] This suggests a potential for a wider therapeutic window and reduced side effects compared to conventional chemotherapeutics.

Figure 2: Postulated mechanism of action for this compound.

Comparative Cytotoxicity: A Quantitative Perspective

Doxorubicin: Potent but Variable

Doxorubicin exhibits potent cytotoxicity against a wide range of cancer cell lines. However, its IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used. This variability underscores the importance of standardized experimental conditions for accurate comparisons.

Cell LineCancer TypeDoxorubicin IC50 (µM) - 24h exposureDoxorubicin IC50 (µM) - 48h/72h exposure
MCF-7 Breast Adenocarcinoma~2.50[8]~0.4 - 8.3[9]
HeLa Cervical Cancer~2.92[8]~0.2 - 2.7[10][11]
A549 Lung Adenocarcinoma> 20[8]~0.01 - 0.8[12][13]
HepG2 Hepatocellular Carcinoma~12.18[8]~1.3 - 8.0[8][14]

Note: The IC50 values are presented as a range to reflect the variability observed across different studies. Specific experimental conditions can significantly influence the determined IC50.

This compound: A Promising Scaffold

While specific IC50 values for this compound are not available in the reviewed literature, studies on structurally related 1,3,5-triazine-2,4-diamine derivatives have demonstrated remarkable potency. For instance, certain 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivatives have exhibited IC50 values in the nanomolar range against the triple-negative breast cancer cell line MDA-MB-231.[3][7] One compound, in particular, showed an exceptional IC50 of 1 nM.[3] Other imamine-1,3,5-triazine derivatives have also shown potent anti-proliferative activity against MDA-MB-231 cells with IC50 values of 6.25 µM and 8.18 µM.[4] These findings highlight the significant potential of the 1,3,5-triazine-2,4-diamine scaffold to yield highly active anticancer agents. Further research is warranted to determine the specific cytotoxic profile of the 6-Nonyl derivative.

Experimental Protocols: Methodologies for Comparative Evaluation

To ensure rigorous and reproducible comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to assess the anticancer properties of these compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Figure 3: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Doxorubicin) in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Figure 4: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Figure 5: Experimental workflow for cell cycle analysis by PI staining.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the anticancer properties of this compound and doxorubicin. Doxorubicin remains a potent, albeit toxic, chemotherapeutic agent with a well-characterized, multi-faceted mechanism of action. The 1,3,5-triazine scaffold, exemplified by this compound, represents a promising area of research with the potential for highly potent and selective anticancer agents.

While direct quantitative comparisons are currently limited by the lack of publicly available data for this compound, the remarkable activity of other derivatives within this class strongly supports its further investigation. Future research should focus on determining the specific IC50 values of this compound across a panel of cancer cell lines, elucidating its precise molecular targets and signaling pathways, and evaluating its in vivo efficacy and safety profile. Such studies will be crucial in determining its potential as a next-generation anticancer therapeutic.

References

The Efficacy of 6-Nonyl-1,3,5-triazine-2,4-diamine in the Landscape of Triazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, represents a privileged structure in medicinal chemistry and agrochemistry.[1][2] Its derivatives have given rise to a diverse array of bioactive molecules, from potent anticancer agents to widely used herbicides.[1] This guide provides an in-depth technical comparison of 6-Nonyl-1,3,5-triazine-2,4-diamine, a representative of the 2,4-diamino-1,3,5-triazine class, against other notable triazine compounds. We will delve into their disparate mechanisms of action and comparative efficacies, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.

The Dichotomy of the Triazine Scaffold: From Oncology to Agriculture

The versatility of the 1,3,5-triazine core is remarkable, leading to compounds with fundamentally different biological targets. This guide will focus on two major classes:

  • Anticancer Triazines: A significant number of 1,3,5-triazine derivatives, particularly those with a 2,4-diamino substitution pattern, have demonstrated potent antiproliferative activity against various cancer cell lines.[3][4][5] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6]

  • Herbicidal Triazines: This class, exemplified by Atrazine and Simazine, functions through a completely different mechanism. They are selective herbicides that disrupt photosynthesis in susceptible plants, a pathway absent in animals.[7][8][9]

This guide will first explore the anticancer potential of this compound in comparison to other anticancer triazines, followed by a broader comparison with the herbicidal triazines to highlight the chemical diversity and functional divergence within this family of compounds.

Comparative Efficacy of Anticancer Triazines: A Focus on 2,4-Diamino-1,3,5-triazines

The 2,4-diamino-1,3,5-triazine moiety is a cornerstone for a multitude of potent anticancer drug candidates.[3][4][5] While specific efficacy data for this compound is emerging, we can infer its potential by examining structurally similar compounds and understanding the structure-activity relationships within this class.

Mechanism of Action: Targeting Cancer's Aberrant Signaling

Unlike their herbicidal counterparts, anticancer triazines often target molecular machinery essential for tumor growth. The 2,4-diamino-1,3,5-triazine scaffold has been identified as a key pharmacophore for inhibitors of various protein kinases, which are frequently dysregulated in cancer.[6] The mechanism of action for many of these compounds involves the inhibition of cancer cell proliferation and the induction of apoptosis by attenuating key signaling pathways.[10]

dot

Caption: General mechanism of action for some anticancer 2,4-diamino-1,3,5-triazine derivatives.

Quantitative Comparison of Anticancer Efficacy

The following table summarizes the in vitro efficacy of several 2,4-diamino-1,3,5-triazine derivatives against various cancer cell lines, providing a benchmark for the potential of this compound.

Compound Class/DerivativeCancer Cell LineEfficacy Metric (IC₅₀/GI₅₀)Reference
6,N²-diaryl-1,3,5-triazine-2,4-diamineMDA-MB-231 (Breast)1 nM[11]
2,4-diamino-1,3,5-triazine derivativeMALME-3M (Melanoma)3.3 x 10⁻⁸ M (33 nM)[3][4]
2,4-diamino-1,3,5-triazine-coumarin hybridVarious1.51–2.60 µM[5]
Imamine-1,3,5-triazine derivativeMDA-MB-231 (Breast)6.25 µM[12]
Biguanide-derived 1,3,5-triazineHCT116 & SW620 (Colon)20–27 µM[13]

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the 2,4-diamino-1,3,5-triazine scaffold is capable of producing compounds with exceptionally high potency, with some derivatives exhibiting nanomolar efficacy. The long alkyl chain of this compound likely enhances its lipophilicity, which could facilitate its passage through cell membranes and potentially contribute to its cytotoxic activity. Structure-activity relationship studies suggest that modifications at the 6-position of the triazine ring significantly influence the anticancer activity.[3]

A Contrasting View: The Herbicidal Triazines

To fully appreciate the chemical space occupied by this compound and its anticancer congeners, it is instructive to compare them with the herbicidal triazines, Atrazine and Simazine.

Divergent Mechanism of Action: Inhibition of Photosynthesis

Atrazine and Simazine exert their herbicidal effects by inhibiting photosynthesis at photosystem II.[7][8][9] They bind to the plastoquinone-binding protein in photosystem II, a component of the electron transport chain in chloroplasts.[8] This blockage leads to a buildup of highly reactive oxygen species, causing oxidative damage and ultimately plant death.[7] This mechanism is highly specific to plants and some photosynthetic microorganisms, rendering these compounds relatively safe for animals, which lack this metabolic pathway.

dot

Caption: Mechanism of action for herbicidal triazines like Atrazine and Simazine.

Comparative Physicochemical Properties
PropertyThis compoundAtrazineSimazine
Primary Use Potential Anticancer AgentHerbicideHerbicide
Mechanism of Action Kinase Inhibition (presumed)Photosynthesis InhibitionPhotosynthesis Inhibition
Solubility Likely low in water due to nonyl groupModerately water-solubleWeakly water-soluble

This stark contrast in mechanism and application underscores the remarkable influence of substituent groups on the 1,3,5-triazine core, dictating the ultimate biological effect of the molecule.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the efficacy of potential anticancer agents like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the compound concentration to determine the IC₅₀ value.

dot

Caption: Workflow for the MTT cell viability assay.

Kinase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of a specific protein kinase (e.g., EGFR, PI3K).

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. The inhibition of this activity by a test compound is then determined.

Step-by-Step Protocol (General):

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase and the test compound and incubate briefly to allow for binding.

  • Initiate Reaction: Add the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the reaction at a controlled temperature for a specific duration.

  • Stop Reaction and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound, as a member of the 2,4-diamino-1,3,5-triazine class, holds significant promise as a potential anticancer agent. The remarkable potency observed in structurally related compounds suggests that this scaffold is a fertile ground for the development of novel oncology therapeutics. The stark contrast with herbicidal triazines like Atrazine and Simazine highlights the profound impact of chemical modifications on the biological activity of the 1,3,5-triazine core.

Future research should focus on elucidating the precise molecular targets of this compound and optimizing its structure to enhance efficacy and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, enabling researchers to rigorously evaluate the therapeutic potential of this and other novel triazine derivatives.

References

Validating the Anticancer Potential of 6-Substituted-1,3,5-triazine-2,4-diamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this class, 6-substituted-1,3,5-triazine-2,4-diamines have emerged as a promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of the anticancer activity of this scaffold, with a focus on validating the potential of compounds like 6-Nonyl-1,3,5-triazine-2,4-diamine. While specific comparative data for the nonyl derivative is limited in publicly available literature, this document leverages data from structurally related analogs to provide a comprehensive overview of the scaffold's potential, detailing experimental validation protocols and exploring the underlying mechanisms of action.

Comparative Anticancer Activity

The anticancer efficacy of 6-substituted-1,3,5-triazine-2,4-diamine derivatives has been evaluated against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.

Table 1: In Vitro Anticancer Activity of 6-Substituted-1,3,5-triazine-2,4-diamine Derivatives Against Various Cancer Cell Lines

Compound/AlternativeTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (Breast Cancer)6.25Imatinib35.50
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (Breast Cancer)8.18Imatinib35.50
1,3,5-Triazine derivative 11 SW620 (Colorectal Cancer)5.855-FluorouracilNot specified
2-Arylurea-1,3,5-triazine derivative 48 A549 (Lung Cancer)0.20 ± 0.05--
MCF-7 (Breast Cancer)1.25 ± 0.11--
HeLa (Cervical Cancer)1.03 ± 0.24--
1,3,5-Triazine-based pyrazole derivative 17 EGFR-TK0.2294ErlotinibNot specified

Data compiled from multiple sources, showcasing the potential of the 1,3,5-triazine scaffold.[1][2][3]

Mechanisms of Action: Targeting Key Cancer Pathways

Several studies indicate that 1,3,5-triazine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary mechanisms identified include the inhibition of protein kinases and the induction of apoptosis.

Key Signaling Pathways Targeted by 1,3,5-Triazine Derivatives:

  • PI3K/mTOR Pathway: This pathway is crucial for cell growth and survival. Several 1,3,5-triazine derivatives have been shown to inhibit PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) kinases.[2][4]

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a key driver of proliferation in many cancers. Certain 1,3,5-triazine compounds have demonstrated potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK).[2]

  • Apoptosis Induction: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. This compound is suggested to induce apoptosis, a hallmark of effective cancer chemotherapy.

Below are diagrams illustrating these key signaling pathways and a general workflow for validating the anticancer activity of novel compounds.

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Triazine Derivative Triazine Derivative Triazine Derivative->PI3K Triazine Derivative->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by 1,3,5-triazine derivatives.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Triazine_Compound This compound Triazine_Compound->DNA Damage Triazine_Compound->Mitochondrion Anticancer_Activity_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) In Vitro Screening->Cell Viability Assay\n(e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Apoptosis Assay\n(e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Mechanism of Action Studies->Apoptosis Assay\n(e.g., Annexin V) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Kinase Inhibition Assay Kinase Inhibition Assay Mechanism of Action Studies->Kinase Inhibition Assay In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

References

A Comparative Analysis of 6-Nonyl-1,3,5-triazine-2,4-diamine and Metformin in Metabolic Cancer Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known effects of 6-Nonyl-1,3,5-triazine-2,4-diamine and the widely studied anti-diabetic drug, metformin, on metabolic pathways in cancer. While extensive data exists for metformin's anticancer mechanisms, research on this compound is less comprehensive. This document summarizes the available experimental data to facilitate a comparative understanding.

Introduction

Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. Both this compound and metformin have demonstrated anticancer properties, but they are understood to operate through distinct and overlapping mechanisms. Metformin, a biguanide, primarily targets cellular energy metabolism, while the effects of the triazine compound, this compound, are less characterized but appear to involve the induction of apoptosis and enzyme inhibition. This guide will dissect the available scientific literature to compare their impacts on key metabolic cancer pathways.

Mechanism of Action and Impact on Metabolic Pathways

Metformin: A Well-Characterized Metabolic Disruptor

Metformin's primary anticancer mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This activation is largely a consequence of metformin's inhibition of mitochondrial respiratory chain complex I, which leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio.[3][4]

Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key promoter of cell growth, proliferation, and survival.[1][2] The AMPK/mTOR signaling cascade is a critical axis in cancer metabolism, and its modulation by metformin leads to a reduction in protein synthesis and the suppression of cell proliferation.[1][2] Some studies also suggest that metformin can inhibit mTOR independently of AMPK.[5][6]

The key effects of metformin on metabolic cancer pathways include:

  • Inhibition of Gluconeogenesis: By activating AMPK, metformin suppresses the expression of genes involved in hepatic glucose production.[7]

  • Enhanced Glycolysis: Inhibition of mitochondrial respiration can lead to a compensatory increase in glycolysis.[7]

  • Induction of Apoptosis: Metformin can induce apoptosis in cancer cells through both AMPK-dependent and independent pathways.[1]

  • Cell Cycle Arrest: The drug can cause cell cycle arrest, typically in the G0/G1 phase.[5]

This compound: An Emerging Anticancer Agent

The precise mechanisms by which this compound exerts its anticancer effects are not as well-defined as those of metformin. The available literature suggests a more general mode of action.

Key reported biological activities include:

  • Induction of Apoptosis: The compound has been observed to induce programmed cell death in cancer cells.

  • Enzyme Inhibition: It is suggested to interact with and inhibit various cellular enzymes, although specific targets in cancer metabolic pathways have not been extensively identified.

There is currently a lack of specific published data detailing the effects of this compound on the AMPK/mTOR pathway or other central metabolic signaling cascades in cancer cells.

Quantitative Data Comparison

A direct quantitative comparison of the efficacy of these two compounds is challenging due to the limited availability of data for this compound. However, a substantial body of research has established the half-maximal inhibitory concentrations (IC50) for metformin across a wide range of cancer cell lines.

Table 1: IC50 Values of Metformin in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (mM)Incubation Time (hours)
HCT116Colorectal Cancer824
HCT116Colorectal Cancer3.248
HCT116Colorectal Cancer2.972
SW620Colorectal Cancer~1.424, 48, or 72
HeLaCervical Cancer7.492 (µM)72
AMJ13Breast Cancer>130 (µM)72
HCAMLiver Cancer>130 (µM)72
A172Glioblastoma>130 (µM)72
RPMI8226Multiple Myeloma20.248
U266Multiple Myeloma17.948
HepG2Liver Cancer57.348
HeLaCervical Cancer76.948
MCF-7Breast Cancer>100Not Specified
MDA-MB-453Breast Cancer51.3Not Specified
MDA-MB-231Breast Cancer51.4Not Specified

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[8][9]

Data for this compound:

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

Metformin_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_Ratio Increased AMP:ATP Ratio Mito->ATP_Ratio AMPK AMPK Activation ATP_Ratio->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits Cell_Effects Decreased Proliferation Increased Apoptosis mTOR->Cell_Effects Leads to

Metformin's primary signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_western AMPK Activation Assay (Western Blot) c1 Seed Cancer Cells c2 Treat with Compound (Metformin or Triazine) c1->c2 c3 Incubate (24-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (4h) c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance (570 nm) c6->c7 w1 Treat Cells with Compound w2 Lyse Cells & Quantify Protein w1->w2 w3 SDS-PAGE w2->w3 w4 Transfer to Membrane w3->w4 w5 Incubate with Primary Antibodies (p-AMPK, total AMPK) w4->w5 w6 Incubate with Secondary Antibody w5->w6 w7 Detect & Analyze Bands w6->w7

Common experimental workflows.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (metformin or this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT is reduced by metabolically active cells to insoluble purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[14] The absorbance is directly proportional to the number of viable cells.

AMPK Activation (Western Blot) Assay

Western blotting is a widely used technique to detect specific proteins in a sample. To assess AMPK activation, the phosphorylation of its catalytic subunit at Threonine 172 is measured.[16][17]

  • Cell Treatment and Lysis: Treat cultured cancer cells with the test compound for the desired time. Subsequently, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[18]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).

    • Incubate with a primary antibody for total AMPK as a loading control.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[18]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the p-AMPK band relative to the total AMPK band indicates the level of AMPK activation.[19]

Conclusion

Metformin is a well-established modulator of cancer cell metabolism, primarily through its activation of the AMPK pathway and subsequent inhibition of mTOR signaling. Its effects on cell proliferation and survival are supported by a large body of in vitro and in vivo data.

In contrast, while this compound has demonstrated anticancer properties, its specific molecular targets and mechanisms of action within metabolic pathways remain largely uncharacterized. The available information points to a general induction of apoptosis and enzyme inhibition. Further research is required to elucidate its precise role in cancer metabolism and to enable a more direct and comprehensive comparison with metformin. The potent anticancer activity of related triazine compounds suggests that this chemical class holds promise for further investigation and development.

This guide highlights the current state of knowledge and underscores the need for dedicated studies to unravel the metabolic effects of this compound, which could reveal novel therapeutic strategies for cancer treatment.

References

Unveiling the Molecular Target of 6-Nonyl-1,3,5-triazine-2,4-diamine: A Comparative Guide to Dihydrofolate Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Nonyl-1,3,5-triazine-2,4-diamine with established inhibitors of its putative molecular target, Dihydrofolate Reductase (DHFR). While direct quantitative data for this compound is not publicly available, its structural features strongly suggest its role as a DHFR inhibitor. This guide will delve into the supporting evidence, compare it with known DHFR inhibitors, and provide detailed experimental protocols for its confirmation.

The compound this compound belongs to the class of 2,4-diamino-s-triazines, a well-established scaffold known to exhibit inhibitory activity against Dihydrofolate Reductase (DHFR). This enzyme plays a crucial role in cell proliferation by catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate.[1] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it a key target in cancer chemotherapy.

Comparison with Established DHFR Inhibitors

To contextualize the potential efficacy of this compound, a comparison with well-characterized DHFR inhibitors is essential. The following table summarizes the inhibitory potency (IC50 values) of established drugs against DHFR.

InhibitorIC50 ValueTarget Organism/Enzyme
Methotrexate2.0 nMHuman DHFR
Pemetrexed1.3 nMHuman DHFR
Trimethoprim4.9 nME. coli DHFR
Cycloguanil256 nM (Ki)Trypanosoma brucei DHFR

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Signaling Pathway and Experimental Workflow

The inhibition of DHFR by this compound would directly impact the folate synthesis pathway, a critical process for cellular growth.

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF NADPH -> NADP+ Inhibitor This compound Inhibitor->DHFR Inhibition

Figure 1. Proposed mechanism of action of this compound via inhibition of the folate synthesis pathway.

To empirically confirm the molecular target and quantify the inhibitory potency of this compound, a DHFR inhibition assay would be performed. The following diagram outlines the typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - DHFR Enzyme - Dihydrofolate (Substrate) - NADPH (Cofactor) - Assay Buffer incubation Incubate Enzyme with Compound reagents->incubation compound Prepare Test Compound: This compound (Serial Dilutions) compound->incubation reaction Initiate Reaction with Substrate and Cofactor incubation->reaction measurement Monitor NADPH Oxidation at 340 nm reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc

Figure 2. Workflow for determining the DHFR inhibitory activity of this compound.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of a compound against DHFR.

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle control)

    • DHFR enzyme solution

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of DHF and NADPH to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a Dihydrofolate Reductase inhibitor. While direct experimental validation is pending, this guide provides a framework for its evaluation and a comparative context against established drugs targeting the same pathway. The provided experimental protocol offers a clear path for researchers to confirm its molecular target and quantify its potency, thereby enabling further development of this compound as a potential therapeutic agent.

References

Comparative Analysis of 6-Nonyl-1,3,5-triazine-2,4-diamine Cytotoxicity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparative IC50 Values

The following table is a template designed to present the half-maximal inhibitory concentration (IC50) values of 6-Nonyl-1,3,5-triazine-2,4-diamine on various cell lines. IC50 values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of 50% of a cell population.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay MethodReference
e.g., MCF-7Breast AdenocarcinomaData not availablee.g., 48e.g., MTT Assay[Citation]
e.g., A549Lung CarcinomaData not availablee.g., 72e.g., SRB Assay[Citation]
e.g., HeLaCervical CancerData not availablee.g., 48e.g., CellTiter-Glo[Citation]
e.g., HepG2Hepatocellular CarcinomaData not availablee.g., 48e.g., MTT Assay[Citation]

Note: The data in this table is illustrative. Specific experimental values for this compound are not currently available in published literature.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, detailed experimental protocols are essential. Below is a generalized methodology for determining the IC50 value of a compound using a common in vitro cytotoxicity assay, such as the MTT assay.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells) are also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

4. MTT Assay:

  • Following incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.

5. Data Acquisition and Analysis:

  • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 value of a test compound.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance data_analysis Data Analysis & IC50 Calculation read_absorbance->data_analysis

Assessing the Selectivity of 6-Nonyl-1,3,5-triazine-2,4-diamine for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cancer cell selectivity of 6-Nonyl-1,3,5-triazine-2,4-diamine. Due to the limited publicly available data on this specific compound, this analysis draws upon findings from closely related 1,3,5-triazine derivatives to extrapolate its potential efficacy and selectivity. The performance of these triazine compounds is compared against established chemotherapy agents, doxorubicin and paclitaxel, with supporting experimental data and detailed protocols for key assays.

Introduction to this compound and the Promise of Triazine Derivatives

This compound belongs to the class of s-triazine compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The core 1,3,5-triazine scaffold offers a versatile platform for chemical modifications, allowing for the fine-tuning of pharmacological properties. Research into various substituted triazine derivatives has revealed their potential to induce apoptosis in cancer cells and modulate key signaling pathways involved in tumor progression. A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells, thereby reducing the side effects commonly associated with traditional chemotherapy.

While specific experimental data on the selectivity of this compound is not extensively documented in peer-reviewed literature, studies on analogous compounds, particularly 6,N2-diaryl-1,3,5-triazine-2,4-diamines, have demonstrated remarkable selectivity for breast cancer cells over non-cancerous breast epithelial cells. This suggests that the 1,3,5-triazine-2,4-diamine scaffold is a promising backbone for the development of selective anticancer agents.

Comparative Analysis of Cytotoxicity

To contextualize the potential selectivity of this compound, this section presents a comparison of the cytotoxic activity of a highly selective triazine derivative with the standard chemotherapeutic drugs, doxorubicin and paclitaxel. The data is presented as IC50 and GI50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, respectively. A lower value indicates higher potency. The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 1: Cytotoxicity Data of a Representative Triazine Derivative and Standard Chemotherapeutics

CompoundCancer Cell LineIC50 / GI50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
6,N2-diaryl-1,3,5-triazine-2,4-diamine derivative MDA-MB-231 (Breast)0.001[1]MCF-10A (Breast)>10 (No cytotoxicity observed)[1]>10,000
Doxorubicin MCF-7 (Breast)0.04 - 9.9[2][3]MCF-10A (Breast)0.24 - 2.51[3][4]~0.02 - 6.28
MDA-MB-231 (Breast)0.35 - 6.6[2][4][5]~0.04 - 7.17
Paclitaxel MCF-7 (Breast)0.007 - 3.5[6][7]HBL-100 (Breast)Intermediate Sensitivity[7]Not explicitly calculated
MDA-MB-231 (Breast)0.002 - 0.3[6]
SKBR3 (Breast)0.004[6]
BT-474 (Breast)0.019[6]

Note: The data for the 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivative is based on a specific compound from a study showcasing high selectivity and is used here as a representative of the potential of the triazine class. The IC50 values for doxorubicin and paclitaxel can vary significantly between studies due to different experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity and selectivity of anticancer compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin, paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells and the membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanism of Action: Signaling Pathway Modulation

Triazine derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Two of the most prominent pathways are the PI3K/Akt/mTOR and the EGFR signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some triazine derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine Triazine Derivative Triazine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of triazine derivatives.

Experimental Workflow for Assessing Selectivity

The following diagram illustrates a typical workflow for evaluating the selectivity of a novel anticancer compound.

Experimental_Workflow cluster_screening Initial Screening cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Compound Test Compound (this compound) CancerCells Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Compound->CancerCells NormalCells Normal Cell Line (e.g., MCF-10A) Compound->NormalCells MTT MTT Assay CancerCells->MTT Apoptosis Annexin V/PI Staining CancerCells->Apoptosis NormalCells->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Investigate Mechanism (e.g., Western Blot for Apoptosis Markers) Apoptosis->Mechanism Selectivity Calculate Selectivity Index IC50->Selectivity

Caption: Experimental workflow for assessing the selectivity of an anticancer compound.

Conclusion

While direct experimental evidence for the cancer cell selectivity of this compound is currently limited, the broader class of 1,3,5-triazine-2,4-diamine derivatives has demonstrated significant promise. The remarkable selectivity of certain diaryl-triazine analogs, which exhibit potent cytotoxicity against breast cancer cells with minimal impact on normal breast cells, underscores the potential of this chemical scaffold. In comparison to standard chemotherapeutics like doxorubicin and paclitaxel, which often have a narrower therapeutic window and higher toxicity towards normal cells, the triazine derivatives represent a promising avenue for the development of more targeted and less toxic cancer therapies.

Further investigation into the specific activity and mechanism of action of this compound is warranted. The experimental protocols and comparative data presented in this guide provide a framework for such future studies, which will be crucial in determining its potential as a selective anticancer agent. The modulation of key signaling pathways such as PI3K/Akt/mTOR by triazine compounds further highlights their potential as targeted therapies. Continued research in this area is essential to unlock the full therapeutic potential of this promising class of molecules.

References

Comparative Analysis of 6-Nonyl-1,3,5-triazine-2,4-diamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of 6-Nonyl-1,3,5-triazine-2,4-diamine and alternative substituted 1,3,5-triazine-2,4-diamine compounds. It is intended to serve as a resource for researchers interested in the potential therapeutic applications of this class of molecules.

Objective Summary: While this compound has been identified as a compound of interest with potential biological activity, publicly available experimental data to validate these claims is currently limited. This guide, therefore, presents a cross-validation of experimental results for structurally related 1,3,5-triazine-2,4-diamine derivatives that have been evaluated for various therapeutic properties, including anticancer and neurological applications. The methodologies detailed herein are standard for the field and would be applicable for the evaluation of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₂₃N₅[1][2]
Molecular Weight 237.34 g/mol [1][3]
LogP 3.83[1]
Predicted pKa 4.46[1]
Predicted Water Solubility 7.317 mg/L at 25°C[1]
Physical Description White to off-white crystalline solid[1]

Comparative Experimental Data of Alternative Triazine Derivatives

The following table summarizes experimental data for various substituted 2,4-diamino-1,3,5-triazine derivatives from published studies. This data provides a benchmark for the potential efficacy of compounds within this structural class.

Compound ClassSpecific Derivative(s)Biological ActivityExperimental Results (IC₅₀)Cell Lines/Assay
6,N²-Diaryl-1,3,5-triazine-2,4-diamines Library of 126 compoundsAntiproliferativeEC₅₀ of 1 nM for one derivativeMDA-MB-231 (triple-negative breast cancer)
Functionalized 2,4-Diamino-1,3,5-triazines Compound 5bProtein Kinase InhibitionIC₅₀ = 1.18 µg/mLPIM1 Kinase Assay
2,4-Diamino-1,3,5-triazine Derivatives 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (4a-4j)Neuronal Sodium Channel BlockadeIC₅₀ values ranged from 4.0 to 14.7 µMNeuronal sodium channel binding assay
1,3,5-Triazine Nitrogen Mustards Derivative with Ala-Ala-OMe substituentCytotoxicityTime- and dose-dependent cytotoxicityDLD-1 and HT-29 (human colon cancer)

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of substituted triazine derivatives are provided below. These protocols are standard and can be adapted for the assessment of this compound.

Synthesis of 2,4-Diamino-1,3,5-triazine Derivatives

A common synthetic route to 2,4-diamino-1,3,5-triazine derivatives involves the microwave-assisted reaction of dicyandiamide with nitriles.[4][5] This method is considered a green chemistry approach due to reduced solvent usage and shorter reaction times. A generalized workflow is depicted below.

General Synthesis of 2,4-Diamino-1,3,5-triazine Derivatives reagents Dicyandiamide + Nitrile (R-CN) microwave Microwave Irradiation (Reduced Solvent) reagents->microwave product 2,4-Diamino-6-R-1,3,5-triazine microwave->product purification Purification product->purification

General synthetic workflow for 2,4-diamino-1,3,5-triazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Potential Signaling Pathway

Based on the reported anticancer activity of similar triazine compounds, a plausible mechanism of action involves the induction of apoptosis. A simplified, hypothetical signaling pathway is illustrated below.

Hypothetical Apoptosis Induction Pathway triazine 6-Substituted-1,3,5-triazine -2,4-diamine cell_membrane Cancer Cell triazine->cell_membrane Enters cell dna_damage DNA Damage / Enzyme Inhibition cell_membrane->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical signaling pathway for apoptosis induction by triazine derivatives.

Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The information on alternative compounds should not be extrapolated to predict the exact behavior of this compound without direct experimental evidence. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

References

Benchmarking 6-Nonyl-1,3,5-triazine-2,4-diamine Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory potential of 6-Nonyl-1,3,5-triazine-2,4-diamine against established inhibitors. Due to the limited publicly available data on the specific inhibitory activities of this compound, this document serves as a template, outlining the methodologies and data presentation formats crucial for such a benchmark. The focus is on Dihydrofolate Reductase (DHFR), a common target for triazine-based compounds.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes hypothetical inhibitory activities of this compound against human Dihydrofolate Reductase (DHFR) in comparison to well-established inhibitors. The IC50 value represents the concentration of an inhibitor required for 50% inhibition of the enzyme's activity.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]Known Inhibitor(s)IC50 (nM) [Reference]
This compoundDHFR (human)150Methotrexate1-10
Trimethoprim>1000 (for human)

Experimental Protocols: Dihydrofolate Reductase (DHFR) Inhibition Assay

A detailed methodology for determining the in vitro inhibitory activity against DHFR is provided below.

Principle: The enzymatic activity of DHFR is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this reaction is proportional to the DHFR activity. The presence of an inhibitor will slow down this rate.

Materials and Reagents:

  • Human recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Methotrexate (positive control)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and Methotrexate in DMSO. Create a series of dilutions of the test compound and the positive control in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Diluted compound or positive control (or DMSO for the no-inhibitor control)

    • DHFR enzyme solution

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of DHF and NADPH to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [( (V_control - V_inhibitor) / V_control ) * 100 ] against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the benchmarking process.

signaling_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor This compound or Methotrexate Inhibitor->DHFR DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Caption: DHFR signaling pathway and points of inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions (Test & Control) Add_Components Add Buffer, Compound, & Enzyme to Plate Compound_Prep->Add_Components Enzyme_Prep Prepare DHFR Enzyme Solution Enzyme_Prep->Add_Components Substrate_Prep Prepare DHF/NADPH Solution Start_Reaction Add DHF/NADPH to Initiate Substrate_Prep->Start_Reaction Incubate Incubate for 15 min Add_Components->Incubate Incubate->Start_Reaction Measure_Absorbance Read Absorbance at 340 nm (Kinetic) Start_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Inhibition->Determine_IC50

Caption: Workflow for the DHFR enzyme inhibition assay.

logical_relationship Target_Compound This compound Enzyme_Assay DHFR Inhibition Assay Target_Compound->Enzyme_Assay Known_Inhibitors Known DHFR Inhibitors (e.g., Methotrexate) Known_Inhibitors->Enzyme_Assay IC50_Target IC50 of Target Compound Enzyme_Assay->IC50_Target IC50_Known IC50 of Known Inhibitors Enzyme_Assay->IC50_Known Comparison Comparative Analysis IC50_Target->Comparison IC50_Known->Comparison

Caption: Logical flow of the comparative analysis.

head-to-head study of 6-Nonyl-1,3,5-triazine-2,4-diamine and other novel anticancer compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2] These compounds often exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cancer cell proliferation and survival. This guide focuses on the comparative anticancer activity of recently developed 1,3,5-triazine derivatives, highlighting their efficacy against various cancer cell lines.

Comparative Anticancer Activity of Novel 1,3,5-Triazine Derivatives

Several novel 1,3,5-triazine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The data, summarized in the table below, highlights the significant potential of these compounds, with some exhibiting nanomolar to low micromolar inhibitory concentrations.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 (µM)
Compound 102 (a 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivative) MDA-MB-2310.001--
Compound 4f (an imamine-1,3,5-triazine derivative) MDA-MB-2316.25Imatinib35.50
Compound 4k (an imamine-1,3,5-triazine derivative) MDA-MB-2318.18Imatinib35.50
Compound 19 (a 2,4-diamino-1,3,5-triazine derivative) MALME-3M0.033--
Compound 11 (a 2-Amino-6-bromomethyl-4-(3,5,5-trimethyl-2-pyrazoline)-1,3,5-triazine) Various0.148 - 56.2--

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data compiled from multiple sources.[3][4][5][6]

The data reveals that "Compound 102", a 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivative, demonstrated exceptionally potent activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 value of 1 nM.[3] Furthermore, imamine-1,3,5-triazine derivatives, such as compounds 4f and 4k, have shown superior anticancer activity against the same cell line when compared to the established drug Imatinib.[4] Another derivative, Compound 19, exhibited remarkable activity against the melanoma cell line MALME-3M.[5] Additionally, a broad screening of other novel 2,4-diamino-1,3,5-triazine derivatives has identified compounds with potent growth inhibition across various tumor cell lines.[6]

Experimental Protocols

The evaluation of the anticancer activity of these compounds involved standard in vitro assays. A detailed methodology for a key experiment is provided below.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the 1,3,5-triazine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (e.g., Imatinib) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals formed by viable cells were solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

Visualizing the Research Workflow

The process of identifying and evaluating novel anticancer compounds follows a structured workflow, from initial screening to the identification of lead candidates.

experimental_workflow cluster_discovery Compound Discovery & Screening cluster_characterization Lead Characterization cluster_optimization Lead Optimization Compound_Library 1,3,5-Triazine Derivatives Library Initial_Screening High-Throughput Screening (e.g., MTT Assay) Compound_Library->Initial_Screening Hit_Identification Identification of 'Hit' Compounds Initial_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assays Selectivity Against Non-Cancerous Cells Dose_Response->Selectivity_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays) Selectivity_Assays->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies Lead_Optimization Chemical Modification SAR_Studies->Lead_Optimization Optimized_Lead Optimized Lead Compound Lead_Optimization->Optimized_Lead

Caption: A generalized workflow for the discovery and development of novel anticancer compounds.

Signaling Pathways Targeted by 1,3,5-Triazine Derivatives

While the exact mechanisms of action for all the presented compounds are still under investigation, many 1,3,5-triazine derivatives are known to target critical signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine 1,3,5-Triazine Derivatives Triazine->PI3K Inhibition

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by 1,3,5-triazine derivatives.

References

literature review comparing alkyl-substituted triazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alkyl-Substituted Triazine Derivatives for Drug Development

Introduction

Triazine-based compounds, characterized by a six-membered heterocyclic ring containing three nitrogen atoms, are a cornerstone in medicinal chemistry. The two most common isomers, 1,2,4-triazine and 1,3,5-triazine (s-triazine), serve as versatile scaffolds for developing therapeutic agents.[1] Their derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] The biological activity of these compounds can be precisely tuned by modifying the substituents attached to the triazine core.

This guide provides a comparative literature review of alkyl-substituted triazine derivatives, focusing on their performance in anticancer, antimicrobial, and enzyme inhibition assays. It summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and research workflows to support researchers, scientists, and drug development professionals in this field.

Performance Comparison of Triazine Derivatives

The therapeutic efficacy of triazine derivatives is highly dependent on the nature and position of their substituents. The following tables summarize quantitative performance data from various studies.

Anticancer and Cytotoxic Activity

Alkyl-substituted triazines have shown significant potential in oncology, with many derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness, with lower values indicating higher potency.

Table 1: Cytotoxic Activity of Alkyl-Substituted Triazine Derivatives

Compound ID / Description Key Substituents Cancer Cell Line IC₅₀ Value (µM) Reference
Compound 4f N²-allyl, N²-methyl, N⁴-(imamine-phenyl) MDA-MB-231 (Breast) 6.25 [3]
Compound 4k N²-cyclohexyl, N²-methyl, N⁴-(imamine-phenyl) MDA-MB-231 (Breast) 8.18 [3]
Compound 14 1,3,5-triazine derivative EGFR-TK (Enzyme) 2.54 [4]
Compound 13 1,3,5-triazine derivative EGFR-TK (Enzyme) 8.45 [4]
Compound 18 bis(dimethylpyrazolyl)-s-triazine HCT116 (Colon) 0.50 [4]
Compound 4f (pyrazolyl) N-(4-Bromophenyl), morpholino, pyrazolyl HCT-116 (Colon) 0.50 [5]
Compound 5c (pyrazolyl) N-(4-chlorophenyl), bis(pyrazolyl) MCF-7 (Breast) 2.29 [5]
Compound 5d (pyrazolyl) N-(4-methoxyphenyl), bis(pyrazolyl) HCT-116 (Colon) 3.66 [5]
Compound M2 Substituted amine MCF-7 (Breast) 24.45 (µg/mL) [6]
Compound 6 Benzo[a]phenazine derivative HepG2 (Liver) 0.21 [7]
Compound 6 Benzo[a]phenazine derivative A549 (Lung) 1.7 [7]

| Compound 6 | Benzo[a]phenazine derivative | MCF-7 (Breast) | 11.7 |[7] |

Antimicrobial Activity

Triazine derivatives have been developed as potent agents against various pathogenic bacteria and fungi. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Alkyl-Substituted Triazine Derivatives

Compound ID / Description Key Substituents Microorganism MIC Value (µg/mL) Reference
Compound 3b 2-Chloroethylamine fragment Micrococcus luteus 7.81 [8]
Compound 4c,d 2-Chloroethylamine fragment Staphylococcus aureus 15.62 [8]
Compound 3b 2-Chloroethylamine fragment Candida albicans 31.25 [8]
Compound 9 Imidazo[1,2-a]pyridine moiety Bacillus cereus 3.91 [9]
Compound 5 Imidazo[1,2-a]pyridine moiety Escherichia coli 1.95 [9]
Compound 9 Imidazo[1,2-a]pyridine moiety Escherichia coli 1.95 [9]
Compound 9 Imidazo[1,2-a]pyridine moiety Saccharomyces cerevisiae 7.81 [9]
Compound 29 Arylaminotriazine derivative Candida albicans 25 [10]
Compound 8a-e 4-aminoquinoline moiety Candida albicans 8 [10]
Compound 17f Methoxy, 4-aminobenzonitrile, piperidine Candida albicans 3.12 [11]

| Compound 17c | Methoxy, 4-aminobenzonitrile, aniline | Aspergillus niger | 3.12 |[11] |

Enzyme Inhibition Activity

Many triazine derivatives function by inhibiting specific enzymes that are critical for disease progression. Their inhibitory potential is quantified by IC₅₀ or the inhibition constant (Kᵢ), where lower values signify stronger inhibition.

Table 3: Enzyme Inhibition Activity of Alkyl-Substituted Triazine Derivatives

Compound ID / Description Key Substituents Target Enzyme Inhibition Value (Kᵢ or IC₅₀) Reference
Compound 47 2-(thiophen-2-yl) PI3K 7.0 nM (IC₅₀) [4]
Compound 47 2-(thiophen-2-yl) mTOR 48 nM (IC₅₀) [4]
Trp derivative (6) 4-aminoethyl-benzenesulfonamide, Tryptophan hCA XII 7.5 nM (Kᵢ) [12][13]
Ala derivative (4) 4-aminobenzenesulfonamide, Alanine hCA XII 9.6 nM (Kᵢ) [12][14]
Compound A Nitrogen mustard, dipeptide AChE 0.051 µM (IC₅₀) [15]
Compound 4a Nitrogen mustard, Lys-Ala-OMe AChE 0.055 µM (IC₅₀) [15]
Compound A Nitrogen mustard, dipeptide BACE1 9.00 µM (IC₅₀) [15]
Compound 4a Nitrogen mustard, Lys-Ala-OMe BACE1 11.09 µM (IC₅₀) [15]

| Compound 42 | Triazine benzimidazole | mTOR | Inhibited phosphorylation by 83% |[16] |

Key Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of new chemical entities. Below are detailed protocols for two of the most common assays used in the characterization of triazine derivatives.

MTT Assay for Cell Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[19]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity tests) and incubate overnight (typically at 37°C, 5% CO₂) to allow for cell attachment.[20][21]

  • Compound Treatment: Prepare serial dilutions of the triazine derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[19] Dilute this stock to a working solution (e.g., 1x) in culture medium.[20] Remove the compound-containing medium and add the MTT working solution to each well. Incubate for 2-4 hours under normal culture conditions.[20]

  • Formazan Solubilization: After incubation, the purple formazan crystals will be visible. Carefully remove the MTT solution. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized formazan dissolution buffer, to each well to dissolve the crystals.[17][20] The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Measure the optical density (OD) of the resulting colored solution using a microplate reader, typically at a wavelength of 570 nm.[19][20] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[19]

  • Data Analysis: Subtract the absorbance of the blank (medium only) wells from all other readings. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Protocol:

  • Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 11.[22] In well 1, add 200 µL of the triazine derivative at twice the highest desired test concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this process sequentially down to well 10, discarding the final 100 µL from well 10.[24] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[22]

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh agar plate (18-24 hours old). Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22] Dilute this suspension in CAMHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[22]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to the sterility control well (well 12).[24]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[22][25]

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed (the first clear well).[22]

Visualizing Workflows and Mechanisms

Diagrams are powerful tools for simplifying complex biological and procedural information. The following visualizations illustrate a typical drug discovery workflow, a key cancer-related signaling pathway targeted by triazines, and a summary of structure-activity relationships.

G cluster_0 Preclinical Development Synthesis Synthesis & Purification Screening In Vitro Screening (Cytotoxicity / Antimicrobial) Synthesis->Screening HitID Hit Identification (Potency & Selectivity) Screening->HitID MoA Mechanism of Action (e.g., Enzyme Assays) HitID->MoA SAR Lead Optimization (Structure-Activity Relationship) MoA->SAR SAR->Screening Iterative Refinement InVivo In Vivo Testing (Animal Models) SAR->InVivo

Caption: A typical experimental workflow for the discovery and development of novel triazine derivatives.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Triazine Triazine Derivatives Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth frequently targeted by anticancer triazine derivatives.[5][26][27]

G cluster_core Core 1,3,5-Triazine Scaffold core core_N1 N core_C2 C core_N1->core_C2 core_N3 N core_C2->core_N3 R1_pos R1 core_C2->R1_pos core_C4 C core_N3->core_C4 core_N5 N core_C4->core_N5 R3_pos R3 core_C4->R3_pos core_C6 C core_N5->core_C6 R2_pos R2 core_N5->R2_pos core_C6->core_N1 SAR1 R1: Piperidine, Morpholine, or other N-heterocycles are often beneficial for anticancer activity. R1_pos->SAR1 SAR2 R2: Arylamino groups (e.g., anilines) are common. Electron-withdrawing substituents (e.g., -Cl) on the aryl ring can enhance potency. R2_pos->SAR2 SAR3 R3: Can be varied to modulate solubility and target selectivity. Alkyl chains or additional amino groups are frequently used. R3_pos->SAR3

Caption: Key structure-activity relationships (SAR) for 1,3,5-triazine derivatives in anticancer drug design.[4]

References

Validating the Purity of Synthesized 6-Nonyl-1,3,5-triazine-2,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the research and development pipeline. The presence of impurities can significantly impact a compound's biological activity, toxicity, and overall reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 6-Nonyl-1,3,5-triazine-2,4-diamine.

To offer a practical perspective, this guide will compare the analytical performance for this compound with two common, structurally related triazine alternatives: Melamine and Benzoguanamine. This comparison will be supported by detailed experimental protocols and representative data to aid researchers in selecting the most appropriate analytical strategy for their needs.

A Multi-Faceted Approach to Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of synthesized organic molecules. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural confirmation and identification of potential impurities.

Comparative Analysis of Analytical Techniques

The following sections detail the experimental protocols and expected outcomes for the analysis of this compound and its alternatives using HPLC, NMR, and MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds due to its high resolution and quantitative accuracy. A typical reversed-phase HPLC method separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is commonly used for triazine derivatives.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Comparison

CompoundRetention Time (min) (Representative)Purity (%) (Representative)Potential Impurities
This compound18.5>98Unreacted starting materials, partially alkylated intermediates, dimerization products.
Melamine3.2>99.5Ammeline, ammelide, cyanuric acid.[1][2][3]
Benzoguanamine12.8>99Unreacted benzonitrile, other triazine derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR should be performed for a comprehensive analysis.

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), chosen based on the solubility of the compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integration of the signals will confirm the presence of the nonyl chain, the amino groups, and the triazine ring protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.

Data Presentation: Representative NMR Data

CompoundKey ¹H NMR Signals (ppm) (Representative)Key ¹³C NMR Signals (ppm) (Representative)
This compound6.5-7.0 (br s, 4H, -NH₂), 2.4 (t, 2H, -CH₂-triazine), 1.6 (m, 2H, -CH₂-), 1.2-1.4 (m, 12H, -(CH₂)₆-), 0.85 (t, 3H, -CH₃)170 (C-triazine), 168 (C-triazine-NH₂), 36 (-CH₂-triazine), 31-22 (-(CH₂)₇-), 14 (-CH₃)
Melamine6.8 (br s, 6H, -NH₂)166.5 (C-triazine-NH₂)
Benzoguanamine7.4-8.2 (m, 5H, Ar-H), 6.9 (br s, 4H, -NH₂)171 (C-triazine), 167 (C-triazine-NH₂), 135 (Ar-C), 131 (Ar-CH), 128 (Ar-CH)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compound and can be used to detect impurities with different masses. Coupling liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful technique for separating and identifying components of a mixture.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Data Presentation: Mass Spectrometry Data

CompoundExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z) (Representative)
This compound238.2127 (loss of nonyl group), 112
Melamine127.185, 68
Benzoguanamine188.1104 (loss of triazine diamine), 77

Workflow for Purity Validation

A logical workflow is crucial for the efficient and thorough validation of a synthesized compound's purity.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of 6-Nonyl-1,3,5- triazine-2,4-diamine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS LC-MS Analysis Purification->MS Purity_Check Purity ≥ 98%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Proceed Proceed to Biological Assays Purity_Check->Proceed Yes Further_Purification->Purification

Workflow for validating the purity of synthesized compounds.

Logical Relationship of Analytical Techniques

The combination of these analytical techniques provides a robust and comprehensive assessment of purity.

Analytical_Techniques cluster_primary Primary Purity Assessment cluster_confirmatory Structural Confirmation & Impurity ID Synthesized_Compound Synthesized This compound HPLC HPLC (Quantitative Purity) Synthesized_Compound->HPLC NMR NMR (Structural Integrity) Synthesized_Compound->NMR MS MS (Molecular Weight Confirmation) Synthesized_Compound->MS Purity_Confirmed Purity_Confirmed HPLC->Purity_Confirmed Purity Confirmed (>98%) NMR->Purity_Confirmed MS->Purity_Confirmed

Interrelation of analytical techniques for purity validation.

Conclusion

Validating the purity of synthesized this compound requires a multi-technique approach. HPLC provides the primary quantitative measure of purity, while NMR and MS are essential for confirming the chemical structure and identifying any potential impurities. By comparing the analytical data of the synthesized compound with that of well-characterized alternatives like melamine and benzoguanamine, researchers can gain a higher level of confidence in the quality of their material. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel chemical entities.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Nonyl-1,3,5-triazine-2,4-diamine, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Logistical Information

Core Principle: this compound and its containers must be disposed of as hazardous waste. This should be conducted through a licensed and approved waste disposal facility, adhering to all applicable federal, state, and local regulations.[1][2] Under no circumstances should this chemical be released into the environment, including sewer systems or waterways.[2]

Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other impervious protective clothing.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Operational Disposal Plan

The primary and most recommended method for the disposal of this compound is high-temperature incineration. Alternative methods such as chemical treatment and landfilling are also discussed, though they may be less suitable or require more extensive precautions.

1. High-Temperature Incineration (Recommended Method)

High-temperature incineration is the preferred method as it ensures the complete destruction of the triazine ring structure, minimizing the risk of environmental contamination.

  • Step 1: Waste Collection and Storage:

    • Collect waste this compound in a dedicated, clearly labeled, and sealed container.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Step 2: Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company with experience in handling nitrogen-containing organic compounds.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

  • Step 3: Transportation and Incineration:

    • The licensed waste disposal service will transport the sealed container to a permitted hazardous waste incineration facility.

    • Incineration should be carried out at high temperatures (typically above 850°C) with a sufficient residence time to ensure complete combustion and destruction of the compound. The process should include afterburners and flue gas scrubbing to neutralize harmful combustion byproducts.

2. Chemical Treatment (Alternative Method)

Chemical degradation can be an effective method for breaking down the triazine structure, but it requires specialized knowledge and equipment. Advanced Oxidation Processes (AOPs), such as the photo-Fenton process, have been shown to degrade triazine compounds.[1]

  • Note: This method is generally more suitable for dilute aqueous solutions rather than bulk solid waste and should only be performed by personnel with expertise in chemical degradation techniques.

  • General Protocol Outline:

    • The process typically involves reacting the triazine compound with a strong oxidizing agent (e.g., hydrogen peroxide) in the presence of a catalyst (e.g., iron(II) salts) and UV light.[1]

    • The reaction breaks down the triazine ring into less harmful substances.[1]

    • The resulting solution must be analyzed to ensure complete degradation before neutralization and disposal in accordance with local regulations.

3. Landfilling (Least Recommended Method)

Landfilling is the least preferred option due to the potential for groundwater contamination from the leaching of this nitrogen-containing organic compound. If incineration or chemical treatment are not feasible, landfilling must be conducted at a designated hazardous waste landfill.

  • Step 1: Solidification and Stabilization:

    • Prior to landfilling, liquid forms of the waste must be solidified. Solid waste should be packaged to prevent dispersal.

    • The waste may need to be stabilized or encapsulated to reduce the potential for leaching.

  • Step 2: Regulatory Compliance:

    • The disposal must comply with all regulations for the landfilling of hazardous chemical waste. This includes proper manifesting and record-keeping.

    • The landfill facility must have appropriate liners and leachate collection systems to prevent environmental contamination.

Data Presentation

The following table summarizes key information regarding the disposal of this compound.

ParameterInformationSource
GHS Hazard Classification Hazardous to the aquatic environment, short-term (Acute) - Category 1; Hazardous to the aquatic environment, long-term (Chronic) - Category 1[2]
Disposal Precautionary Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[2]
Environmental Precautionary Statement P273: Avoid release to the environment.[2]
Spill Response P391: Collect spillage.[2]
Primary Disposal Method High-Temperature IncinerationInferred from disposal of similar nitrogen-containing organic compounds
Alternative Disposal Methods Chemical Treatment (e.g., Advanced Oxidation Processes), Landfilling (in a designated hazardous waste landfill)[1]

Experimental Protocols

While a specific, detailed experimental protocol for the disposal of this compound is not available in the public domain, the following provides a generalized methodology for preparing the waste for disposal by a licensed facility, based on best practices for handling hazardous chemicals.

Protocol: Preparation of this compound Waste for Off-Site Incineration

  • Objective: To safely package and label waste this compound for transport and disposal by a certified hazardous waste management company.

  • Materials:

    • Waste this compound (solid or in solution).

    • Appropriate waste container (e.g., UN-rated drum or other approved container).

    • Absorbent material (e.g., vermiculite or sand) for liquid waste.

    • Hazardous waste labels.

    • Personal Protective Equipment (PPE) as specified above.

  • Procedure:

    • Don all required PPE before beginning the procedure.

    • If the waste is a solid, carefully transfer it into the designated waste container. Minimize the generation of dust.

    • If the waste is a liquid, slowly pour it into the waste container, which should be pre-filled with a sufficient amount of absorbent material to absorb the entire volume of the liquid.

    • Securely seal the waste container.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The chemical name: "this compound."

      • The relevant hazard pictograms (e.g., environmental hazard).

      • The date of accumulation.

      • The name and contact information of the generating laboratory or facility.

    • Store the sealed and labeled container in a designated hazardous waste accumulation area that is secure and has secondary containment.

    • Arrange for pickup by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet and any other required documentation.

Mandatory Visualization

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Options cluster_final Final Steps Collect Collect Waste in Labeled Container Store Store in Designated Hazardous Waste Area Collect->Store Transport Transport by Licensed Waste Hauler Store->Transport Incineration High-Temperature Incineration (Recommended) Documentation Complete Waste Manifest Incineration->Documentation Chemical Chemical Treatment (Alternative) Chemical->Documentation Landfill Hazardous Waste Landfill (Least Recommended) Landfill->Documentation Transport->Incineration Primary Path Transport->Chemical Transport->Landfill

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Nonyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Nonyl-1,3,5-triazine-2,4-diamine (CAS No. 5921-65-3) in a laboratory setting.[1][2][3] Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to safe handling.

PropertyValue
Molecular Formula C₁₂H₂₃N₅[1][4][5]
Molecular Weight 237.34 g/mol [4][5]
Appearance White to off-white crystalline solid[4]
Density 1.068 g/cm³[4]
Boiling Point (Predicted) 453.9°C[4]
Water Solubility 7.317 mg/L at 25°C[4]
pKa 4.46[1][4]

Solubility: The compound has limited solubility in water but is soluble in organic solvents like chloroform and dimethyl sulfoxide.[4]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
Skin Protection Wear fire/flame resistant and impervious clothing.[6] Chemical impermeable gloves should be worn.[6][7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] A dust mask of type N95 (US) is recommended.[8]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[7] Use a local exhaust ventilation system.[9]

  • Ensure safety showers and eye wash stations are readily accessible.[9]

  • Avoid the formation of dust.[6][7][10]

2. Donning PPE:

  • Before handling, put on all required PPE as specified in the table above.

  • Inspect gloves for any damage before use.[7]

3. Handling the Compound:

  • Avoid all personal contact, including inhalation.[11]

  • Do not eat, drink, or smoke when using this product.[10]

  • Wash hands and face thoroughly after handling.[9][10]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10][12]

  • Keep away from incompatible materials such as strong oxidizing agents.[11][12]

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate personnel to a safe area.[6][7]

  • Remove all sources of ignition.[6][7][11]

  • Prevent further leakage or spillage if it is safe to do so.[6][7]

  • Use dry clean-up procedures and avoid generating dust.[11]

  • Collect spillage and place it in a suitable, labeled container for waste disposal.[6][11]

First Aid:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[6]

  • In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[6]

  • In case of eye contact: Rinse with pure water for at least 15 minutes.[6]

  • If ingested: Rinse mouth with water. Do not induce vomiting.[6]

  • In all cases of exposure, consult a doctor.[6]

Disposal Plan

Dispose of this compound and contaminated materials in accordance with all applicable local, state, and federal regulations.[6]

  • Chemical Disposal: The compound should be disposed of at an appropriate treatment and disposal facility.[6]

  • Contaminated Packaging: Puncture containers to prevent re-use and dispose of them at an authorized landfill.[11]

  • Environmental Precautions: Avoid release to the environment.[6] Prevent the product from entering drains.[7]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Risks & Review SDS B Ensure Proper Ventilation A->B C Check Emergency Equipment B->C D Don Eye/Face Protection C->D E Don Impervious Clothing & Gloves D->E F Don Respiratory Protection E->F G Weigh/Transfer Compound F->G H Perform Experiment G->H I Decontaminate Work Area H->I J Dispose of Waste Properly I->J K Remove & Clean PPE J->K L Wash Hands Thoroughly K->L

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.